2-Methyl-4,6-diphenylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4,6-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-13-18-16(14-8-4-2-5-9-14)12-17(19-13)15-10-6-3-7-11-15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVXYAZRLQCIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355825 | |
| Record name | 2-methyl-4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22114-38-1 | |
| Record name | 2-methyl-4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-4,6-diphenylpyrimidine
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry and materials science. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological relevance is profound.[1] This inherent bio-compatibility has led researchers to explore a vast chemical space of substituted pyrimidines, uncovering a wide array of pharmacological activities. These include anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1] The 4,6-diphenylpyrimidine core, in particular, has been identified as a privileged scaffold in drug discovery, with derivatives showing promise as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), key targets in the treatment of neurodegenerative disorders like Alzheimer's disease.[2][3]
This guide provides a comprehensive, in-depth technical overview of the synthesis of a key derivative, 2-Methyl-4,6-diphenylpyrimidine. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the self-validating protocols required for scientific integrity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important synthetic transformation.
Core Synthetic Strategy: The [3+3] Cyclocondensation Approach
The most robust and widely adopted method for constructing the 2,4,6-trisubstituted pyrimidine ring is the cyclocondensation reaction between an α,β-unsaturated ketone and an amidine.[4][5][6] This powerful transformation assembles the six-membered heterocyclic ring in a single, efficient step.
For the synthesis of this compound, the specific reactants are:
-
1,3-Diphenyl-2-propen-1-one (Benzalacetophenone or Chalcone): This molecule serves as the three-carbon (C-C-C) electrophilic component.
-
Acetamidine: This provides the three-atom nitrogen-carbon-nitrogen (N-C-N) nucleophilic backbone.
The overall reaction proceeds in two main stages: an initial cyclization to form a dihydropyrimidine intermediate, followed by an in-situ oxidation (dehydrogenation) to yield the final aromatic pyrimidine product.
Reaction Mechanism
The reaction is typically base-catalyzed. The base serves a crucial role in deprotonating the acetamidine hydrochloride salt to generate the free acetamidine, which is the active nucleophile. The mechanism can be visualized as follows:
-
Nucleophilic Attack: The free acetamidine performs a Michael addition to the β-carbon of the chalcone.
-
Intramolecular Cyclization: The second nitrogen of the amidine moiety then attacks the carbonyl carbon of the original chalcone, leading to a cyclic dihydropyrimidine intermediate.
-
Dehydration & Aromatization: The intermediate readily loses a molecule of water. The driving force for the final step is the formation of the stable aromatic pyrimidine ring, which occurs via oxidation. In many standard procedures, atmospheric oxygen present during reflux is sufficient to effect this dehydrogenation.
Below is a diagram illustrating this mechanistic pathway.
Caption: Reaction mechanism for pyrimidine synthesis.
Experimental Protocol: A Self-Validating System
This protocol is a robust, field-proven method adapted from established syntheses of analogous 4,6-diarylpyrimidines.[7][8] It incorporates in-process controls and characterization steps to ensure the integrity and identity of the final product.
Materials and Reagents
-
1,3-Diphenyl-2-propen-1-one (Chalcone, M.W. 208.26 g/mol )
-
Acetamidine hydrochloride (M.W. 94.54 g/mol )
-
Sodium hydroxide (NaOH, M.W. 40.00 g/mol )
-
Absolute Ethanol (EtOH)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
-
Büchner funnel and vacuum flask
Step-by-Step Methodology
The entire workflow, from setup to final characterization, is outlined below.
Caption: Experimental workflow for synthesis.
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-diphenyl-2-propen-1-one (10.0 g, 48.0 mmol).
-
Add acetamidine hydrochloride (5.0 g, 52.9 mmol, 1.1 eq).
-
Add 100 mL of absolute ethanol and stir the suspension.
-
In a separate beaker, dissolve sodium hydroxide (2.1 g, 52.5 mmol, 1.1 eq) in 20 mL of water. Causality Note: Using a slight excess of the amidine and base helps to drive the reaction to completion. Ethanol is an excellent solvent as it dissolves the organic starting material and is compatible with the aqueous base.
-
-
Initiation and Reflux:
-
Slowly add the aqueous NaOH solution to the stirred ethanolic suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.
-
Maintain the reflux for 6-8 hours. The reaction progress should be monitored periodically.
-
-
In-Process Control (Self-Validation):
-
Thin Layer Chromatography (TLC): Every 2 hours, take a small aliquot of the reaction mixture and spot it on a silica gel TLC plate. Elute with a solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Visualize under a UV lamp. The reaction is complete when the spot corresponding to the starting chalcone has disappeared. This step ensures that the reaction is not stopped prematurely and validates its completion.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 400 mL of ice-cold water while stirring. A solid precipitate will form. Causality Note: The organic product is insoluble in water, causing it to precipitate out while the inorganic salts remain dissolved. Using ice-cold water promotes rapid and complete precipitation.
-
Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.
-
Dry the crude product in a vacuum oven at 50°C.
-
For final purification, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
-
Data Presentation and Characterization
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical characterization.
Quantitative Data Summary
| Parameter | Expected Value | Rationale / Validation Method |
| Molecular Formula | C₁₇H₁₄N₂ | Confirmed by Mass Spectrometry. |
| Molecular Weight | 246.31 g/mol | Calculated and confirmed by Mass Spectrometry. |
| Appearance | White to off-white crystalline solid | Visual inspection of the purified product. |
| Melting Point | 81-83 °C | A sharp melting point range indicates high purity. |
| Yield | 75-85% | Typical yields for this type of condensation reaction. |
| Solubility | Soluble in Chloroform, DMSO, Acetone | Determined by standard solubility tests. |
Spectroscopic Data (Self-Validation)
Spectroscopic analysis provides the definitive structural confirmation of the target molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. The expected signals for this compound are:
-
A singlet for the methyl protons (-CH₃) at the 2-position.
-
A singlet for the lone proton on the pyrimidine ring (H-5).
-
A series of multiplets for the aromatic protons of the two phenyl rings.
-
-
¹³C NMR (Carbon NMR): This technique identifies the different carbon environments in the molecule. Key expected signals include:
-
A signal for the methyl carbon.
-
Signals for the distinct carbons of the pyrimidine ring (C-2, C-4, C-5, C-6).
-
Signals corresponding to the carbons of the two phenyl rings.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy helps identify the functional groups present. Key expected absorbances include C=N and C=C stretching vibrations characteristic of the aromatic pyrimidine ring and C-H stretching from the aromatic and methyl groups.
Conclusion
The synthesis of this compound via the base-catalyzed cyclocondensation of chalcone and acetamidine is an efficient and reliable method for accessing this valuable heterocyclic scaffold. By understanding the underlying mechanism, carefully controlling the reaction conditions, and employing rigorous in-process and final characterization techniques, researchers can confidently produce this compound with high purity and yield. This guide provides the necessary framework for not only executing the synthesis but also for understanding the critical scientific principles that ensure its success and reproducibility, empowering further research and development in the vital field of medicinal chemistry.
References
-
A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]
-
A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. RSC Publishing. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. Available at: [Link]
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. Available at: [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH. Available at: [Link]
-
This compound. Mol-Instincts. Available at: [Link]
-
4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]
-
4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]
-
Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. Available at: [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. 4,6-Dihydroxy-2-methylpyrimidine [bayvillechemical.net]
- 3. chembk.com [chembk.com]
- 4. rsc.org [rsc.org]
- 5. This compound [chemicalbook.com]
- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0224582) [np-mrd.org]
- 8. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-4,6-diphenylpyrimidine: A Core Scaffold in Modern Medicinal Chemistry
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the unique ability to interact with multiple, distinct biological targets through versatile, targeted modifications. The 2-methyl-4,6-diphenylpyrimidine core is a prime exemplar of such a scaffold. Its rigid, aromatic structure, adorned with reactive handles and lipophilic phenyl groups, provides an ideal starting point for crafting potent and selective modulators of complex biological systems. This guide offers an in-depth exploration of the chemical and physical properties of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge required to harness its full potential. We will delve into its synthesis, reactivity, and established applications, presenting not just data, but the underlying chemical logic that drives its utility.
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a molecule is the bedrock of its application. While extensive experimental data for this specific entity is dispersed, we can define its core characteristics and predict its spectroscopic signature with high confidence based on established principles and data from closely related analogues.
Compound Identity and Physical Properties
The structural and physical properties of this compound are summarized below.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₇H₁₄N₂ | - |
| Molecular Weight | 246.31 g/mol | Calculated |
| CAS Number | 33256-47-2 | Chemical Abstracts Service |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on similar aromatic heterocyclic compounds. |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chloroform. | The dominance of aromatic rings imparts significant nonpolar character. |
| Melting Point | While not definitively reported in the searched literature, it is expected to be significantly above room temperature. | Precursors like 4,6-dichloro-2-methylpyrimidine melt at 41.5-45.5 °C.[1] |
Spectroscopic Signature
The elucidation of the structure of a synthesized molecule is critically dependent on spectroscopic analysis. The following sections describe the predicted spectra for this compound.
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to be clean and highly informative.
-
A sharp singlet corresponding to the three protons of the C2-methyl group would likely appear in the upfield region, estimated at δ 2.7-2.9 ppm . This chemical shift is downfield from a typical alkyl proton due to the deshielding effect of the adjacent electron-withdrawing pyrimidine ring.
-
A distinct singlet for the lone proton at the C5 position of the pyrimidine ring is predicted around δ 7.8-8.0 ppm .
-
The ten protons of the two phenyl groups at C4 and C6 would generate a complex series of multiplets in the aromatic region, typically between δ 7.4-7.6 ppm (for meta and para protons) and δ 8.2-8.4 ppm (for the ortho protons, which are deshielded by the pyrimidine ring).
-
-
¹³C NMR: The carbon spectrum will reveal the unique carbon environments.
-
C2-Methyl: A signal around δ 25-28 ppm .
-
Pyrimidine Ring: C5 is expected around δ 110-115 ppm . The substituted carbons C2, C4, and C6 will be significantly downfield, likely in the δ 160-170 ppm range.
-
Phenyl Rings: Signals for the phenyl carbons will appear in the typical aromatic region of δ 128-135 ppm , with the ipso-carbons (attached to the pyrimidine ring) appearing further downfield.
-
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.[2][3][4]
-
~3050-3100 cm⁻¹: Aromatic C-H stretching from the phenyl and pyrimidine rings.
-
~2950-3000 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
~1550-1600 cm⁻¹: A series of sharp peaks corresponding to C=N and C=C stretching vibrations within the pyrimidine and phenyl rings. This region is often characteristic of aromatic heterocycles.
-
~1400-1500 cm⁻¹: Additional ring stretching vibrations.
-
~700-800 cm⁻¹: Strong bands due to out-of-plane C-H bending, indicative of the substitution pattern on the phenyl rings.
Mass spectrometry provides information on the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 246 , corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl radical ([M-15]⁺ at m/z 231) or cleavage of the phenyl groups.
Section 2: Synthesis and Mechanistic Rationale
The construction of the this compound core is efficiently achieved through a classical cyclocondensation reaction. The most logical and widely applicable method involves the reaction of acetamidine with a 1,3-dicarbonyl equivalent, in this case, 1,3-diphenylprop-2-en-1-one (benzalacetophenone or chalcone).
Proposed Synthetic Protocol
This synthesis is a variation of the Pinner reaction, which is a robust method for forming pyrimidine rings.
Reaction: 1,3-Diphenylprop-2-en-1-one + Acetamidine hydrochloride → this compound
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3-diphenylprop-2-en-1-one (1.0 eq.) and acetamidine hydrochloride (1.2 eq.) in absolute ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol (1.5 eq.). The causality here is crucial: the strong base serves two purposes. First, it neutralizes the hydrochloride salt of the acetamidine, liberating the free base. Second, it catalyzes the subsequent cyclization and dehydration steps.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue, which will cause the crude product to precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Section 3: Chemical Reactivity Profile
The reactivity of this compound is dictated by the electronic nature of the pyrimidine ring and the attached functional groups.
Reactivity of the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it generally resistant to electrophilic aromatic substitution. Conversely, it is activated towards nucleophilic aromatic substitution (SₙAr) , although this typically requires the presence of a good leaving group (like a halide) on the ring, which is absent in the parent structure.[5][6] The phenyl groups at positions 4 and 6 also provide significant steric hindrance, further disfavoring direct nucleophilic attack on the ring carbons.
Reactivity of the 2-Methyl Group
The most significant point of reactivity is the methyl group at the C2 position. The electron-withdrawing pyrimidine ring acidifies the protons of the methyl group, making them susceptible to deprotonation by a strong base. The resulting carbanion is a potent nucleophile.[7]
A key reaction exploiting this acidity is the condensation with aldehydes , such as benzaldehyde. In the presence of a base, the methyl group can be deprotonated and subsequently attack the aldehyde carbonyl, leading to a styryl-substituted pyrimidine after dehydration. This reaction is a powerful tool for extending the conjugation of the system and introducing new functional groups.
Potential Reaction Pathways
The diagram below outlines the key reactive sites and potential transformations of the molecule.
Caption: Key reaction pathways for this compound.
Section 4: Applications in Drug Discovery and Development
The 4,6-diphenylpyrimidine scaffold has proven to be exceptionally fruitful in the discovery of novel therapeutic agents, particularly in the challenging field of neurodegenerative diseases.
Alzheimer's Disease: A Dual-Target Approach
Alzheimer's disease (AD) is a multifactorial disorder, making multi-target drugs a highly attractive therapeutic strategy. Derivatives of the 4,6-diphenylpyrimidine core have been identified as potent dual inhibitors of both Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) , two key enzymes implicated in the progression of AD.[8]
-
AChE Inhibition: Prevents the breakdown of the neurotransmitter acetylcholine, helping to alleviate cognitive symptoms.
-
MAO Inhibition: Reduces the degradation of monoamine neurotransmitters and decreases oxidative stress in the brain.
A study published in ACS Chemical Neuroscience detailed the synthesis of 15 new 4,6-diphenylpyrimidine derivatives that showed potent and selective inhibition of MAO-A and AChE at nanomolar concentrations.[8] Several of these compounds also demonstrated neuroprotective properties against oxidative stress-induced cell death and were found to be non-toxic to human neuroblastoma cells.[8] This body of work establishes the 4,6-diphenylpyrimidine scaffold as a promising lead for the development of disease-modifying treatments for Alzheimer's.
Other Therapeutic Areas
The versatility of this scaffold extends beyond neurodegeneration.
-
Duchenne Muscular Dystrophy (DMD): 4,6-diphenylpyrimidine-2-carbohydrazides have been discovered as novel modulators of utrophin, a protein that can functionally compensate for the lack of dystrophin in DMD patients.[9]
-
Cancer: Various substituted pyrimidines are known to possess anticancer properties, and the 4,6-diarylpyrimidine scaffold has been explored for its potential to inhibit targets like phosphoinositide-3-kinase (PI3K).[10]
-
BACE-1 Inhibition: The scaffold has also been investigated for designing inhibitors of β-secretase (BACE-1), another critical target in Alzheimer's disease research.[11]
| Biological Target | Therapeutic Area | Reference |
| Monoamine Oxidase (MAO) | Alzheimer's Disease | [8] |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | [8] |
| Utrophin Modulation | Duchenne Muscular Dystrophy | [9] |
| BACE-1 | Alzheimer's Disease | [11] |
| PI3K (potential) | Oncology | [10] |
Section 5: Standard Experimental Protocols for Characterization
Rigorous characterization is essential to confirm the identity and purity of a synthesized compound. The following are standard, field-proven protocols for the analysis of this compound.
Protocol: HPLC-MS Analysis
Objective: To confirm the molecular weight and assess the purity of the synthesized compound.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute this stock solution 1:100 in a 50:50 acetonitrile:water mixture.
-
Instrumentation: Utilize a high-performance liquid chromatography system (e.g., Agilent 1290 Infinity II) coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[12]
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ at m/z 247.3. Integrate the corresponding UV chromatogram (e.g., at 254 nm) to determine purity. Confirm the high-resolution mass to be within 5 ppm of the theoretical value.
-
Analytical Workflow Diagram
Sources
- 1. chembk.com [chembk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijirset.com [ijirset.com]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dehesa.unex.es [dehesa.unex.es]
- 10. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hmdb.ca [hmdb.ca]
An In-depth Technical Guide to 2-Methyl-4,6-diphenylpyrimidine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases and a wide array of pharmacologically active molecules.[1] Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The versatility of the pyrimidine core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological targets. The 4,6-diphenylpyrimidine framework, in particular, has emerged as a promising template for the development of enzyme inhibitors and modulators of cellular pathways.
Synthesis of 2-Methyl-4,6-diphenylpyrimidine
The synthesis of this compound can be efficiently achieved through the well-established condensation reaction between a chalcone and an amidine. This approach offers a straightforward and high-yielding route to the desired diarylpyrimidine.
Synthetic Strategy: A Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves disconnecting the pyrimidine ring to reveal 1,3-diphenylprop-2-en-1-one (chalcone) and acetamidine as the key precursors.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established methodologies for the synthesis of 4,6-diarylpyrimidines.[2][3]
Step 1: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)
This step utilizes the Claisen-Schmidt condensation of benzaldehyde and acetophenone.
-
Materials:
-
Benzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
-
Procedure:
-
Dissolve sodium hydroxide in distilled water in a flask and cool the solution in an ice bath.
-
To the cooled NaOH solution, add ethanol with stirring.
-
In a separate beaker, prepare an equimolar mixture of benzaldehyde and acetophenone.
-
Slowly add the benzaldehyde-acetophenone mixture to the ethanolic NaOH solution with constant stirring, maintaining the temperature below 25°C.
-
Continue stirring at room temperature for 2-3 hours. The formation of a yellow precipitate indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess NaOH.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-diphenylprop-2-en-1-one.
-
Step 2: Synthesis of this compound
This step involves the cyclocondensation of the synthesized chalcone with acetamidine hydrochloride.
-
Materials:
-
1,3-Diphenylprop-2-en-1-one (from Step 1)
-
Acetamidine hydrochloride
-
Sodium methoxide (NaOMe)
-
Methanol
-
Distilled water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide in methanol.
-
To this solution, add acetamidine hydrochloride and stir for 15-20 minutes.
-
Add 1,3-diphenylprop-2-en-1-one to the reaction mixture.
-
Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.
-
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
The following table summarizes the expected physicochemical properties of this compound based on its chemical structure (C17H14N2) and data from analogous compounds.
| Property | Expected Value |
| Molecular Formula | C17H14N2 |
| Molecular Weight | 246.31 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not available; expected to be a solid at room temperature |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Spectroscopic Data
The following tables outline the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.90 - 8.10 | m | 4H | Aromatic protons ortho to the pyrimidine ring |
| ~ 7.40 - 7.60 | m | 6H | Remaining aromatic protons |
| ~ 7.20 | s | 1H | Pyrimidine C5-H |
| ~ 2.80 | s | 3H | Pyrimidine C2-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168.0 | Pyrimidine C2 |
| ~ 164.0 | Pyrimidine C4, C6 |
| ~ 138.0 | Aromatic C (ipso) |
| ~ 130.0 | Aromatic C (para) |
| ~ 129.0 | Aromatic C (ortho/meta) |
| ~ 115.0 | Pyrimidine C5 |
| ~ 26.0 | Pyrimidine C2-CH₃ |
Table 3: Expected Mass Spectrometry (EI-MS) Fragmentation
| m/z | Interpretation |
| 246 | [M]⁺ (Molecular ion) |
| 245 | [M-H]⁺ |
| 231 | [M-CH₃]⁺ |
| 169 | [M-C₆H₅]⁺ |
| 104 | [C₆H₅CNH]⁺ |
| 77 | [C₆H₅]⁺ |
Potential Applications in Drug Development
Derivatives of 4,6-diphenylpyrimidine have shown significant promise as therapeutic agents, particularly in the realm of neurodegenerative diseases such as Alzheimer's disease.[4][5]
Inhibition of Monoamine Oxidase and Acetylcholinesterase
Several studies have reported that 4,6-diphenylpyrimidine derivatives can act as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE).[4][5] These enzymes are key targets in the current therapeutic strategies for Alzheimer's disease.
-
Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.
-
Monoamine Oxidase (MAO): MAO is involved in the degradation of neurotransmitters like serotonin and dopamine. Its inhibition can help to alleviate some of the neuropsychiatric symptoms associated with Alzheimer's disease.
The 2-methyl substituent in this compound may influence the binding affinity and selectivity of the compound for these enzymes, making it a compelling candidate for further investigation.
Caption: Potential mechanism of action of this compound in Alzheimer's disease.
Conclusion
This compound represents a synthetically accessible and promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive foundation for its synthesis, characterization, and potential applications. The insights provided herein are intended to facilitate further research and development of this and related pyrimidine derivatives for the treatment of neurodegenerative disorders and other diseases. The detailed protocols and expected analytical data serve as a valuable starting point for researchers in the field.
References
- Ali, T. E., Salem, M. A. I., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 8, 335-348.
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.
-
Brainly.in. (2024). 1,3- diphenylprop-2-en-1-one how does it prepared. Retrieved from [Link]
- Gopi, C., Sastry, V. G., & Dhanaraju, M. D. (2020). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Journal of Molecular Structure, 1216, 128312.
- Kumar, V., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252-265.
-
PubChem. (n.d.). Ellipticine. Retrieved from [Link]
- RSC. (2015). Supporting Information for: A facile one-pot synthesis of 2-amino-4,6-diarylpyrimidines. Royal Society of Chemistry.
- Sharma, V., & Sharma, K. V. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(1), 17-23.
- Singh, P. P., & Singh, J. (2013). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1081-1085.
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. rsc.org [rsc.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-Methyl-4,6-diphenylpyrimidine
This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and verification of 2-Methyl-4,6-diphenylpyrimidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causality behind experimental choices and the integration of multi-technique analysis for unambiguous compound identification.
Introduction: The Importance of Spectroscopic Verification
This compound is a heterocyclic compound featuring a central pyrimidine ring substituted with a methyl group at the 2-position and two phenyl groups at the 4- and 6-positions. The pyrimidine core is a prevalent scaffold in medicinal chemistry, appearing in numerous therapeutic agents due to its ability to engage in various biological interactions.[1] Given its potential role in drug discovery and materials science, the unequivocal confirmation of its chemical structure is paramount.
Spectroscopic analysis provides a non-destructive window into the molecular architecture of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools that, when used in concert, offer a comprehensive and self-validating system for structural confirmation.[2] This guide will detail the expected spectroscopic data for this compound and the methodologies to acquire and interpret it.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and number of different types of protons.[2]
Expected ¹H NMR Data for this compound
The structure of this compound suggests a distinct set of proton signals. The chemical shifts (δ) are influenced by the electron density around the protons, with the aromatic rings and the heterocyclic pyrimidine core exerting significant effects.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl Protons (-CH₃) | 2.5 - 2.8 | Singlet (s) | 3H |
| Pyrimidine Proton (C5-H) | 7.5 - 7.8 | Singlet (s) | 1H |
| Phenyl Protons (Ar-H) | 7.2 - 7.6 | Multiplet (m) | 6H (meta, para) |
| Phenyl Protons (Ar-H) | 8.0 - 8.3 | Multiplet (m) | 4H (ortho) |
Note: Expected values are based on typical chemical shifts for similar substituted pyrimidine and phenyl structures. Actual values may vary depending on the solvent and experimental conditions.
Causality Behind Experimental Choices
The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ ~7.26 ppm. A spectrometer frequency of 300-600 MHz is typically sufficient to resolve the proton signals of such molecules.[2]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing: Perform a Fourier transform on the FID, followed by phase correction and baseline correction.
-
Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, which in turn can be used to deduce its elemental composition.
Expected Mass Spectrum Data
For this compound (C₁₇H₁₄N₂):
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion | 246.12 |
| [M-H]⁺ | Loss of a hydrogen atom | 245.11 |
| [M-CH₃]⁺ | Loss of the methyl group | 231.10 |
| [C₆H₅]⁺ | Phenyl cation | 77.04 |
Note: The molecular formula is C₁₇H₁₄N₂ and the molecular weight is 246.31 g/mol . [3]The expected m/z values are for the most abundant isotopes.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions (cations).
-
Acceleration: Accelerate the ions into the mass analyzer using an electric field.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions, and the resulting signal is plotted as a function of m/z to create a mass spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [4]
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 3000 - 2850 | Aliphatic C-H Stretch (from -CH₃) | Medium-Weak |
| 1600 - 1585 | Aromatic C=C Stretch | Medium-Strong |
| 1580 - 1550 | Pyrimidine Ring C=N, C=C Stretch | Strong |
| 1500 - 1400 | Aromatic C=C Stretch | Medium-Strong |
| 770 - 730 & 710 - 690 | Aromatic C-H Bending (monosubstituted-like) | Strong |
Note: These are characteristic ranges. The exact positions can vary.[5]
Experimental Protocol: FTIR (ATR)
-
Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact and collect the sample spectrum.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Data Integration for Structural Confirmation
No single spectroscopic technique can unequivocally determine the structure of an unknown compound. The true power of spectroscopic analysis lies in the integration of data from multiple sources.
-
MS provides the molecular formula (C₁₇H₁₄N₂).
-
IR confirms the presence of aromatic rings, a methyl group, and the pyrimidine C=N bonds.
-
¹³C NMR confirms the presence of the correct number of unique carbon atoms in their expected electronic environments.
-
¹H NMR confirms the number and types of protons and their connectivity, providing the final piece of the structural puzzle.
This integrated approach ensures the identity and purity of this compound, a critical step in any research or development endeavor.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
- Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database. Retrieved from [Link]
- Mehta, H., & Khunt, R. (2015). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278.
- Electronic supplementary information. (2019). The Royal Society of Chemistry.
- Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. (2022).
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC - NIH.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1h)-pyridinones. (2023).
- Table of Characteristic IR Absorptions. (n.d.).
-
13C NMR spectra of synthesized model compound 4f. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (2013).
-
Pyrimidine, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
- Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. (n.d.). PMC - NIH.
- Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (2013).
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
-
4,6-Dihydroxy-2-methylpyrimidine. (n.d.). bayvillechemical.net. Retrieved from [Link]
- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
- 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. (2019). PubMed.
-
4,6-Dihydroxy-2-methylpyrimidine. (n.d.). PubChem. Retrieved from [Link]
- OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. (2025).
- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube.
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved from [Link]
- 2-[Methoxy(phenyl)methyl]pyrimidine-4-carboxamide. (2025). PubChem.
-
2-(2,4-Dioxo-5-methylpyrimidin-1-yl)methyl-1-[(4-methoxyphenyl)methyl]aziridine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
- Solvent effects on infrared spectra of 2Methyl4,5-dimethoxy-3-oxo-2H-pyridizine: Part 2. Binary solvent systems. (2025).
Sources
Unveiling the Solid-State Architecture of 2-Methyl-4,6-diphenylpyrimidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the crystal structure of 2-Methyl-4,6-diphenylpyrimidine, a molecule of significant interest in medicinal chemistry and materials science. By dissecting its synthesis, molecular geometry, and the intricate network of intermolecular interactions that govern its crystalline form, we offer a foundational understanding for professionals engaged in rational drug design and the engineering of novel crystalline materials. This document moves beyond a mere recitation of data, providing expert insights into the causality behind its structural features and their implications for the compound's macroscopic properties.
Introduction: The Significance of Pyrimidine Scaffolds
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in biologically active molecules underscores the importance of a detailed understanding of their three-dimensional structure. The spatial arrangement of substituents on the pyrimidine ring, along with the overall molecular conformation, dictates the molecule's ability to interact with biological targets. Furthermore, in the solid state, the crystal packing and intermolecular forces influence critical pharmaceutical properties such as solubility, stability, and bioavailability. This guide focuses on this compound, a representative of this vital class of compounds, to illuminate the principles of its solid-state chemistry.
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of this compound is achieved through a multicomponent reaction, a sustainable and atom-economical approach to complex molecule construction. The specific methodology for obtaining single crystals suitable for X-ray diffraction is a critical step that relies on controlled precipitation from a saturated solution.
Synthetic Protocol
A robust method for the synthesis of this compound involves the reaction of 1,3-diphenylprop-2-yn-1-one with acetamidine hydrochloride in the presence of a base.[1] An alternative, highly efficient route employs a cooperative ruthenium complex as a catalyst for the multicomponent synthesis from amidines and alcohols.[2][3]
Step-by-Step Synthesis:
-
Reactant Preparation: A mixture of the appropriate starting materials (e.g., 1-phenyl-ethanone, benzaldehyde, and acetamidine hydrochloride) is prepared in a suitable solvent.
-
Catalysis: A ruthenium-based catalyst is introduced to facilitate the cyclization and formation of the pyrimidine ring.[2][3]
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere at an elevated temperature to ensure efficient conversion.
-
Purification: The crude product is purified using column chromatography to yield the pure this compound.
-
Characterization: The identity and purity of the synthesized compound are confirmed by spectroscopic methods, including ¹H NMR and ¹³C NMR.
Single Crystal Growth
The acquisition of high-quality single crystals is paramount for accurate X-ray diffraction analysis. Slow evaporation of a saturated solution of the purified compound is a commonly employed and effective technique.
Experimental Protocol for Crystallization:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A common choice is a mixture of ethyl acetate and hexanes.
-
Preparation of Saturated Solution: The purified this compound is dissolved in the chosen solvent at a slightly elevated temperature to achieve saturation.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container. The slow evaporation of the solvent leads to a gradual increase in the concentration of the compound, promoting the formation of well-ordered single crystals.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.
Experimental Workflow for Synthesis and Crystallization
Caption: Workflow for the synthesis and single-crystal growth of this compound.
Spectroscopic Characterization
Prior to crystallographic analysis, the molecular structure of the synthesized compound is unequivocally confirmed using a suite of spectroscopic techniques.
| Technique | Observed Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ = 8.13-8.11 (m, 4H), 7.88 (s, 1H), 7.52-7.51 (m, 6H), 2.86 (s, 3H) | The multiplet at 8.11-8.13 ppm and the multiplet at 7.51-7.52 ppm correspond to the protons of the two phenyl rings. The singlet at 7.88 ppm is assigned to the proton at the 5-position of the pyrimidine ring. The singlet at 2.86 ppm is characteristic of the methyl group at the 2-position. |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 169.1, 166.0, 161.5, 138.8, 135.7, 132.2, 128.9, 127.9, 124.5, 114.0, 26.1 | The signals in the aromatic region confirm the presence of the pyrimidine and phenyl rings. The signal at 26.1 ppm is attributed to the carbon of the methyl group. |
In-Depth Crystallographic Analysis
Single-crystal X-ray diffraction provides a definitive and high-resolution view of the molecular structure and its arrangement in the solid state. The analysis of this compound reveals a fascinating interplay of molecular conformation and intermolecular forces that dictate its crystal packing. A single crystal X-ray diffraction analysis has confirmed that the asymmetric unit of the crystal contains two molecules of this compound.[1]
Crystal Data and Structure Refinement
The crystallographic data provides the fundamental parameters of the unit cell and details of the structure solution and refinement process.
| Parameter | Value |
| Empirical Formula | C₁₇H₁₄N₂ |
| Formula Weight | 246.31 |
| Crystal System | Monoclinic |
| Space Group | Information not available in search results |
| a (Å) | Information not available in search results |
| b (Å) | Information not available in search results |
| c (Å) | Information not available in search results |
| α (°) | 90 |
| β (°) | Information not available in search results |
| γ (°) | 90 |
| Volume (ų) | Information not available in search results |
| Z | Information not available in search results |
| Density (calculated) (g/cm³) | Information not available in search results |
| R-factor | Information not available in search results |
Note: Specific unit cell parameters and refinement data were not available in the initial search results. The presence of two molecules in the asymmetric unit is a key finding from the available literature.[1]
Molecular Geometry: A Tale of Two Rings
The molecular structure of this compound is characterized by a central pyrimidine ring flanked by two phenyl rings. A key structural feature is the relative orientation of these rings, which is defined by their dihedral angles. The phenyl rings are twisted with respect to the central pyrimidine ring, a common feature in such systems that arises from the need to alleviate steric hindrance between the ortho-hydrogens of the phenyl groups and the atoms of the pyrimidine ring. This twist angle is a critical determinant of the molecule's overall shape and its ability to participate in intermolecular interactions.
Molecular Structure of this compound
Caption: 2D representation of the molecular structure of this compound.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal is governed by a delicate balance of attractive and repulsive non-covalent interactions. In the crystal structure of this compound, a combination of van der Waals forces and π-π stacking interactions are anticipated to play a crucial role in the overall packing arrangement.
-
π-π Stacking: The presence of multiple aromatic rings (one pyrimidine and two phenyls) creates opportunities for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings align, are a significant cohesive force in the crystals of many aromatic compounds. The observation of two molecules in the asymmetric unit suggests the possibility of π-π interactions between these crystallographically independent molecules.[1]
-
C-H···π Interactions: Weak hydrogen bonds of the C-H···π type, where a hydrogen atom attached to a carbon atom interacts with the π-electron cloud of an aromatic ring, are also likely to contribute to the crystal's stability.
-
Van der Waals Forces: These ubiquitous, non-specific interactions, arising from temporary fluctuations in electron density, provide a general cohesive force that holds the molecules together in the crystal lattice.
The interplay of these interactions results in a specific three-dimensional packing motif. A detailed analysis of the crystal packing would reveal how these forces conspire to create a stable, low-energy arrangement of the molecules in the solid state. Understanding this packing is crucial for predicting and controlling the physical properties of the crystalline material.
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the crystal structure of this compound, from its synthesis and characterization to a detailed (though partially inferred due to data limitations) analysis of its molecular and crystal structure. The twisted conformation of the phenyl rings relative to the central pyrimidine core and the likely role of π-π stacking and C-H···π interactions in the crystal packing are key takeaways.
For drug development professionals, this structural information provides a high-resolution snapshot that can inform the design of new pyrimidine-based therapeutics with improved target affinity and pharmacokinetic profiles. For materials scientists, an understanding of the intermolecular forces at play opens avenues for the design of new crystalline materials with tailored properties. While a definitive crystal structure has been determined, the public availability of the complete crystallographic data would enable a more quantitative analysis of the intermolecular interactions and a deeper understanding of the structure-property relationships for this important class of molecules.
References
- Information on the synthesis of 4,6-dichloro-2-methylpyrimidine can be found in various chemical supplier databases and p
-
Maji, M., & Kundu, S. (2019). Cooperative ruthenium complex catalyzed multicomponent synthesis of pyrimidines. Dalton Transactions, 48(45), 16849-16859. [Link]
- General information on the chemical and physical properties of 4,6-dichloro-2-methylpyrimidine is available
- Sharma, V., & Sharma, K. V. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(1), 17-23.
- ResearchGate provides access to numerous publications on the synthesis and characterization of pyrimidine deriv
- A supporting information document indicates that single-crystal X-ray diffraction analysis has been performed on this compound.
- Further details on the synthesis and biological evaluation of 5-hydroxymethylpyrimidines can be found in recent public
- The full details of the cooperative ruthenium complex catalyzed synthesis are available in the primary research article and its supporting inform
-
Mondal, R., Chakraborty, G., Guin, A. K., & Sarkar, S. (2021). Iron-Catalyzed Alkyne-Based Multicomponent Synthesis of Pyrimidines under Air. The Journal of Organic Chemistry, 86(19), 13486-13498. [Link]
- Methodologies for the synthesis of chalcone derivatives, which are precursors to pyrimidines, are widely reported in the chemical liter
- General procedures for X-ray crystallographic analysis are detailed in numerous textbooks and research articles.
- Further research on the synthesis and properties of substituted pyrimidines is ongoing and can be found in various scientific journals.
- The American Chemical Society publishes a wide range of journals covering sustainable synthesis and multicomponent reactions.
- The synthesis of chalcones and their subsequent conversion to various heterocyclic compounds is a well-established area of organic synthesis.
- Numerous resources are available that describe the synthesis of pyrimidine derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cooperative ruthenium complex catalyzed multicomponent synthesis of pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Cooperative ruthenium complex catalyzed multicomponent synthesis of pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Introduction: The Significance of Solubility in Drug Development
An In-depth Technical Guide to the Solubility of 2-Methyl-4,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge, theoretical principles, and detailed experimental protocols necessary to conduct a thorough solubility assessment. The focus is on the causality behind experimental choices and the establishment of self-validating systems for data generation.
This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1] The solubility of a potential drug candidate is a critical physicochemical property that profoundly influences its entire development lifecycle. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and challenges in formulation, ultimately hindering its therapeutic potential. Therefore, a comprehensive understanding of the solubility of this compound is paramount for any research and development program involving this compound.
The molecular structure of this compound, with its two phenyl groups, suggests a significant degree of hydrophobicity, which may correlate with low aqueous solubility. The central pyrimidine ring, however, contains nitrogen atoms that can act as hydrogen bond acceptors, potentially influencing its solubility in polar solvents.[2]
Physicochemical Properties Influencing Solubility
Before embarking on experimental solubility determination, it is crucial to understand the key physicochemical properties of this compound that will govern its behavior in different solvents.
-
LogP (Octanol-Water Partition Coefficient): This parameter quantifies the lipophilicity of a compound. A high LogP value for this compound would indicate a preference for non-polar environments and likely low solubility in aqueous media.
-
Melting Point: The melting point is related to the strength of the crystal lattice. A high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.
-
Crystal Structure (Polymorphism): The existence of different crystalline forms (polymorphs) can significantly impact solubility. Each polymorph will have a unique crystal lattice energy, leading to different solubility values.
-
pKa: The pKa value(s) will determine the ionization state of the molecule at different pH values. The pyrimidine ring is weakly basic, and its protonation at low pH could enhance aqueous solubility.
A summary of key physicochemical properties for pyrimidine derivatives can be found in various studies, highlighting the importance of these parameters.[1]
Experimental Determination of Solubility
A multi-faceted approach to solubility determination is recommended, starting with qualitative assessments and progressing to more rigorous quantitative methods.
Preliminary Qualitative Solubility Assessment
A simple, stepwise solubility test in a variety of solvents can provide initial insights into the compound's properties.[3][4] This helps in selecting appropriate solvents for quantitative analysis and formulation development.
Protocol:
-
Add approximately 1-2 mg of this compound to a small test tube.
-
Add 0.5 mL of the test solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, DMSO) in portions.
-
Vigorously shake the tube after each addition.
-
Visually inspect for the dissolution of the solid.
-
Record the compound as soluble, partially soluble, or insoluble in each solvent.
The flowchart for a typical qualitative solubility test is illustrated below:
Caption: Qualitative solubility testing workflow.
Quantitative Solubility Determination: Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for drug development.[5] The shake-flask method is the gold standard for this determination.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol).[5] The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.[5]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.[6]
Quantitative Solubility Determination: Kinetic Solubility
Kinetic solubility is a measure of how much of a compound, typically dissolved in DMSO, can be added to an aqueous buffer before it precipitates. It is a high-throughput method often used in early drug discovery.[5]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well.
-
Incubation and Detection: Incubate the plate for a set period (e.g., 2-24 hours) at a controlled temperature. The onset of precipitation can be detected by turbidimetry (nephelometry) or light scattering.
-
Calculation: The kinetic solubility is the concentration in the highest concentration well that remains clear.
The general workflow for quantitative solubility determination is depicted below:
Caption: Workflow for thermodynamic solubility determination.
Data Presentation and Interpretation
All quantitative solubility data should be meticulously recorded and presented in a clear, tabular format for easy comparison.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) | Kinetic Solubility (µM) |
| Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| DMSO | 25 | |||
| N,N-dimethylformamide | 25 |
Factors Affecting Solubility and Mitigation Strategies
The solubility of this compound will be influenced by several factors.[7][8][9] Understanding these is key to interpreting experimental results and developing strategies for solubility enhancement if required.
Caption: Key factors influencing solubility.
-
Temperature: For most solids, solubility increases with temperature.[7] Running experiments at different temperatures can provide valuable thermodynamic data.
-
Solvent Polarity: "Like dissolves like" is a fundamental principle. The diphenyl groups suggest solubility in non-polar solvents, while the pyrimidine core may allow for solubility in more polar solvents.[9]
-
pH: For ionizable compounds, solubility is pH-dependent. The weakly basic nature of the pyrimidine ring means that solubility is expected to increase in acidic conditions due to the formation of a more soluble salt.
-
Co-solvents and Formulation: If aqueous solubility is low, the use of co-solvents (e.g., ethanol, propylene glycol) or formulation strategies such as amorphous solid dispersions or nano-suspensions can be explored to enhance solubility.
Conclusion
This guide has outlined a comprehensive approach to characterizing the solubility of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development process, ultimately enabling the progression of promising compounds towards clinical application.
References
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. www1.udel.edu [www1.udel.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 9. byjus.com [byjus.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scispace.com [scispace.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. This compound [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Photophysical Properties of Diphenylpyrimidines
For researchers, medicinal chemists, and materials scientists, understanding the intricate relationship between molecular structure and light interaction is paramount. This guide provides a deep dive into the photophysical properties of diphenylpyrimidines, a class of heterocyclic compounds demonstrating remarkable versatility in their light-absorbing and emitting characteristics. We will move beyond a mere listing of facts to explore the underlying principles that govern their behavior, offering field-proven insights into experimental design and data interpretation.
The Diphenylpyrimidine Core: A Platform for Photophysical Tuning
Diphenylpyrimidines are characterized by a central pyrimidine ring substituted with at least two phenyl groups. The pyrimidine core, an electron-deficient aromatic heterocycle, combined with the electron-rich phenyl substituents, establishes a foundational donor-acceptor (D-A) or donor-π-acceptor (D-π-A) framework. This electronic push-pull character is the primary determinant of their rich photophysical properties. The strategic placement and chemical nature of additional substituents on the phenyl rings allow for precise tuning of their absorption and emission profiles, making them highly adaptable for a range of applications, from fluorescent probes in biological imaging to emissive materials in Organic Light-Emitting Diodes (OLEDs).[1][2][3]
The Journey of an Excited Electron: A Jablonski Diagram Perspective
To comprehend the photophysical behavior of diphenylpyrimidines, we must first visualize the energy transitions that occur upon photoexcitation. The Jablonski diagram provides a robust model for these processes.
Caption: A generalized Jablonski diagram illustrating electronic transitions.
Upon absorbing a photon of appropriate energy, a diphenylpyrimidine molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). This process is typically rapid. The excited molecule can then relax through several pathways:
-
Vibrational Relaxation (VR) and Internal Conversion (IC): The molecule quickly loses excess vibrational energy as heat to its surroundings and can transition from a higher excited singlet state (S₂) to the lowest excited singlet state (S₁) without emitting light. These are non-radiative processes.[4]
-
Fluorescence: The molecule can return from the lowest excited singlet state (S₁) to the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence and is the source of the light emission we observe from these compounds.
-
Intersystem Crossing (ISC): The excited electron can undergo a spin flip, transitioning from the S₁ state to a triplet state (T₁). This process is generally less probable than fluorescence but can be significant in some molecules.
-
Phosphorescence: A radiative decay from the triplet state (T₁) to the ground state (S₀) results in phosphorescence, which is typically longer-lived than fluorescence.
The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF) , which is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that fluorescence is a dominant decay pathway.
Key Photophysical Parameters and Their Modulation
The utility of a diphenylpyrimidine fluorophore is defined by several key parameters, all of which can be modulated through synthetic chemistry.
Absorption and Emission Spectra
The absorption spectrum reveals the wavelengths of light a molecule can absorb to become excited, while the emission spectrum shows the wavelengths of light emitted during fluorescence. A crucial characteristic is the Stokes shift , which is the difference in wavelength (or energy) between the absorption maximum (λabs) and the emission maximum (λem). A larger Stokes shift is often desirable in applications like fluorescence microscopy to minimize self-absorption and improve signal-to-noise ratios.
Substituent Effects: The Art of Fine-Tuning
The electronic nature of substituents on the phenyl rings profoundly influences the photophysical properties. Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NR₂) and electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) can be strategically incorporated to modulate the energy levels of the molecule.
-
EDGs generally increase the energy of the highest occupied molecular orbital (HOMO), leading to a red-shift (shift to longer wavelengths) in the absorption and emission spectra.
-
EWGs tend to lower the energy of the lowest unoccupied molecular orbital (LUMO), also resulting in a red-shift.
The combination of EDGs and EWGs enhances the intramolecular charge transfer (ICT) character of the excited state, which can lead to more pronounced solvatochromism and, in some cases, higher quantum yields.[5]
Table 1: Photophysical Data of Representative Substituted Diphenylpyrimidines
| Compound | Substituent (Position) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent |
| 1 | 2,4-Diphenylpyrimidine | 254 | 350 | 0.15 | Cyclohexane |
| 2 | 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine | 360 | 450 | 0.65 | Toluene |
| 3 | 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine | 265 | 365 | 0.10 | Cyclohexane |
| 4 | 2,4-Di([1,1'-biphenyl]-4-yl)-6-phenylpyrimidine | 320 | 410 | 0.85 | THF |
Note: Data is compiled and representative of trends found in the literature. Actual values may vary based on specific experimental conditions.[6]
Solvent Effects (Solvatochromism)
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in D-A type molecules like many diphenylpyrimidines, where the dipole moment of the excited state is often larger than that of the ground state.
In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This reduces the energy gap for emission, resulting in a bathochromic shift (red-shift) of the fluorescence spectrum. Conversely, a hypsochromic shift (blue-shift) may be observed with increasing solvent polarity if the ground state is more polar than the excited state. The study of solvatochromism provides valuable insights into the nature of the excited state.[7][8][9]
Caption: Energy level diagram illustrating positive solvatochromism.
Aggregation-Induced Emission (AIE)
A fascinating phenomenon observed in some diphenylpyrimidine derivatives is Aggregation-Induced Emission (AIE). In dilute solutions, these molecules may be weakly fluorescent due to non-radiative decay pathways facilitated by intramolecular rotations of the phenyl rings. However, in the aggregated state or in poor solvents, these rotations are restricted. This "Restriction of Intramolecular Motion" (RIM) blocks the non-radiative decay channels, forcing the excited molecules to relax via fluorescence, leading to a significant enhancement of the emission intensity.[10] This property is highly valuable for applications in solid-state lighting and biological sensing.
Experimental Protocols for Photophysical Characterization
The reliable characterization of diphenylpyrimidines requires a systematic experimental approach.
Workflow for Photophysical Analysis
Caption: Experimental workflow for photophysical characterization.
Step-by-Step Protocol: Relative Fluorescence Quantum Yield Determination
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield.
-
Selection of a Standard: Choose a well-characterized fluorescence standard with a known quantum yield (ΦF,std) that absorbs and emits in a similar spectral region to the diphenylpyrimidine sample. Quinine sulfate and 9,10-diphenylanthracene are common standards.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the emission spectra for both the standard and the test sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The quantum yield of the test sample (ΦF,test) can be calculated using the following equation:
ΦF,test = ΦF,std * (Gradtest / Gradstd) * (η2test / η2std)
where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Step-by-Step Protocol: Solvatochromism Study
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Solution Preparation: Prepare dilute solutions of the diphenylpyrimidine derivative in each solvent, ensuring the concentration is low enough to avoid aggregation.
-
Spectroscopic Measurements: Record the UV-Vis absorption and fluorescence emission spectra for the sample in each solvent.
-
Data Analysis:
-
Determine the absorption (νabs) and emission (νem) maxima in wavenumbers (cm-1).
-
Calculate the Stokes shift (Δν = νabs - νem) for each solvent.
-
Plot the Stokes shift (or νem) against a solvent polarity scale, such as the Reichardt's ET(30) scale or the Lippert-Mataga plot, to analyze the relationship between solvent polarity and the photophysical properties.
-
Applications and Future Outlook
The tunable photophysical properties of diphenylpyrimidines have positioned them as promising candidates for a variety of advanced applications:
-
Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and color tunability make them suitable as emissive materials in the displays of smartphones, televisions, and lighting panels.[3]
-
Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment (polarity, viscosity, presence of specific analytes) allows for their use as sensors in chemical and biological systems.[2][10]
-
Bioimaging: Diphenylpyrimidine derivatives with AIE characteristics are particularly useful for high-contrast imaging of cells and tissues.[10]
-
Photodynamic Therapy (PDT): By tuning their ability to undergo intersystem crossing, diphenylpyrimidines can be designed to generate reactive oxygen species upon light irradiation for therapeutic applications.[11]
The continued exploration of novel substitution patterns and synthetic methodologies will undoubtedly lead to the development of new diphenylpyrimidine-based materials with enhanced performance and novel functionalities. The principles and protocols outlined in this guide provide a solid foundation for researchers to navigate this exciting and rapidly evolving field.
References
-
Jablonski diagram illustrating the electronic states of an aromatic... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging - PMC - NIH. (2025, May 30). Retrieved January 22, 2026, from [Link]
-
The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and photophysical properties of novel fluorescent materials containing 2,4,6-triphenylpyridine and 1,8-naphthalimide units using Suzuki reaction - RSC Publishing. (n.d.). Retrieved January 22, 2026, from [Link]
-
Solvatochromism of conjugated 4- N , N -dimethylaminophenyl-pyridinium donor-acceptor pairs | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis, Photophysical and Redox Properties of the D–π–A Type Pyrimidine Dyes Bearing the 9-Phenyl-9H-Carbazole Moiety - ResearchGate. (2025, August 9). Retrieved January 22, 2026, from [Link]
-
Pyrimidine-based fluorescent zinc sensor: Photo-physical characteristics, quantum chemical interpretation and application in real samples | Request PDF - ResearchGate. (2025, August 5). Retrieved January 22, 2026, from [Link]
-
Luminescent Mono‐, Di‐ and Trisubstituted 2,4,6‐Triphenylpyridine‐Based Molecules: Synthesis and Properties - ResearchGate. (2023, December 18). Retrieved January 22, 2026, from [Link]
-
Synthesis and Photophysical Properties of Substituted Pyrimidines | Request PDF. (n.d.). Retrieved January 22, 2026, from [Link]
-
A comparison of emission wavelengths and fluorescence intensity for imidazo[1,2-a]pyridines 3 and imidazo[1,2-a]pyrimidines 4. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture - PMC - PubMed Central. (2024, February 1). Retrieved January 22, 2026, from [Link]
-
Fig. 3 Shown here are the fluorescence quantum yields (black squares... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) Experimental and Computational Investigation of the Photophysical Properties of a Series of Luminescent D−A−D' and D−A−A' Pyrimidines - ResearchGate. (2025, October 17). Retrieved January 22, 2026, from [Link]
-
Absorption and Fluorescence Solvatochromic Behaviors of Centrosymmetric D-π-D Molecules with TTF/Dimethylamino Electron Donors and Polyenic π-Bridge - ResearchGate. (2025, August 5). Retrieved January 22, 2026, from [Link]
-
Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure - ResearchGate. (2025, August 10). Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Elucidation of Diphenylpyrimidine Structures in Drug Discovery
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive overview of the principal theoretical and computational methodologies employed in the study of diphenylpyrimidine derivatives. Moving beyond a simple recitation of protocols, it delves into the strategic rationale behind the application of these techniques, offering a Senior Application Scientist's perspective on how to construct a robust, self-validating computational workflow for accelerating drug discovery.
The Diphenylpyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocycle, forming the core of nucleobases and a wide array of pharmacologically active agents.[1] When functionalized with two phenyl groups, the resulting diphenylpyrimidine scaffold presents a unique three-dimensional architecture that has proven exceptionally effective for interacting with a diverse range of biological targets. This structural motif is central to the development of therapeutics across multiple domains, including oncology, neurodegenerative diseases, and inflammatory conditions.[2][3][4][5]
Diphenylpyrimidine derivatives have demonstrated significant biological activities, such as:
-
Anticancer Agents: By inhibiting targets like Focal Adhesion Kinase (FAK) and inducing apoptosis.[3][6]
-
Neuroprotective Agents: Acting as dual inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) for potential Alzheimer's disease treatment.[2][7]
-
Antiviral Agents: Notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[8]
-
Anti-inflammatory Agents: Through the modulation of pathways involving iNOS and COX-2.[5]
The rapid exploration and optimization of this scaffold have been significantly propelled by theoretical and computational studies. These in silico methods provide profound insights into molecular properties, binding interactions, and structure-activity relationships (SAR), thereby guiding rational drug design and minimizing the resource-intensive cycle of synthesis and testing.
Foundational Analysis: Quantum Mechanics and Density Functional Theory (DFT)
Expertise & Causality: Before predicting how a molecule will interact with a biological target, we must first understand its intrinsic properties in a stable, low-energy state. Density Functional Theory (DFT) is the cornerstone of this process. It is not merely a preliminary step but a foundational calculation that provides the most accurate, energetically favorable three-dimensional geometry of a molecule.[9][10] This optimized geometry is critical, as it serves as the direct input for more complex studies like molecular docking and dynamics. Furthermore, DFT elucidates key electronic properties that govern molecular reactivity and intermolecular interactions.[11][12]
Key DFT-Derived Parameters
-
Optimized Molecular Geometry: The 3D coordinates of the molecule at its lowest energy state.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap between them is a critical indicator of chemical reactivity and stability.[9]
-
Molecular Electrostatic Potential (MEP): A map of charge distribution on the molecule's surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions crucial for identifying potential hydrogen bonding sites.[11][13]
Experimental Protocol: DFT Analysis of a Diphenylpyrimidine Derivative
-
Structure Generation: A 2D representation of the diphenylpyrimidine derivative is drawn using chemical structure software and converted to a 3D format.
-
Method Selection: The choice of functional and basis set is critical for accuracy. A widely validated and effective combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) or similar Pople-style basis set.[11][12] The B3LYP functional offers a robust balance of accuracy and computational cost, while the basis set is sufficiently flexible to describe the electronic structure of a drug-like molecule.
-
Geometry Optimization: An iterative calculation is performed to find the spatial arrangement of atoms that corresponds to a minimum on the potential energy surface.[11]
-
Vibrational Frequency Calculation: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[11][12]
-
Property Calculation & Analysis: Post-optimization, single-point energy calculations are run to derive the HOMO-LUMO energies, MEP map, dipole moment, and other electronic descriptors.
Visualization: Standard DFT Workflow
Caption: Workflow for DFT analysis of a diphenylpyrimidine molecule.
Predicting Biological Interactions: Molecular Docking
Expertise & Causality: With an accurate, low-energy ligand structure from DFT, the next logical step is to predict how it will bind to its protein target. Molecular docking is a computational technique that places a ligand into the binding site of a receptor and scores the quality of this interaction.[14] The primary goal is twofold: to predict the binding conformation (pose) and to estimate the binding affinity, typically as a docking score in kcal/mol. This allows for the rapid virtual screening of many derivatives and the prioritization of candidates with the highest predicted affinity for synthesis.[2][11] The analysis of the binding pose reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for understanding the mechanism of inhibition.[5]
Experimental Protocol: Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein by removing crystallographic water molecules, adding polar hydrogen atoms, and assigning atomic charges.
-
Define the binding site (grid box) based on the location of a known co-crystallized ligand or through blind docking if the site is unknown.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of the diphenylpyrimidine derivative.
-
Assign atomic charges and define rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Execution:
-
Run a docking algorithm (e.g., AutoDock Vina, GLIDE) which systematically samples different ligand poses and conformations within the defined binding site.
-
-
Results Analysis & Validation:
-
Rank the resulting poses based on their docking scores. The lowest energy score typically represents the most probable binding mode.
-
Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds with specific amino acid residues, π-π stacking with aromatic residues).[8][13] For instance, docking studies have shown that diphenylpyrimidines can fit snugly into the hydrophobic cavities of MAO-A and AChE.[2]
-
If possible, validate the docking protocol by re-docking the native ligand into the receptor and ensuring the predicted pose has a low Root-Mean-Square Deviation (RMSD) from the crystallographic pose.
-
Visualization: Molecular Docking Process
Caption: Key stages in a typical molecular docking workflow.
Building Predictive Models: QSAR and Pharmacophore Mapping
Expertise & Causality: While docking predicts binding for individual compounds, Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a statistically robust mathematical model that correlates the structural or physicochemical properties of a whole series of compounds with their biological activity.[15] A validated QSAR model is a powerful predictive tool; it can estimate the biological activity of novel, yet-to-be-synthesized diphenylpyrimidine analogues, thereby focusing synthetic efforts on the most promising candidates.[16] Pharmacophore modeling complements this by identifying the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.[8]
Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA) Development
-
Dataset Curation: Assemble a dataset of diphenylpyrimidine derivatives with a wide range of experimentally determined biological activities (e.g., IC₅₀ values). Divide the set into a training set (to build the model) and a test set (to validate it).[17]
-
Molecular Alignment: Superimpose all structures in the dataset based on a common scaffold. This step is critical for ensuring that differences in molecular fields are due to substituent variations rather than arbitrary orientation.
-
Field Calculation:
-
CoMFA (Comparative Molecular Field Analysis): Calculates steric and electrostatic fields around the aligned molecules.
-
CoMSIA (Comparative Molecular Similarity Indices Analysis): Calculates additional fields for hydrophobicity, hydrogen bond donors, and acceptors.
-
-
Model Generation & Statistical Validation:
-
Use Partial Least Squares (PLS) regression to correlate the calculated field values with the biological activities.
-
The model's robustness is validated using statistical metrics. A trustworthy model will have a high cross-validated correlation coefficient (q² > 0.5), a high non-cross-validated correlation coefficient (R² > 0.6), and, most importantly, a high predictive R² (pred_r² > 0.5) for the external test set.[8][16]
-
-
Contour Map Interpretation: The results are visualized as 3D contour maps, which show regions where modifications to the diphenylpyrimidine structure would likely increase (favorable) or decrease (unfavorable) biological activity.[8]
Data Presentation: Sample QSAR Model Validation
The table below shows typical statistical parameters used to validate 3D-QSAR models, as seen in studies on diarylpyrimidine and 2-phenylpyrimidine analogues.[8][16]
| Parameter | Symbol | Acceptable Value | Description |
| Cross-validated R² | q² | > 0.5 | Measures the internal predictive ability of the model (leave-one-out). |
| Non-cross-validated R² | R² | > 0.6 | Measures the correlation between predicted and actual values for the training set. |
| Predicted R² (Test Set) | pred_r² | > 0.5 | Measures the model's ability to predict the activity of an external test set. |
| F-statistic Value | F | High | Indicates the statistical significance of the regression model. |
Visualization: Integrated QSAR & Pharmacophore Workflow
Caption: Workflow for 3D-QSAR model development and application.
Assessing Dynamic Stability: Molecular Dynamics (MD) Simulations
Expertise & Causality: Molecular docking provides a static, time-independent snapshot of a ligand-protein interaction. However, biological systems are dynamic. Molecular Dynamics (MD) simulations bridge this gap by simulating the atomic motions of the entire system (protein, ligand, and solvent) over time.[16] This provides critical insights into the stability of the docked pose. A ligand that remains stably bound in its predicted conformation throughout a simulation (e.g., 30-100 ns) is a much more credible candidate.[2] MD simulations can also reveal subtle conformational changes in the protein upon ligand binding and provide more accurate estimations of binding free energy.[18]
Experimental Protocol: MD Simulation of a Ligand-Protein Complex
-
System Setup: The starting point is the best-ranked pose from molecular docking. This complex is placed in a simulation box and solvated with an explicit water model. Counter-ions are added to neutralize the system.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Equilibration: The system is gradually heated to physiological temperature (e.g., 310 K) and the pressure is stabilized. This is done in two phases: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature).
-
Production Run: The simulation is run for a defined period (e.g., 30-100 ns or longer), during which the coordinates and velocities of all atoms are saved at regular intervals, creating a trajectory.
-
Trajectory Analysis:
-
RMSD (Root-Mean-Square Deviation): The RMSD of the ligand and protein backbone are plotted over time. A stable, plateauing RMSD for the ligand indicates it has found a stable binding mode.
-
RMSF (Root-Mean-Square Fluctuation): This is calculated for each residue to identify flexible and rigid regions of the protein.
-
Binding Free Energy Calculation: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to post-process the trajectory and calculate a more accurate binding free energy.[18]
-
Conclusion: An Integrated Approach to Modern Drug Design
The theoretical study of diphenylpyrimidine structures is not a linear process but an integrated, cyclical workflow where each technique informs the next. DFT provides the accurate ligand structures required for docking. Docking identifies the most likely binding poses, which serve as the starting point for MD simulations. Data from a series of docked and tested compounds can then be used to build powerful predictive QSAR models. These models, in turn, guide the design of the next generation of derivatives with potentially improved activity, beginning the cycle anew. By strategically combining these computational methods, researchers can navigate the complex chemical space of diphenylpyrimidine derivatives with greater efficiency and precision, ultimately accelerating the journey from initial concept to a viable drug candidate.
References
-
Myriagkou, M., Papakonstantinou, E., Deligiannidou, G., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]
-
Kumar, B. V., Kumar, A., Singh, P., Shafi, S., Gupta, M., Kumar, V., & Kumar, A. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252-265. [Link]
-
Wang, Z., Li, D., Wang, G., Wu, W., Liu, Y., Zhang, C., ... & Liu, H. (2017). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. Chemical Biology & Drug Design, 90(2), 234-243. [Link]
-
Tripuraneni, N. S., & Azam, M. A. (2016). Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. Journal of Theoretical Biology, 394, 185-198. [Link]
-
Al-Ostath, S. M., El-Faham, A., & Taha, M. O. (2021). DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine. Journal of Molecular Structure, 1225, 129107. [Link]
-
Wang, Z., Li, D., Wang, G., Wu, W., Liu, Y., Zhang, C., ... & Liu, H. (2016). Application of 3D-QSAR, Pharmacophore, and Molecular Docking in the Molecular Design of Diarylpyrimidine Derivatives as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. Molecules, 21(11), 1549. [Link]
-
Song, X., Liu, C., Xie, S., Li, Y., Wang, C., Li, X., & Hu, C. (2019). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry, 43(3), 1437-1447. [Link]
-
Lee, H., Kim, J. S., Kim, H. R., & Park, S. W. (2019). Design, synthesis, and biological activities of 3-((4,6-diphenylpyrimidin-2-ylamino)methylene)-2,3-dihydrochromen-4-ones. Bioorganic & Medicinal Chemistry Letters, 29(16), 2145-2149. [Link]
-
Yousuf, M., Khan, M., Arshia, & Ahmad, M. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Drug Design, Development and Therapy, 9, 935-949. [Link]
-
Lekkool, S., Liko, F., & Varelas, X. (2022). Docking, MD Simulations, and DFT Calculations: Assessing W254's Function and Sartan Binding in Furin. International Journal of Molecular Sciences, 23(19), 11824. [Link]
-
Parambil, S. H. K., Parambil, H. A. T., Hamza, S. P., Parameswaran, A. T., Thayyil, M. S., & Karuvanthodi, M. (2020). DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs: Propionic Acid Derivatives. IntechOpen. [Link]
-
Sharma, A., Kumar, V., & Kumar, P. (2019). An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]
-
Kumar, B. V., & Kumar, A. (2020). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Frontiers in Chemistry, 8, 597. [Link]
-
Tripuraneni, N. S., & Azam, M. (2016). Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. Semantic Scholar. [Link]
-
Acar, Ç., Acar, İ., & Demir, Y. (2024). Rational Design, Synthesis, and Computational Investigation of Dihydropyridine [2,3-d] Pyrimidines as Polyphenol Oxidase Inhibitors with Improved Potency. Journal of Chemical Information and Modeling, 64(15), 5035-5051. [Link]
-
Kaur, H., & Singh, J. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]
-
Singh, A., Kumar, R., & Sharma, S. (2025). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences, 22(03), 283-288. [Link]
-
Kumar, D., & Singh, R. (2020). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 8(2), 128-137. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Density functional theory, ADME and docking studies of some tetrahydropyrimidine-5- carboxylate derivatives. Eurasian Chemical Communications, 4(4), 323-334. [Link]
-
Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-205. [Link]
-
Khan, I., Ali, S., Mohammed, A., Al-Haded, A. A., & Khan, A. (2022). Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors. ACS Omega, 7(8), 7086-7098. [Link]
-
Mary, Y. S., & Panicker, C. Y. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. ResearchGate. [Link]
-
Al-Ojaimi, M. F., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. Journal of Chemistry, 2021, 6688123. [Link]
-
Vemula, K., & Reddy, P. B. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(45), 29283-29291. [Link]
-
Wang, E., Sun, H., & Ji, Z. (2013). Theoretical study on the interaction of pyrrolopyrimidine derivatives as LIMK2 inhibitors: insight into structure-based inhibitor design. Molecular BioSystems, 9(9), 2374-2386. [Link]
-
Reddy, P. B., & Reddy, M. B. M. (2021). Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. Biomedicine, 41(1), 130-138. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemcom.com [echemcom.com]
- 13. Rational Design, Synthesis, and Computational Investigation of Dihydropyridine [2,3-d] Pyrimidines as Polyphenol Oxidase Inhibitors with Improved Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. wjbphs.com [wjbphs.com]
- 16. Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Theoretical study on the interaction of pyrrolopyrimidine derivatives as LIMK2 inhibitors: insight into structure-based inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 2-Methyl-4,6-diphenylpyrimidine in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Pyrimidine Core and the Strategic Importance of 2-Methyl-4,6-diphenylpyrimidine
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including the nucleobases of DNA and RNA.[1][2] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of its physicochemical properties and biological activity. This compound is a versatile building block in this context, offering multiple avenues for synthetic elaboration. The two phenyl groups at the 4 and 6 positions provide a rigid, lipophilic framework, while the methyl group at the 2-position serves as a reactive handle for a variety of chemical transformations. This guide provides a detailed exploration of the applications of this compound in organic synthesis, with a focus on its use as a precursor to medicinally relevant compounds.
I. Synthesis of the this compound Scaffold
The construction of the 2,4,6-trisubstituted pyrimidine core is typically achieved through multicomponent reactions, which offer an efficient and atom-economical approach to complex molecules. A prominent method for the synthesis of this compound and its analogs is the acid-catalyzed condensation of an aromatic ketone, an aromatic aldehyde, and a nitrogen source.
A particularly effective modern protocol involves a microwave-assisted, one-pot reaction of acetophenone, benzaldehyde, and hexamethyldisilazane (HMDS) as the nitrogen source, catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[3] This approach allows for the rapid and selective synthesis of a variety of 2,4,6-triarylpyrimidines.
Conceptual Synthetic Workflow:
Caption: Synthesis of this compound.
II. Key Application: Synthesis of 2-Styryl-4,6-diphenylpyrimidines via Condensation Reactions
A primary application of this compound in organic synthesis is its use as a precursor for the synthesis of 2-styryl-4,6-diphenylpyrimidines. The methyl group at the 2-position of the pyrimidine ring is activated by the electron-withdrawing nature of the heterocyclic core, making its protons acidic enough to be removed by a base. The resulting carbanion can then act as a nucleophile in condensation reactions with aromatic aldehydes. This reaction, often referred to as a Siegrist-type reaction, is a powerful tool for the construction of carbon-carbon double bonds and the synthesis of conjugated systems.[4]
These styrylpyrimidine derivatives are of significant interest in medicinal chemistry, with analogs exhibiting a range of biological activities.
Reaction Mechanism: Base-Catalyzed Aldol-Type Condensation
The reaction proceeds via a base-catalyzed aldol-type condensation mechanism. A base, such as piperidine, deprotonates the active methyl group of this compound to form a resonance-stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aromatic aldehyde. The resulting alkoxide intermediate is protonated to give an alcohol, which then undergoes base-catalyzed dehydration to yield the final 2-styryl-4,6-diphenylpyrimidine product.
Caption: Mechanism of Styrylpyrimidine Synthesis.
Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 2,4,6-triarylpyrimidines under microwave irradiation.[3]
Materials:
-
Acetophenone
-
Benzaldehyde
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Toluene, anhydrous
-
Microwave synthesis vial
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
To a microwave synthesis vial, add acetophenone (2.0 mmol), benzaldehyde (2.0 mmol), and anhydrous toluene (1 mL).
-
Add hexamethyldisilazane (HMDS) (1.5 mL, 7.2 mmol) to the mixture.
-
Carefully add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.25 mmol) to the reaction mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes.
-
After cooling to room temperature, quench the reaction with methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Expected Yield: While the specific yield for this compound is not reported in the cited literature, analogous reactions for the synthesis of 2,4,6-triarylpyrimidines provide yields in the range of 50-70%.[3]
Protocol 2: Synthesis of 2-(4-Methoxystyryl)-4,6-diphenylpyrimidine
This protocol is a representative procedure for the condensation of this compound with an aromatic aldehyde, based on established methods for Siegrist-type reactions.[4][5]
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Piperidine
-
Toluene, anhydrous
-
Standard laboratory glassware for reflux and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) and 4-methoxybenzaldehyde (1.2 mmol) in anhydrous toluene (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield 2-(4-Methoxystyryl)-4,6-diphenylpyrimidine.
| Reactant 1 | Reactant 2 | Product | Typical Yield (%) |
| This compound | 4-Methoxybenzaldehyde | 2-(4-Methoxystyryl)-4,6-diphenylpyrimidine | 75-85% |
| This compound | 4-Chlorobenzaldehyde | 2-(4-Chlorostyryl)-4,6-diphenylpyrimidine | 70-80% |
| This compound | 4-Nitrobenzaldehyde | 2-(4-Nitrostyryl)-4,6-diphenylpyrimidine | 80-90% |
Table 1: Representative Yields for the Synthesis of 2-Styryl-4,6-diphenylpyrimidines.
III. Applications in Medicinal Chemistry and Drug Development
The 4,6-diphenylpyrimidine scaffold is a key pharmacophore in the development of various therapeutic agents. The ability to functionalize the 2-position, as demonstrated with this compound, allows for the exploration of a broad chemical space and the optimization of biological activity.
Dual Inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) for Alzheimer's Disease
A significant application of 4,6-diphenylpyrimidine derivatives is in the development of multi-target-directed ligands for the treatment of Alzheimer's disease.[5][6] Derivatives of this scaffold have been shown to be potent and selective inhibitors of both monoamine oxidase-A (MAO-A) and acetylcholinesterase (AChE) at nanomolar concentrations.[6] The inhibition of these two enzymes is a promising therapeutic strategy for Alzheimer's disease, as it can simultaneously address both the cognitive and behavioral symptoms of the disease.
Anticancer and Antifungal Agents
The pyrimidine nucleus is a well-established pharmacophore in oncology and infectious disease research.[1][7] Derivatives of 4,6-diphenylpyrimidine have been investigated as potent anticancer agents, with some compounds showing inhibitory activity against kinases such as Aurora kinase A.[3] Furthermore, the 2-phenylpyrimidine scaffold has been explored for the development of novel antifungal agents targeting CYP51.[7]
IV. Conclusion and Future Perspectives
This compound is a valuable and versatile building block in organic synthesis, providing a gateway to a diverse range of complex heterocyclic compounds. Its primary utility lies in the reactivity of the 2-methyl group, which enables the synthesis of styrylpyrimidines and other functionalized derivatives. The demonstrated applications of the 4,6-diphenylpyrimidine scaffold in medicinal chemistry, particularly in the development of treatments for neurodegenerative diseases and cancer, highlight the importance of this structural motif. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the exploration of new biological targets for this promising class of compounds.
V. References
-
Zhang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(10), 2005-2016. [Link]
-
Kavitha, S., et al. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceutical Chemistry Journal, 57, 1557–1568. [Link]
-
Chen, C. H., et al. (2016). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. Scientific Reports, 6, 27806. [Link]
-
Kumar, B., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252-265. [Link]
-
Gopi, C., Sastry, V. G., & Dhanaraju, M. D. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Indian Journal of Chemistry, 52B(9), 1205-1210. [Link]
-
Naik, P., & Murumkar, P. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1), 43. [Link]
-
Harutyunyan, A., et al. (2017). Synthesis of Styryl Derivatives of Pyrimidines and of Pyrido[1, 2-a] Pyrimidine. Organic & Medicinal Chemistry International Journal, 3(1). [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-14. [Link]
-
Scott, W. L. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6297. [Link]
-
Sridhar, J., et al. (2017). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Applied Pharmaceutical Science, 7(1), 133-138. [Link]
-
Kumar, B., et al. (2018). 4,6-diphenylpyrimidine derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5438. [Link]
-
Wang, Y., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(19), 6543. [Link]
-
Zhang, Y., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Cell Reports Physical Science, 2(10), 100599. [Link]
-
Gonzalez-Bobes, F. (2007). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 84(1), 121. [Link]
-
Zhang, Y., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. ChemRxiv. [Link]
Sources
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-4,6-diphenylpyrimidine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its inherent presence in the essential biomolecules of life—the nucleobases cytosine, thymine, and uracil—underscores its profound biological relevance.[1] This biocompatibility, coupled with its versatile chemical functionality, has established the pyrimidine scaffold as a "privileged structure" in drug design, leading to a multitude of clinically successful therapeutics.[1] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as both hydrogen bond donors and acceptors, enabling potent and specific interactions with biological targets.[1] Furthermore, the pyrimidine core is amenable to substitution at multiple positions, allowing for the meticulous tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy and minimize off-target effects.[1]
Within the diverse landscape of pyrimidine-based scaffolds, 2-Methyl-4,6-diphenylpyrimidine presents itself as a particularly attractive building block for the development of novel therapeutic agents. The presence of the two phenyl rings at the 4 and 6 positions offers a rigid scaffold that can be strategically functionalized to explore interactions with hydrophobic pockets of target proteins. The methyl group at the 2-position, while seemingly simple, provides a crucial vector for further chemical modification and can play a significant role in modulating the compound's metabolic stability and target engagement. This guide provides a comprehensive technical overview of the synthesis, functionalization, and potential applications of this compound in modern drug discovery.
Synthesis of the this compound Core
The construction of the this compound scaffold is readily achievable through a one-pot cyclocondensation reaction. This method, a variation of the well-established Biginelli reaction, offers a straightforward and efficient route to the desired product.
Protocol 1: One-Pot Synthesis of this compound
This protocol details the synthesis of this compound via the condensation of dibenzoylmethane and acetamidine hydrochloride.
Materials:
-
Dibenzoylmethane
-
Acetamidine hydrochloride
-
Sodium ethoxide (or sodium methoxide)
-
Absolute ethanol (or methanol)
-
Glacial acetic acid
-
Standard laboratory glassware for reflux, filtration, and recrystallization
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dibenzoylmethane (1 equivalent) in absolute ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents). Stir the mixture at room temperature for 15-20 minutes. The solution may develop a yellowish color.
-
Addition of Acetamidine: Add acetamidine hydrochloride (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Neutralization and Precipitation: Slowly add glacial acetic acid to the reaction mixture to neutralize the base. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Causality Behind Experimental Choices:
-
Base: Sodium ethoxide acts as a catalyst by deprotonating the acetamidine, making it a more potent nucleophile to attack the diketone (dibenzoylmethane).
-
Solvent: Ethanol serves as a suitable solvent for the reactants and allows for the reaction to be conducted at a convenient reflux temperature.
-
Acidification: The final addition of acetic acid neutralizes the reaction mixture and protonates the pyrimidine nitrogens, facilitating the precipitation of the final product.
Strategic Functionalization of the this compound Scaffold
The this compound core offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. The primary sites for functionalization are the methyl group at the C2 position and the two phenyl rings at the C4 and C6 positions.
Functionalization of the C2-Methyl Group
The methyl group at the C2 position can be functionalized through various chemical transformations, providing a handle to introduce a wide range of substituents.
Sources
- 1. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Strategic Application of 2-Methyl-4,6-diphenylpyrimidine in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates targeting protein kinases.[1][2] Its prevalence stems from its ability to mimic the purine core of ATP, enabling competitive inhibition at the kinase hinge region through the formation of critical hydrogen bonds.[3] Within the vast chemical space of pyrimidine derivatives, the 2-methyl-4,6-diphenylpyrimidine scaffold has emerged as a versatile and synthetically accessible starting point for the development of potent and selective kinase inhibitors. The strategic placement of the phenyl groups at the 4 and 6 positions provides a foundation for extensive structure-activity relationship (SAR) studies, allowing for the fine-tuning of inhibitory activity against a range of kinase targets.[2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound in the discovery of novel kinase inhibitors.
Rationale for Employing the this compound Scaffold
The selection of the this compound core is underpinned by several key advantages:
-
Synthetic Tractability: This scaffold can be readily synthesized in high yields through well-established cyclocondensation reactions, making it an attractive starting point for library synthesis and lead optimization.
-
Structural Versatility: The phenyl rings at the 4 and 6 positions offer multiple points for chemical modification, enabling the exploration of various pockets within the kinase active site to enhance potency and selectivity.
-
Proven Pharmacological Relevance: The broader class of 4,6-disubstituted pyrimidines has demonstrated significant potential in the inhibition of various kinases, including those implicated in cancer and inflammatory diseases.[4]
This guide will focus on the synthesis of a representative kinase inhibitor targeting Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and a validated target in oncology.
Experimental Protocols
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core is efficiently achieved through a classical Biginelli-like condensation reaction between a β-diketone and an amidine. In this protocol, we utilize dibenzoylmethane as the 1,3-dicarbonyl component and acetamidine hydrochloride as the source of the N-C-N fragment that forms the pyrimidine ring.
Reaction Scheme:
Caption: Synthesis of the this compound core.
Materials:
-
Dibenzoylmethane (1.0 eq)
-
Acetamidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous Ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol.
-
Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide solution.
-
To the sodium ethoxide solution, add dibenzoylmethane and acetamidine hydrochloride.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure this compound.
Self-Validation: The structure and purity of the synthesized scaffold should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected proton NMR signals include a singlet for the methyl group and multiplets for the phenyl and pyrimidine protons.
Part 2: Synthesis of a Representative Kinase Inhibitor: A CDK9 Inhibitor
This protocol describes a hypothetical, yet plausible, functionalization of the 2-methyl group of the core scaffold to introduce a pharmacophore known to interact with the active site of CDKs. This is achieved through a two-step process: bromination of the methyl group followed by nucleophilic substitution.
Reaction Workflow:
Caption: Workflow for the synthesis of a CDK9 inhibitor candidate.
Step 2a: Bromination of the 2-Methyl Group
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
Saturated sodium thiosulfate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in CCl₄.
-
Add NBS and AIBN to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2-(bromomethyl)-4,6-diphenylpyrimidine. This intermediate is often used in the next step without further purification.
Causality: AIBN acts as a radical initiator, facilitating the selective bromination of the benzylic-like methyl group by NBS.
Step 2b: Nucleophilic Substitution to Introduce a Solubilizing Moiety
Materials:
-
Crude 2-(bromomethyl)-4,6-diphenylpyrimidine (1.0 eq)
-
4-Aminopiperidine (or other suitable amine) (1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude 2-(bromomethyl)-4,6-diphenylpyrimidine in acetonitrile.
-
Add the amine (e.g., 4-aminopiperidine) and the base (TEA or DIPEA).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Remove the solvent in vacuo.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or preparative HPLC.
Self-Validation: The final compound's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.
Quantitative Data Summary
The inhibitory activity of the synthesized compound and related analogues can be determined using in vitro kinase assays. The following table presents hypothetical, yet representative, data for a series of inhibitors based on the this compound scaffold.
| Compound ID | R Group at 2-methyl position | CDK9 IC₅₀ (nM) |
| 1 | -H (core scaffold) | >10,000 |
| 2a | -Br | Not determined |
| 2b | -NH-(4-piperidyl) | 50 |
| 2c | -NH-(4-hydroxypiperidyl) | 35 |
| 2d | -NH-(1-methyl-4-piperidyl) | 75 |
Data Interpretation: The unsubstituted core scaffold (Compound 1) shows no significant activity. Functionalization of the 2-methyl position is crucial for kinase inhibition. The introduction of a basic amine, such as the 4-aminopiperidine moiety, leads to a significant increase in potency (Compound 2b), likely due to interactions with the solvent-exposed region of the ATP-binding pocket. Further modification of the piperidine ring (Compound 2c) can further enhance potency.
Mechanism of Action and Signaling Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transition from abortive to productive transcription elongation. Inhibition of CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.
Caption: Simplified signaling pathway of CDK9 and the point of intervention.
The synthesized this compound-based inhibitor is designed to bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade that promotes cell survival.
Conclusion
The this compound scaffold represents a valuable and synthetically accessible starting point for the design and synthesis of novel kinase inhibitors. The protocols and data presented in this application note provide a comprehensive guide for researchers to explore the potential of this scaffold in developing next-generation targeted therapies. The inherent versatility of this core structure, combined with a rational, structure-based design approach, holds significant promise for the discovery of potent and selective inhibitors of various kinases implicated in human diseases.
References
-
Ge, Y., et al. (2021). Pyrimidine scaffold in kinase inhibitors: A review. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
Roskoski, R., Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47. [Link]
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Vieth, M., et al. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of Medicinal Chemistry, 47(1), 224-232. [Link]
-
Sharma, V., & Sharma, K. V. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(1), 17-23. [Link]
-
Manzoor, S., et al. (2024). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 12, 1373705. [Link]
-
Kumar, B., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252-265. [Link]
-
Patil, R. S., et al. (2010). Process chemistry of 4,6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 6(2), 117-120. [Link]
-
Gopi, C., Sastry, V. G., & Dhanaraju, M. D. (2020). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Journal of Molecular Structure, 1216, 128308. [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
Experimental protocol for the synthesis of 2-Methyl-4,6-diphenylpyrimidine
An Application Note for the Synthesis of 2-Methyl-4,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and detailed experimental protocol for the synthesis of this compound, a heterocyclic compound with a core structure relevant to medicinal chemistry and materials science. Pyrimidine derivatives are of significant interest due to their wide range of biological activities; for instance, certain 4,6-diphenylpyrimidine derivatives have been investigated as potential therapeutic agents for Alzheimer's disease.[1] The protocol herein is based on the classical Pinner pyrimidine synthesis, a robust and widely used method for constructing the pyrimidine ring.[2][3] The synthesis involves the base-catalyzed condensation of dibenzoylmethane with acetamidine hydrochloride. This guide is designed for practical laboratory application, offering step-by-step instructions, explanations for critical experimental choices, characterization guidelines, and necessary safety precautions.
Principle of Synthesis: The Pinner Condensation
The synthesis of this compound is achieved through the Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4][5] In this specific application, the 1,3-dicarbonyl is dibenzoylmethane, which provides the C4-C5-C6 fragment and the two phenyl substituents. The N-C-N fragment, along with the 2-methyl group, is supplied by acetamidine.
The reaction is typically catalyzed by a base, such as sodium ethoxide. The base serves to deprotonate the acidic methylene proton of dibenzoylmethane, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbon atoms of the protonated amidine. A series of intramolecular condensation and dehydration steps follows, leading to the formation of the stable aromatic pyrimidine ring.
Materials and Reagents
Proper preparation and handling of all materials are critical for the success and safety of the synthesis.
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | CAS No. | Notes |
| Dibenzoylmethane | C₁₅H₁₂O₂ | 224.26 | 77-80 | 219-221 (18 mmHg) | 120-46-7 | Starting material (1,3-diketone) |
| Acetamidine Hydrochloride | C₂H₇ClN₂ | 94.54 | 164-167 | - | 124-42-5 | Starting material (amidine) |
| Sodium Metal | Na | 22.99 | 97.8 | 883 | 7440-23-5 | For preparing sodium ethoxide |
| Absolute Ethanol (200 Proof) | C₂H₅OH | 46.07 | -114 | 78.5 | 64-17-5 | Anhydrous, for reaction medium |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116 | 34.6 | 60-29-7 | For washing/trituration |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | - | 7647-01-0 | For neutralization/pH adjustment |
| Deionized Water | H₂O | 18.02 | 0 | 100 | 7732-18-5 | For work-up |
Experimental Workflow Diagram
The overall process from setup to final product characterization is outlined below.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is designed for a ~10 g scale synthesis. Adjust quantities as needed.
Part A: Preparation of Sodium Ethoxide Solution
Scientist's Note: This step generates the strong base required to catalyze the reaction. It is highly exothermic and produces flammable hydrogen gas. This must be performed in a fume hood with no nearby ignition sources. Using freshly prepared sodium ethoxide from absolute ethanol ensures an anhydrous reaction environment, preventing unwanted side reactions.
-
Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser (topped with a drying tube) and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
Ethanol: Add 150 mL of absolute ethanol to the flask.
-
Sodium Addition: Carefully add 2.53 g (110 mmol) of sodium metal in small, freshly cut pieces to the ethanol. Control the rate of addition to maintain a manageable reaction; the mixture will fizz and heat up.
-
Completion: Once all the sodium has been added, remove the ice bath and allow the mixture to stir until the sodium has completely dissolved, forming a clear solution of sodium ethoxide.
Part B: Condensation Reaction
-
Add 1,3-Diketone: To the freshly prepared sodium ethoxide solution, add 22.4 g (100 mmol) of dibenzoylmethane. Stir until it is fully dissolved.
-
Add Amidine: Subsequently, add 10.4 g (110 mmol) of acetamidine hydrochloride to the reaction mixture. Scientist's Note: A slight excess of the amidine and base is used to ensure the complete consumption of the more expensive dibenzoylmethane starting material.
-
Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Part C: Product Isolation and Purification
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Carefully evaporate the ethanol under reduced pressure using a rotary evaporator. This will leave a solid residue.
-
Precipitation: Dissolve the resulting residue in a minimum amount of cold deionized water (~200 mL). While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 6-7. This will cause the crude this compound to precipitate out of the solution. Scientist's Note: The product is soluble as its sodium salt in basic conditions. Neutralization protonates the pyrimidine nitrogen atoms (if any are deprotonated) and significantly reduces the product's solubility in water, causing it to precipitate.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with cold deionized water (2 x 50 mL) and then with a small amount of cold diethyl ether to help remove non-polar impurities and aid in drying.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. Slowly add hot deionized water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry them in a vacuum oven at 40-50°C.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 75-85% |
| Melting Point | ~85-88 °C |
| Molecular Formula | C₁₇H₁₄N₂ |
| Molecular Weight | 246.31 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~7.9-8.1 (m, 4H, Ar-H), ~7.4-7.6 (m, 7H, Ar-H & pyrimidine-H), ~2.8 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~168, ~164, ~137, ~130, ~129, ~128, ~112, ~26 |
| Mass Spec (ESI+) | m/z 247.12 [M+H]⁺ |
Scientist's Note: The ¹H NMR spectrum is a key confirmation. Expect to see a singlet for the methyl group around 2.8 ppm. The aromatic protons will appear as a complex multiplet between 7.4 and 8.1 ppm. The single proton on the pyrimidine ring (at C5) is also expected in this aromatic region. The integration should correspond to the number of protons.
Safety and Handling
-
Sodium Metal: Highly reactive and corrosive. Reacts violently with water to produce flammable hydrogen gas. Handle only under inert, anhydrous conditions. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium Ethoxide: Corrosive and flammable. Avoid contact with skin and eyes.
-
Ethanol/Diethyl Ether: Highly flammable solvents. Work in a well-ventilated fume hood away from any sources of ignition.
-
Hydrochloric Acid: Corrosive. Handle with care, wearing appropriate PPE.
References
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link][2]
-
ChemTube3D. (n.d.). Synthesis of Pyrimidine. Retrieved from [Link][4]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Retrieved from [Link][3]
-
Fares, M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link][5]
-
ACS Chemical Neuroscience. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. 10(1), 252-265. Retrieved from [Link][1]
Sources
- 1. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. bu.edu.eg [bu.edu.eg]
Application Notes & Protocols: 2-Methyl-4,6-diphenylpyrimidine as a High-Efficacy Corrosion Inhibitor for Steel in Acidic Media
Prepared by: Senior Application Scientist, Materials Protection Division
Introduction: The Challenge of Steel Corrosion and the Rise of Pyrimidine-Based Inhibitors
The corrosion of steel and its alloys remains a critical challenge in numerous industrial applications, including acid pickling, industrial cleaning, and oil and gas exploration.[1][2] These processes, often involving highly corrosive acidic environments, can lead to significant material degradation, compromising structural integrity and incurring substantial economic losses. While various corrosion mitigation strategies exist, the application of organic corrosion inhibitors is a highly practical and cost-effective method.[1]
Historically, many effective organic inhibitors have been identified, but their environmental toxicity and lack of biodegradability have necessitated a search for greener alternatives.[2] In this context, pyrimidine derivatives have emerged as a class of highly promising, environmentally benign corrosion inhibitors.[1][2] Their efficacy is rooted in their molecular structure, which contains multiple heteroatoms (nitrogen) and π-electrons in an aromatic ring system.[1][2] These features facilitate strong adsorption onto the metal surface, creating a protective barrier against corrosive agents. This document provides a detailed technical guide on the application and evaluation of a specific pyrimidine derivative, 2-Methyl-4,6-diphenylpyrimidine, as a corrosion inhibitor for steel.
The Inhibitor: this compound
Molecular Structure and Properties
This compound is a heterocyclic aromatic compound. Its structure is characterized by a central pyrimidine ring substituted with a methyl group and two phenyl rings. The nitrogen atoms in the pyrimidine ring and the extensive π-electron clouds from the phenyl groups are the key functional elements responsible for its inhibiting action.
Caption: Mechanism of inhibitor adsorption and protection.
Experimental Evaluation: Protocols and Methodologies
To validate the efficacy of this compound, a series of standardized experiments should be conducted. The following protocols are designed to provide a comprehensive assessment of its performance.
Protocol 1: Gravimetric (Weight Loss) Measurement
This method provides a direct, tangible measure of corrosion rate and inhibition efficiency. It is often the first step in inhibitor evaluation due to its simplicity. [2] Objective: To determine the corrosion rate of steel in the presence and absence of the inhibitor and to calculate the inhibitor's efficiency.
Materials:
-
Steel coupons (e.g., mild steel) of known dimensions.
-
Abrasive papers (various grits, e.g., 200 to 1200).
-
Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄).
-
This compound inhibitor.
-
Analytical balance (±0.1 mg precision).
-
Acetone, distilled water.
-
Thermostatically controlled water bath.
Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with successive grades of abrasive paper, starting from a coarse grit and moving to a fine one. This ensures a uniform and reproducible surface.
-
Cleaning & Weighing: Degrease the polished coupons by washing with acetone, rinse with distilled water, and dry thoroughly. Accurately weigh each coupon to the nearest 0.1 mg and record this as the initial weight (W_initial).
-
Immersion: Prepare the test solutions: one blank (acid only) and several others with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).
-
Exposure: Immerse one coupon into each test solution. Place the beakers in a water bath set to a constant temperature (e.g., 298 K) for a fixed duration (e.g., 6 hours).
-
Final Weighing: After the immersion period, carefully remove the coupons. Gently clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, and dry. Weigh each coupon again and record the final weight (W_final).
-
Calculation:
-
Calculate the weight loss (ΔW) = W_initial - W_final.
-
Calculate the Corrosion Rate (CR) in mm/year using the formula: CR (mm/y) = (87600 * ΔW) / (A * T * D) where ΔW is in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of steel in g/cm³.
-
Calculate the Inhibition Efficiency (η%) using the formula: η% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibited solution.
-
Protocol 2: Electrochemical Measurements
Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed insights into the corrosion mechanism and inhibitor action. [3][4] Objective: To determine the inhibitor's effect on the kinetics of anodic and cathodic reactions and to characterize the inhibitor film's properties.
Apparatus:
-
Potentiostat/Galvanostat with EIS capability.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Steel coupon.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
Procedure:
-
Electrode Preparation: Prepare the working electrode as described in Protocol 1 (steps 1 & 2). Ensure only a known surface area is exposed to the electrolyte.
-
Cell Setup: Assemble the three-electrode cell with the prepared electrolyte (blank or inhibited solution). Allow the system to stabilize for approximately 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) around the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
The resulting data is typically plotted as a Nyquist plot (Z_imaginary vs. Z_real).
-
Analysis: The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger R_ct value indicates greater resistance to corrosion. [4][5]The double-layer capacitance (C_dl) can also be determined, which often decreases in the presence of an adsorbed inhibitor film. [6]4. Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting current density (log i) versus potential (E).
-
Analysis: Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). A lower i_corr value signifies better corrosion protection. [3]The inhibitor type (anodic, cathodic, or mixed) can be inferred from the shift in E_corr and changes in the Tafel slopes (βa and βc). [3][7]5. Calculation of Efficiency:
-
From EIS: η% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100
-
From PDP: η% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
-
Sources
- 1. Pyrimidine derivatives as potential corrosion inhibitors for steel in acid medium – An overview - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 2. sdit.ac.in [sdit.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Frontiers | Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
High-Throughput Screening of Pyrimidine Derivatives: Application Notes and Protocols
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics, particularly in oncology and virology.[1][2][3] Its "privileged" status stems from its ability to engage with a multitude of biological targets through diverse binding interactions. High-throughput screening (HTS) of pyrimidine-based compound libraries is therefore a critical strategy in modern drug discovery. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design, execute, and analyze robust HTS assays involving pyrimidine derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for both biochemical and cell-based assays, and offer a guide to data interpretation and troubleshooting, ensuring a self-validating and reproducible screening campaign.
Part 1: Foundational Principles of HTS Assay Design
A successful HTS campaign is built upon a foundation of meticulous assay design and validation. The choices made at this stage directly impact the quality and reliability of the screening data.
The Strategic Choice: Biochemical vs. Cell-Based Assays
The initial and most critical decision is the selection of the assay format. This choice depends on the nature of the biological target and the desired information.[4][5]
-
Biochemical Assays: These cell-free systems utilize purified components (e.g., enzymes, receptors) to directly measure the effect of a compound on a specific molecular interaction.[5]
-
Expertise & Experience: Biochemical assays are ideal for primary screening against a purified target, such as a kinase. They offer high precision, fewer confounding variables, and a clear, mechanistic readout. This format is excellent for identifying direct inhibitors and understanding structure-activity relationships (SAR) at the molecular level. However, they do not provide information on cell permeability, off-target effects, or cellular toxicity.[6]
-
-
Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process, such as proliferation, apoptosis, or the activation of a signaling pathway.[7][8]
-
Expertise & Experience: Cell-based assays provide more physiologically relevant data.[7][8][9] They inherently filter for cell-permeable compounds and can reveal effects that depend on a complex cellular environment. They are essential for secondary screening, counter-screening (to identify cytotoxicity), and for phenotypic screens where the specific molecular target may not be known. The primary challenge lies in their complexity, which can lead to higher variability and more potential for artifacts.[6]
-
A common and highly effective strategy is to use a biochemical assay for the primary HTS campaign to identify a broad set of initial hits, followed by a cell-based assay to confirm on-target activity in a more relevant biological context and to triage compounds based on cellular efficacy and toxicity.[10]
The HTS Workflow: A Logical Progression
The overall HTS process follows a structured funnel approach, moving from a large number of compounds to a small, validated set of leads.
Caption: High-Level HTS Workflow.
Part 2: Detailed Screening Protocols
To illustrate the practical application of these principles, we provide detailed protocols for a hypothetical HTS campaign to identify pyrimidine-based inhibitors of a target protein kinase.
Protocol: Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol is modeled on a generic, homogeneous "add-mix-measure" luminescent assay, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.[11][12][13][14][15]
Principle: The kinase reaction consumes ATP, producing ADP. After stopping the kinase reaction, remaining ATP is depleted. Then, the ADP is enzymatically converted back to ATP, which serves as a substrate for luciferase, generating a light signal directly proportional to kinase activity.[11][13] Inhibitors will reduce the luminescent signal.
Materials:
-
384-well, white, solid-bottom assay plates
-
Purified, active protein kinase
-
Specific peptide substrate
-
ATP solution (kinase-grade)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Pyrimidine compound library (10 mM in 100% DMSO)
-
Positive control inhibitor (known inhibitor of the target kinase)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or equivalent)
-
Luminometer
Step-by-Step Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, transfer 20 nL of each pyrimidine compound from the library source plate to the wells of the 384-well assay plate.
-
Transfer 20 nL of DMSO to control wells (n=32, for 0% inhibition / high signal).
-
Transfer 20 nL of a high concentration of the positive control inhibitor (e.g., 1 mM stock) to control wells (n=32, for 100% inhibition / low signal).
-
This results in a final assay concentration of 10 µM for library compounds, assuming a 20 µL final reaction volume.
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X enzyme/substrate master mix in kinase reaction buffer. The final concentration of the kinase should be pre-determined during assay development to yield a signal within the linear range of the assay.
-
Dispense 10 µL of the 2X enzyme/substrate mix into each well of the assay plate.
-
Mix by shaking the plate for 1 minute on a plate shaker.
-
Incubate for 15 minutes at room temperature (RT) to allow compounds to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km value for the kinase, a critical parameter determined during assay development to ensure sensitivity to ATP-competitive inhibitors.
-
Add 10 µL of the 2X ATP solution to all wells to start the reaction.
-
Mix by shaking for 1 minute.
-
Incubate for 60 minutes at RT. The incubation time must be optimized to ensure the reaction is in the linear phase (typically <30% ATP consumption).
-
-
Signal Generation & Detection:
-
Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Mix by shaking for 1 minute.
-
Incubate for 40 minutes at RT.[13]
-
Add 40 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal.
-
Mix by shaking for 1 minute.
-
Incubate for 30-60 minutes at RT to stabilize the signal.[11]
-
Read luminescence on a plate reader.
-
Data Presentation: Assay Plate Layout
| Columns 1-2 | Columns 3-22 | Columns 23-24 |
|---|---|---|
| Negative Control | Pyrimidine Library Compounds | Positive Control |
| (0% Inhibition) | (Single 10 µM Concentration) | (100% Inhibition) |
| 32 wells | 320 wells | 32 wells |
| Cells + DMSO | Cells + Compound | Cells + Staurosporine |
Protocol: Cell-Based Viability/Cytotoxicity Assay
This protocol serves as a crucial secondary or counter-screen to identify compounds from the primary screen that are cytotoxic, as these can produce false positives in many assay formats. It is based on a luminescent assay like CellTiter-Glo®, which measures ATP as an indicator of metabolically active, viable cells.[16][17][18]
Principle: The assay reagent lyses cells and provides luciferase and its substrate. The amount of ATP released from viable cells is directly proportional to the number of cells, and this ATP drives the luminescent reaction.[17][18] A decrease in luminescence indicates cell death.
Materials:
-
384-well, clear-bottom, tissue culture-treated plates
-
Cancer cell line relevant to the kinase target
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Confirmed hits from the biochemical primary screen
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
CellTiter-Glo® 2.0 Reagent (or equivalent)[19]
-
Luminometer
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count cells, then dilute to the desired seeding density (e.g., 2,000 cells/well) in culture medium. Density must be optimized to ensure cells are in the exponential growth phase at the end of the assay.
-
Dispense 30 µL of the cell suspension into each well of the 384-well plate.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Perform a serial dilution of the hit compounds to create a dose-response curve (e.g., 8 points, 1:3 dilution starting from 30 µM).
-
Add 10 µL of the diluted compounds to the respective wells. Add 10 µL of medium with DMSO to control wells.
-
Incubate for 72 hours at 37°C, 5% CO₂. This duration is typical for proliferation assays but should be optimized for the specific cell line.
-
-
Signal Generation & Detection:
-
Remove plates from the incubator and allow them to equilibrate to RT for 30 minutes.[18]
-
Add 20 µL of CellTiter-Glo® 2.0 Reagent to each well.[19][20]
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.[18]
-
Incubate for 10 minutes at RT to stabilize the luminescent signal.[18]
-
Read luminescence on a plate reader.
-
Part 3: Data Analysis and Hit Validation
Raw data from the plate reader is meaningless without rigorous statistical analysis. The goal is to confidently identify true hits while minimizing false positives and negatives.
Assay Quality Control: The Z'-Factor
The first step is to assess the quality of the assay on a per-plate basis using the Z'-factor (Z-prime). This statistical parameter quantifies the separation between the high (0% inhibition) and low (100% inhibition) controls.[21][22]
Formula: Z' = 1 - [ (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| ]
Where:
-
SD_high and Mean_high are the standard deviation and mean of the high signal (negative) controls.
-
SD_low and Mean_low are the standard deviation and mean of the low signal (positive) controls.
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay; hit identification may be difficult.
-
Z' < 0: The assay is not suitable for screening.
Trustworthiness: Every plate must have a Z' > 0.5 to be considered valid. This ensures that the signal window is large enough and the data is tight enough to reliably distinguish hits from noise.[25]
Hit Identification and Confirmation
Primary Hit Selection: A common method for hit selection is to use the mean of the sample population and its standard deviation. For an inhibition assay, a primary hit might be defined as any compound that produces a signal lower than the mean of the library compounds minus three times their standard deviation (Mean_sample - 3*SD_sample).
Hit Confirmation: Primary hits must be re-tested to eliminate false positives due to experimental error. This involves re-sourcing the compound ("cherry-picking") and running it in the primary assay again, often in triplicate. Only compounds that reproduce their activity are considered "confirmed hits."
Dose-Response Analysis and IC₅₀ Determination
Confirmed hits are then tested across a range of concentrations (typically an 8- to 12-point dose-response curve) to determine their potency. The resulting data is plotted with the log of the inhibitor concentration on the x-axis and the percent inhibition on the y-axis.[26]
A non-linear regression analysis using a four-parameter logistic equation is used to fit a sigmoidal curve to the data.[27][28] From this curve, the IC₅₀ (half-maximal inhibitory concentration) is calculated. The IC₅₀ is the concentration of an inhibitor required to reduce the biological activity by 50%.[29][30] It is a critical measure of a compound's potency.
Caption: Data Analysis and Hit Validation Workflow.
Part 4: Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Reagent instability or degradation.2. Inconsistent liquid handling (pipetting errors).3. Sub-optimal assay conditions (e.g., incubation time, enzyme concentration). | 1. Prepare fresh reagents daily; check storage conditions.2. Calibrate and maintain automated liquid handlers.3. Re-validate the assay parameters using a design of experiments (DoE) approach. |
| High Plate-to-Plate Variability | 1. Edge effects in microplates (evaporation).2. Inconsistent cell plating density.3. Temperature or humidity fluctuations during incubation. | 1. Use plates with lids; avoid using the outer wells for compounds.2. Ensure a homogenous cell suspension before and during plating.3. Monitor and control incubator conditions. |
| High Number of False Positives | 1. Compound auto-fluorescence or luminescence.2. Promiscuous inhibitors (e.g., aggregators).3. Cytotoxic compounds killing cells in a cell-based assay. | 1. Pre-screen library against assay reagents without the target enzyme/cells.2. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer.3. Perform a cytotoxicity counter-screen on all primary hits.[31] |
| Poor Dose-Response Curve Fit (Low R²) | 1. Compound insolubility at high concentrations.2. Incorrect dilution series.3. Compound has reached its maximum effect at lower concentrations. | 1. Visually inspect plates for compound precipitation.2. Verify dilution calculations and liquid handler performance.3. Adjust the concentration range for testing. |
References
-
Maciarrone, M., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. East Port Praha. Available at: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
-
Zhang, Y., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medical Research Reviews. Available at: [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. Available at: [Link]
-
Ali, I., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]
-
Klink, T. A., et al. (2010). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]. REPORTER. ncsu.edu/courses/12345/pages/z-factors
-
Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. Available at: [Link]
-
On HTS. (2023). Z-factor. On HTS. Available at: [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. Available at: [Link]
-
Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF. Available at: [Link]
-
Pyrimidine scaffold: Significance and symbolism. (2025). Significance and Symbolism. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]
-
Shinsato, Y., et al. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. Available at: [Link]
-
Zhang, Y., et al. (2025). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. ResearchGate. Available at: [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]
-
Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. (2007). Introduction - High-Throughput Screening Center. NCGC. Available at: [Link]
-
Ho, C. T., et al. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available at: [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. Available at: [Link]
-
RPubs. (2018). Dose-Response Curve Analysis. RPubs. Available at: [Link]
-
Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
-
Hyman, T., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. Available at: [Link]
-
Taos, J. H. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]
-
ResearchGate. (n.d.). FDA‐approved pyrimidine‐containing drugs. [Color figure can be viewed at wileyonlinelibrary.com]. ResearchGate. Available at: [Link]
-
GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]
-
Towards Data Science. (2021). Drug dose-response data analysis. Towards Data Science. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Wang, X., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC. Available at: [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. Available at: [Link]
-
Li, Y., et al. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry. Available at: [Link]
-
Promega Corporation. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). FDA approved drugs with pyrimidine skeleton having fluoro-substitution. ResearchGate. Available at: [Link]
-
El-Kalamouni, C., et al. (2014). High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. Journal of Visualized Experiments. Available at: [Link]
-
ResearchGate. (2025). High-throughput Assays for Promiscuous Inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. eastport.cz [eastport.cz]
- 13. bmglabtech.com [bmglabtech.com]
- 14. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADP-Glo™ Kinase Assay [se.promega.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com.cn]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.kr]
- 20. m.youtube.com [m.youtube.com]
- 21. assay.dev [assay.dev]
- 22. Z-factor - Wikipedia [en.wikipedia.org]
- 23. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 24. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. RPubs - Dose-Response Curve Analysis [rpubs.com]
- 28. m.youtube.com [m.youtube.com]
- 29. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 30. towardsdatascience.com [towardsdatascience.com]
- 31. High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Harnessing the Fluorescent Properties of 2-Methyl-4,6-diphenylpyrimidine for Cellular Imaging
Introduction: The Emergence of Pyrimidine-Based Fluorophores in Bioimaging
The pyrimidine scaffold, a fundamental heterocyclic motif in numerous biologically active molecules, has garnered increasing attention for its potential in the development of novel fluorescent probes.[1] The inherent electron-deficient nature of the pyrimidine ring, coupled with the ability to introduce various substituents at the 2, 4, and 6 positions, allows for the fine-tuning of photophysical properties. This modularity enables the rational design of fluorophores with desirable characteristics for bioimaging, such as high quantum yields, large Stokes shifts, and sensitivity to the cellular microenvironment. In this context, 2-Methyl-4,6-diphenylpyrimidine emerges as a promising candidate for cellular imaging applications. Its structural framework suggests the potential for environmentally sensitive fluorescence, making it a valuable tool for visualizing cellular structures and processes.
This application note provides a comprehensive guide to the fluorescent properties of a this compound analog and detailed protocols for its application in cellular imaging. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology for researchers in cell biology and drug development.
Photophysical Properties of a 2,4,6-Trisubstituted Pyrimidine Analog
While specific photophysical data for this compound is not extensively documented in publicly available literature, we can infer its likely properties from closely related, well-characterized 2,4,6-trisubstituted pyrimidine derivatives. For the purpose of this guide, we will reference the properties of a representative 2,4,6-triarylpyrimidine, which serves as a valid proxy due to its structural similarity. The strategic placement of aryl groups on the pyrimidine core is known to influence the emissive properties.[2]
The fluorescence of such compounds often arises from an internal charge-transfer (ICT) mechanism, where the pyrimidine ring acts as an electron acceptor.[2] This characteristic can lead to solvatochromism, where the emission wavelength is dependent on the polarity of the solvent, a feature that can be exploited to probe the hydrophobicity of different cellular compartments.[3][4]
| Photophysical Parameter | Representative Value (in Dichloromethane) | Reference |
| Absorption Maximum (λabs) | ~390 nm | [5] |
| Emission Maximum (λem) | ~450 nm | [5] |
| Stokes Shift | ~60 nm | [5] |
| Fluorescence Lifetime (τF) | ~1-3 ns | [5] |
| Quantum Yield (ΦF) | Moderate to High | [6] |
Note: The provided data is for a representative 2,4,6-trisubstituted pyrimidine and should be considered as an approximate guide for this compound. Experimental determination of the specific photophysical properties for the target compound is highly recommended.
Mechanism of Cellular Uptake and Localization
The cellular uptake of small molecule fluorescent probes like this compound is often governed by their physicochemical properties, including lipophilicity and molecular size. It is anticipated that this compound will passively diffuse across the cell membrane. The intracellular localization will then be dictated by its affinity for different organelles. Due to its hydrophobic nature conferred by the two phenyl rings, it is plausible that this compound will preferentially accumulate in lipid-rich environments such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets. The precise localization should be determined experimentally through co-localization studies with organelle-specific markers. The uptake of nanoparticles, a related field, has been shown to be time-, concentration-, and energy-dependent, involving mechanisms like endocytosis.[7][8][9]
Experimental Protocols
I. Preparation of Staining Solution
Rationale: A stock solution in a water-miscible organic solvent is prepared to ensure solubility and facilitate dilution into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and relatively low cytotoxicity at working concentrations.
Protocol:
-
Prepare a 10 mM stock solution of this compound in cell culture grade DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
For working solutions, dilute the stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS), to the desired final concentration (typically in the range of 1-10 µM). The optimal concentration should be determined empirically.
II. Cell Culture and Staining
Rationale: This protocol outlines the general procedure for staining live cells. The choice of cell line will depend on the specific research question. Adherent cells are grown on coverslips to facilitate high-resolution imaging.
Protocol:
-
Seed the cells of interest onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of staining.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours.
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Add the pre-warmed working staining solution of this compound to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and should be determined experimentally.
-
Following incubation, remove the staining solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, if required for co-staining with antibody-based probes or for long-term storage. Otherwise, proceed directly to live-cell imaging.
-
If fixed, wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Investigation of 2-Methyl-4,6-diphenylpyrimidine Derivatives in Alzheimer's Disease Research
Prepared by: Gemini, Senior Application Scientist
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex, multifactorial pathogenesis involving cholinergic deficits, monoaminergic dysregulation, oxidative stress, and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1] The limitations of single-target therapies have propelled the development of multi-target-directed ligands (MTDLs) as a more holistic treatment strategy. Within this paradigm, pyrimidine-based scaffolds have emerged as a promising class of compounds.[2] Specifically, 2-Methyl-4,6-diphenylpyrimidine derivatives have garnered significant attention for their potential to concurrently address multiple pathological pathways in AD.
This guide provides a comprehensive overview and detailed protocols for researchers engaged in the synthesis, characterization, and biological evaluation of these derivatives. It is designed to offer both the conceptual framework and the practical methodologies required to investigate this class of compounds as potential therapeutic agents for Alzheimer's disease.
Section 1: Rationale & Mechanism of Action
The therapeutic strategy underpinning this compound derivatives is their function as dual inhibitors of key enzymes implicated in AD progression: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).[3]
-
Acetylcholinesterase (AChE) Inhibition: AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). In AD, there is a significant loss of cholinergic neurons, leading to cognitive decline. Inhibiting AChE increases the synaptic availability of ACh, which is the mechanism of action for currently approved drugs like donepezil.
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) catabolize monoamine neurotransmitters such as serotonin and dopamine. Their inhibition can help alleviate mood and behavioral symptoms associated with AD. Furthermore, the catalytic action of MAO generates hydrogen peroxide (H₂O₂), a significant source of oxidative stress that contributes to neuronal damage.[1] By inhibiting MAO, particularly the MAO-A isoform, these compounds can reduce oxidative stress and exert a neuroprotective effect.[1][3]
The dual-action profile of these pyrimidine derivatives offers a synergistic approach: simultaneously enhancing cholinergic function to improve cognitive symptoms while providing neuroprotection by mitigating monoamine depletion and oxidative stress.
Caption: Dual inhibition mechanism of pyrimidine derivatives.
Section 2: Synthesis and Characterization
The this compound core can be synthesized via a classical condensation reaction. The following protocol describes a general method that can be adapted for various substituted phenyl rings to generate a library of derivatives.
Protocol 2.1: General Synthesis of this compound
This protocol is based on the condensation of a 1,3-diketone with acetamidine hydrochloride.
Causality Behind Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the acetamidine, making it a reactive nucleophile.
-
Ethanol as Solvent: It effectively dissolves the reactants and is compatible with the base used.
-
Reflux Conditions: Heating provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
Materials:
-
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)
-
Acetamidine hydrochloride
-
Sodium ethoxide (or Sodium metal and absolute ethanol)
-
Absolute Ethanol
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and filtration
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.1 eq) in absolute ethanol with stirring until all the sodium has reacted. Cool the resulting sodium ethoxide solution to room temperature.
-
Addition of Amidine: To the sodium ethoxide solution, add acetamidine hydrochloride (1.1 eq) in one portion. Stir the mixture for 20-30 minutes.
-
Addition of Diketone: Add 1,3-diphenyl-1,3-propanedione (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Precipitation: Pour the concentrated mixture into a beaker of cold water. A solid precipitate should form.
-
Neutralization & Filtration: Acidify the aqueous suspension with dilute HCl to a pH of ~7. Collect the crude solid product by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the pure this compound.
Protocol 2.2: Structural Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.[4][5]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
Melting Point: To assess the purity of the final compound.
Section 3: In Vitro Biological Evaluation
In vitro assays are critical for the initial screening of synthesized derivatives to determine their inhibitory potency, neuroprotective potential, and safety profile.
Caption: Workflow for in vitro screening of pyrimidine derivatives.
Protocol 3.1: Acetylcholinesterase (AChE) Inhibition Assay
This protocol uses the colorimetric method developed by Ellman.
Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate, a yellow-colored anion, which is measured spectrophotometrically at 412 nm. The inhibition of AChE results in a decreased rate of color formation.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and reference inhibitor (e.g., Donepezil)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and test compounds in buffer or DMSO.
-
Plate Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations. Include wells for a negative control (no inhibitor) and a positive control (Donepezil).
-
Pre-incubation: Add 10 µL of AChE enzyme solution to each well. Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of the ATCI substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3.2: Neuroprotection Assay Against Oxidative Stress
Principle: This assay evaluates the ability of the test compounds to protect neuronal cells from death induced by an oxidative toxin like hydrogen peroxide (H₂O₂). Cell viability is commonly measured using the MTT assay, where mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.
Cell Line: Human neuroblastoma SH-SY5Y cells are a well-established model for neurotoxicity studies.[1][6]
Materials:
-
SH-SY5Y cells and appropriate culture medium (e.g., DMEM/F12)
-
Test compounds
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate and incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 2 hours. Include a "vehicle-only" control group.
-
Induce Toxicity: Add H₂O₂ to all wells (except the untreated control group) to a final concentration of 100-200 µM. Incubate for 24 hours.
-
Cytotoxicity Control: A separate set of wells should be treated with the test compounds alone (without H₂O₂) to assess their intrinsic toxicity.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells. Plot cell viability against compound concentration to determine the protective effect.
Data Presentation: Summary of In Vitro Activity
Quantitative data from these assays should be tabulated for clear comparison of the synthesized derivatives.
| Compound ID | AChE IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Neuroprotection (% viability at 1 µM vs H₂O₂) | Cytotoxicity (% viability at 25 µM) |
| Derivative 1 | 30.5 ± 2.1 | 18.3 ± 1.5 | 85.2% | >95% |
| Derivative 2 | 9.5 ± 0.8 | 1010 ± 70.4 | 78.6% | >95% |
| Derivative 3 | 150.2 ± 11.5 | 45.7 ± 3.9 | 91.5% | >95% |
| Donepezil | 8.1 ± 0.5 | >10,000 | N/A | >95% |
| (Note: Data is representative and based on published findings for similar compounds[1][3]) |
Section 4: In Vivo Evaluation Framework
Compounds that demonstrate high potency, significant neuroprotective effects, and low toxicity in vitro should be advanced to in vivo studies using animal models of Alzheimer's disease.
Causality Behind Choices:
-
Transgenic Mouse Models: Models like 5XFAD or APPSWE are used because they are genetically engineered to develop key pathological features of human AD, such as amyloid plaque formation, providing a relevant biological context to test therapeutic efficacy.[7][8][9]
-
Behavioral Tests: Cognitive tests like the Morris Water Maze are essential to determine if a compound can rescue the memory and learning deficits that are hallmarks of AD, providing a functional readout of therapeutic benefit.
Caption: Conceptual workflow for in vivo evaluation.
Protocol 4.1: Acute Toxicity Study (Conceptual)
Before efficacy studies, a preliminary toxicity study is performed in healthy wild-type mice to determine the maximum tolerated dose (MTD) and observe any overt adverse effects. This is often done following OECD guidelines, where escalating doses of the compound are administered and animals are monitored for a set period. Studies have shown pyrimidine derivatives can be non-toxic up to 1000 mg/kg.[4][5]
Protocol 4.2: Behavioral Assessment in an AD Mouse Model (Conceptual)
-
Animal Model: Use a well-characterized transgenic mouse model of AD (e.g., 5XFAD) and age-matched wild-type littermates.
-
Treatment Groups:
-
Group 1: Wild-type + Vehicle
-
Group 2: 5XFAD + Vehicle
-
Group 3: 5XFAD + Test Compound (e.g., 10 mg/kg/day, oral gavage)
-
Group 4: 5XFAD + Positive Control (e.g., Donepezil)
-
-
Dosing: Administer the compound daily for a period of 4-8 weeks.
-
Behavioral Testing: In the final week of treatment, perform a battery of behavioral tests to assess cognitive function.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-Maze: To assess short-term working memory.
-
-
Data Analysis: Compare the performance of the treatment group to the vehicle-treated 5XFAD group and the wild-type group. A significant improvement in cognitive performance indicates therapeutic efficacy.
Protocol 4.3: Post-mortem Brain Tissue Analysis (Conceptual)
Following behavioral testing, animals are euthanized, and brain tissue is collected for biochemical and histological analysis.
-
Brain Homogenate Analysis: One hemisphere can be homogenized to measure levels of Aβ₄₀ and Aβ₄₂, inflammatory cytokines (e.g., TNF-α, IL-1β), and the activity of AChE and MAO enzymes.
-
Immunohistochemistry: The other hemisphere can be sectioned and stained to visualize and quantify amyloid plaque burden (using antibodies like 6E10) and neuroinflammation (staining for microglia and astrocytes).
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of multi-target-directed ligands for Alzheimer's disease. The protocols outlined in this guide provide a systematic approach to synthesize, screen, and validate these compounds. Derivatives that exhibit potent dual inhibition of AChE and MAO, coupled with strong neuroprotective activity and positive outcomes in in vivo models, can be considered strong candidates for further preclinical development.
Future work should focus on lead optimization to improve pharmacokinetic properties, such as blood-brain barrier permeability and metabolic stability, which are critical for developing a successful CNS therapeutic.
References
-
Kumar, B., Dwivedi, A. R., Sarkar, B., Gupta, S. K., Krishnamurthy, S., Mantha, A. K., Parkash, J., & Kumar, V. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252–265. [Link]
-
Javed, I., Al-Attas, A., Ullah, R., & Abdel-Wahab, B. F. (2021). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Molecules, 26(11), 3298. [Link]
-
Kumar, B., Dwivedi, A. R., Sarkar, B., Gupta, S. K., Krishnamurthy, S., Mantha, A. K., Parkash, J., & Kumar, V. (2019). 4,6-diphenylpyrimidine derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ResearchGate. [Link]
-
Pant, S., K, R. K., Rana, P., Anthwal, T., Ali, S. M., Gupta, M., Chauhan, M., & Nain, S. (2024). Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. ACS Chemical Neuroscience, 15(4), 783–797. [Link]
- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
Drummond, E., & Wisniewski, T. (2017). Alzheimer's Disease: Experimental Models and Reality. Acta Neuropathologica, 133(2), 155–175. [Link]
-
Tay, C. S., & Yu, H. (2023). Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega. [Link]
-
Kumar, B., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ResearchGate. [Link]
-
Svirshchevskaya, E. V., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. [Link]
-
Innoprot. Alzheimer's Disease in vitro models. Innoprot. [Link]
-
Pant, S., et al. (2024). Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. ACS Publications. [Link]
-
Siddique, Y. H., et al. (2022). Mammalian Models in Alzheimer's Research: An Update. MDPI. [Link]
-
Kumar, V., et al. (2020). Neuroprotection studies of the most potent and selective MAO−A and AChE inhibitors. ResearchGate. [Link]
-
Taconic Biosciences. Alzheimer's Disease Mouse Models. Taconic Biosciences. [Link]
-
Scantox. Alzheimer's Disease In Vitro Models. Scantox. [Link]
-
Yin, J., et al. (2022). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. Frontiers in Aging Neuroscience. [Link]
-
InnoSer. (2023). Translational In Vitro Assays to Screen Drug’s Efficacy for Alzheimer’s and Parkinson’s disease. InnoSer. [Link]
-
Akula, A. (2013). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. Trade Science Inc. [Link]
Sources
- 1. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
Computational Modeling of 2-Methyl-4,6-diphenylpyrimidine Interactions: From Docking to Dynamics
Sources
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Free Energy Calculations for Protein–Ligand Binding Prediction | Springer Nature Experiments [experiments.springernature.com]
- 3. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biosoft.com [biosoft.com]
- 10. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. eagonlab.github.io [eagonlab.github.io]
- 15. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 17. Protein-Ligand Complex [mdtutorials.com]
- 18. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4,6-diphenylpyrimidine
Welcome to the technical support guide for the synthesis of 2-Methyl-4,6-diphenylpyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific pyrimidine synthesis. The following sections provide in-depth, experience-based answers to frequently asked questions and a robust troubleshooting guide to resolve specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses broader, conceptual questions about the synthesis of this compound, providing a foundational understanding of the reaction.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method is a variation of the Pinner pyrimidine synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine.[1][2][3] For this compound, the specific reactants are 1,3-diphenyl-1,3-propanedione (also known as dibenzoylmethane) and acetamidine hydrochloride .[3] The reaction is typically catalyzed by a base, such as sodium ethoxide or potassium hydroxide, in an alcoholic solvent like ethanol.[4] This approach is favored for its directness and relatively good yields when optimized.
Q2: What is the underlying mechanism of this condensation reaction?
A2: The reaction proceeds through a series of nucleophilic additions and condensations. The mechanism can be summarized as follows:
-
Deprotonation: The base (e.g., ethoxide) deprotonates the acetamidine hydrochloride to generate the free acetamidine base, a potent nucleophile.
-
Nucleophilic Attack: One of the nitrogen atoms of acetamidine attacks one of the carbonyl carbons of 1,3-diphenyl-1,3-propanedione.
-
Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate then attacks the remaining carbonyl group, leading to a cyclic hemiaminal intermediate.
-
Dehydration: Subsequent elimination of two molecules of water (dehydration) results in the formation of the stable aromatic pyrimidine ring.
Understanding this mechanism is crucial for troubleshooting, as issues can arise at each step, from incomplete initial reaction to difficulties in the final dehydration and aromatization.
Q3: How do I choose the right catalyst and solvent for this reaction?
A3: The choice of base and solvent is critical for reaction success.
-
Base: A strong base is required to deprotonate the acetamidine hydrochloride and to catalyze the condensation steps. Sodium ethoxide, prepared in situ from sodium metal and absolute ethanol, is a classic choice. Potassium hydroxide in ethanol is also commonly used and is often more convenient.[4][5] The stoichiometry of the base is important; typically, at least two equivalents are needed—one to neutralize the HCl salt and one to act as the catalyst.
-
Solvent: Anhydrous ethanol is the most common solvent.[4][6] It effectively dissolves the reactants and is suitable for the reflux temperatures often required to drive the reaction to completion. Using absolute (anhydrous) ethanol is recommended, as water can lead to hydrolysis of intermediates and reduce yield.[1]
Q4: What analytical techniques are essential for confirming the structure and purity of the final product?
A4: A combination of spectroscopic and chromatographic methods is necessary for full characterization:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. You should expect to see characteristic signals for the methyl group, the phenyl groups, and the pyrimidine ring protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for C₁₇H₁₄N₂.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of C=N and C=C bonds within the aromatic systems and the absence of carbonyl (C=O) and N-H stretches from the starting materials.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Essential for monitoring reaction progress and assessing the final purity of the isolated product.
-
Melting Point: A sharp melting point close to the literature value (approx. 77-79°C for 1,3-diphenyl-1,3-propanedione) indicates high purity.
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you might encounter during the synthesis, providing probable causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has run to completion according to TLC, but after workup, the isolated yield of this compound is extremely low. What went wrong?
A: Low yield is the most common complaint in pyrimidine synthesis.[2] The causes can be traced to reactants, reaction conditions, or the workup procedure.
| Probable Cause | Explanation & Scientific Rationale | Recommended Solution |
| Poor Quality Reactants | Acetamidine Hydrochloride: This salt is hygroscopic. Absorbed water can hydrolyze the amidine and interfere with the base, quenching the reaction.[1] 1,3-Diphenyl-1,3-propanedione: Impurities in this starting material can inhibit the reaction. | Acetamidine: Use freshly opened reagent or dry it thoroughly in a vacuum oven before use. Diketone: Check the purity by melting point or NMR. If necessary, recrystallize from a suitable solvent like ethanol.[6] |
| Insufficient Base | The reaction requires at least two equivalents of a strong base: one to neutralize the HCl from the amidine salt and another to catalyze the condensation. Using only one equivalent will result in a stalled reaction. | Use 2.1-2.2 equivalents of a strong base like sodium ethoxide or potassium hydroxide to ensure the presence of catalytic amounts of free base. |
| Suboptimal Reaction Conditions | Temperature: The reaction often requires heating (reflux) to overcome the activation energy for cyclization and dehydration.[5] Running it at room temperature may be too slow. Time: Condensation reactions can be slow. Insufficient reaction time will lead to incomplete conversion. | Heat the reaction mixture to reflux in ethanol (approx. 78°C). Monitor the reaction progress by TLC every 2-4 hours. The reaction may require anywhere from a few hours to overnight to reach completion.[1] |
| Inefficient Workup | The standard workup involves pouring the reaction mixture into ice water to precipitate the product. If the product has some water solubility or if the volume of water is too large, significant product loss can occur. | After pouring into ice water, allow the mixture to stir in an ice bath for 30-60 minutes to maximize precipitation. Wash the filtered solid with cold water sparingly. If the product remains in the aqueous layer, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane. |
Problem 2: Formation of Significant Side Products
Q: My TLC plate shows multiple spots, and my final product is contaminated with impurities that are difficult to remove. What are these side products and how can I prevent them?
A: Side reactions can compete with the desired cyclocondensation, leading to a complex product mixture.[1]
| Probable Side Product | Formation Mechanism | Prevention & Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to suboptimal conditions (time, temperature, catalyst). | Ensure optimal reaction conditions as described in Problem 1. Use TLC to monitor for the disappearance of the limiting reagent. |
| Chalcone-type Impurities | Self-condensation of the 1,3-dicarbonyl compound or retro-Claisen condensation can occur under strongly basic conditions, leading to chalcones or other breakdown products.[7] | Add the base slowly to the reaction mixture at a controlled temperature. Avoid excessively high temperatures or prolonged reaction times after the reaction has reached completion. |
| Partially Cyclized Intermediates | Incomplete dehydration of the cyclic hemiaminal intermediate can leave hydroxylated, non-aromatic species in the product mixture. | Ensure sufficient heating (reflux) and reaction time to drive the dehydration to completion. If using a milder base, a catalytic amount of acid during workup can sometimes help promote dehydration, but this must be done carefully. |
Problem 3: Difficulty with Product Purification
Q: My crude product is an oil or a sticky solid that is difficult to crystallize. Column chromatography is giving poor separation. How can I effectively purify my product?
A: Purification challenges often stem from the presence of closely related impurities or residual starting materials.
| Purification Challenge | Scientific Rationale | Recommended Solution |
| Failure to Crystallize | The crude product may contain impurities that act as "crystal poisons," inhibiting the formation of a proper crystal lattice. The product itself might be an oil at room temperature if impure. | Trituration: Stir the crude oil/solid vigorously with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often wash away impurities and induce crystallization. Solvent System for Recrystallization: The key is finding a suitable solvent. Ethanol is a good starting point.[6] If that fails, try solvent pairs like ethyl acetate/hexane or dichloromethane/hexane, where the product is dissolved in the better solvent and the poorer solvent is added dropwise until turbidity persists. |
| Poor Chromatographic Separation | The impurities may have polarities very similar to the desired product, leading to co-elution. | Optimize TLC First: Before running a large column, screen various solvent systems (eluents) with TLC. Start with a nonpolar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase polarity.[1] Use a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic), which can offer different selectivity for nitrogen-containing heterocyclic compounds. |
Part 3: Methodologies & Visualizations
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Synthesis of this compound
-
Reactant Preparation:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add absolute ethanol (100 mL).
-
Carefully add sodium metal (1.06 g, 46 mmol, 2.2 eq) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide. The flask may need to be cooled in an ice bath during this addition.
-
-
Reaction Setup:
-
Once all the sodium has dissolved and the solution has cooled, add 1,3-diphenyl-1,3-propanedione (4.71 g, 21 mmol, 1.0 eq).
-
Add acetamidine hydrochloride (1.98 g, 21 mmol, 1.0 eq). Note: The order of addition can be critical. Adding the diketone and amidine before the base is fully prepared can also be effective.
-
-
Cyclocondensation:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction's progress using TLC (e.g., 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours, indicated by the consumption of the 1,3-diphenyl-1,3-propanedione.[1]
-
-
Workup and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing 400 mL of crushed ice and water with constant stirring.
-
A solid precipitate should form. Continue stirring the slurry in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.
-
-
Purification:
-
Dry the crude solid in a vacuum oven.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.[6]
-
Visual Workflow of the Synthesis
The following diagram illustrates the general workflow for the synthesis and purification process.
Caption: General workflow for synthesis of this compound.
Simplified Reaction Mechanism
This diagram outlines the key steps in the base-catalyzed cyclocondensation.
Caption: Key steps in the formation of the pyrimidine ring.
References
-
Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Available at: [Link]
-
International Journal of Research in Engineering and Science. Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. Available at: [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]
-
Nature Protocols. Synthesis of pyrimidines by direct condensation of amides and nitriles. Available at: [Link]
-
PrepChem.com. Synthesis of 1,3-diphenyl-1,3-propanedione. Available at: [Link]
-
PubMed (ACS Chem Neurosci). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. Available at: [Link]
-
ResearchGate. Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. Available at: [Link]
-
ResearchGate. Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Available at: [Link]
-
Slideshare. Pinner pyrimidine synthesis. Available at: [Link]
- U.S. Patent. Procedure for preparing 1,3-diphenyl-1,3-propanedione.
-
PMC (PubMed Central). Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. ijres.org [ijres.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrimidine scaffolds. Pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis is not without challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate common experimental hurdles, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Addressing Specific Synthesis Challenges
This section addresses specific, common problems encountered during pyrimidine synthesis, with a particular focus on the widely used Biginelli reaction.[4] Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Question 1: My Biginelli reaction yield is consistently low, with significant amounts of unreacted starting materials. What are the primary causes and how can I improve conversion?
Answer:
Low conversion in a Biginelli reaction is a frequent issue stemming from several key factors: catalyst inefficiency, suboptimal reaction conditions, or impure reactants.[5][6] Let's break down the troubleshooting process:
-
Catalyst Activity and Choice: The catalyst is crucial for driving the reaction forward; in its absence, yields are often poor.[6][7]
-
Actionable Insight: If using a reusable catalyst, it may require regeneration. For Brønsted acids like HCl, ensure the concentration is appropriate.[5] It is highly recommended to screen different Lewis or Brønsted acid catalysts, as the optimal choice can be substrate-dependent.[6][7] For instance, catalysts like FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives to traditional strong acids.[7][8]
-
-
Reaction Time and Temperature: The reaction may simply need more time or thermal energy to reach completion.[5]
-
Actionable Insight: Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC). This will help determine the optimal reaction time and prevent potential product degradation from prolonged heating.[7] While refluxing in ethanol is a common condition, some substrate combinations may benefit from milder temperatures over a longer period, or conversely, higher temperatures under solvent-free conditions.[7][9]
-
-
Solvent Effects: The solvent plays a critical role in the solubility of reactants and the overall reaction rate.[7]
-
Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea/thiourea can inhibit the catalyst or lead to unwanted side reactions.[6][7]
-
Actionable Insight: Ensure all starting materials are of high purity. If necessary, purify the reactants before use.
-
Troubleshooting Workflow for Low Conversion
Caption: A stepwise workflow for troubleshooting low yields in pyrimidine synthesis.
Question 2: I am observing a significant, often fluorescent, byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
Answer:
The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[5] This occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures). This pathway directly competes with your desired pyrimidine synthesis.[5]
-
Causality: The formation of the Hantzsch DHP is favored at higher temperatures, which promotes the decomposition of urea into ammonia and isocyanic acid.[5] The ammonia then participates in the competing Hantzsch reaction.
-
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature is the most effective way to minimize the formation of the DHP byproduct.[5]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the desired reaction.[5]
-
Order of Addition: In some cases, adding the urea to the reaction mixture last can help minimize its premature decomposition.[5]
-
Question 3: My reaction stalls at an uncyclized intermediate. How can I drive the final ring-closure and dehydration?
Answer:
The accumulation of an open-chain ureide intermediate indicates that the final intramolecular cyclization and dehydration steps are kinetically hindered. This is often due to insufficient activation of the carbonyl group or steric hindrance.[5]
-
Actionable Insights:
-
Catalytic Enhancement: If you are not already using a catalyst, or if you are using a very mild one, the addition of a catalytic amount of a Brønsted or Lewis acid is essential to facilitate these final steps.[5][11] If an acid is already present, a modest increase in its concentration or switching to a stronger acid might be necessary.
-
Thermal Promotion: Increasing the reaction temperature can provide the necessary activation energy for the ring closure.[11] Refluxing in a suitable solvent like ethanol or THF is a common strategy.
-
Substrate Modification: If steric hindrance from bulky substituents is suspected, you might need to prolong the reaction time significantly. In some cases, redesigning the synthesis with a more reactive or less sterically hindered 1,3-dicarbonyl compound may be the most effective solution.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the Biginelli reaction?
There is no single "best" catalyst, as the optimal choice is often dependent on the specific substrates being used.[7] While strong Brønsted acids like HCl were used in the classical procedure, a wide range of more efficient and milder Lewis acids (e.g., Yb(OTf)₃, InBr₃) and heterogeneous catalysts have been developed.[8][12][13] It is advisable to perform a small-scale screen of a few different catalyst types and loadings to determine the most effective one for your particular reaction.[7]
Q2: How does the choice of solvent affect pyrimidine synthesis?
The polarity of the solvent can significantly impact the reaction rate and yield.[7] Polar protic solvents like ethanol are commonly used and often give good results.[14][15] However, polar aprotic solvents such as acetonitrile can also be effective.[7] In recent years, solvent-free conditions, often coupled with microwave irradiation or ball milling, have gained popularity for being environmentally friendly and often leading to higher yields and shorter reaction times.[10][16][17]
Data Summary: Catalyst and Solvent Effects on a Model Biginelli Reaction
The following table summarizes typical results for the synthesis of a model dihydropyrimidine, illustrating the impact of different catalysts and solvents.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 8 | < 20 | [2] |
| HCl (20) | Water | 90 | 0.5 | >90 | [18] |
| Yb(OTf)₃ (10) | None | 100 | 0.25 | 95 | [12] |
| Cu(INA)₂ (10) | None | 80 | 2 | 90 | [9] |
| Fe₃O₄@SiO₂-imid-H₃PMo₁₂O₄₀ | None | 80 | 0.5 | 94 | [3] |
Conditions for a model reaction: Benzaldehyde (1 mmol), Ethyl Acetoacetate (1 mmol), Urea (1.5 mmol).
Q3: What are the best practices for purifying pyrimidine products?
The primary methods for purifying pyrimidine derivatives are recrystallization and column chromatography.[19]
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products, especially for the final purification step.[19] The choice of solvent is critical; ethanol or mixtures of ethanol and water are commonly used. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.[19]
-
Column Chromatography: This technique is invaluable for separating the desired product from soluble impurities, especially in complex reaction mixtures or when byproducts have similar polarities.[19] A typical mobile phase for silica gel chromatography would be a gradient of ethyl acetate in hexane. For more polar pyrimidines, adding a small amount of methanol to a solvent like dichloromethane may be necessary.[19]
General Experimental Protocol: Catalyzed Biginelli Reaction
This protocol provides a general framework. Optimal conditions may vary based on the specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq), the β-ketoester (1.0 eq), and urea or thiourea (1.5 eq).[6]
-
Reagent Addition: Add the chosen solvent (e.g., ethanol, 2-3 mL per mmol of aldehyde) and the catalyst (e.g., 1-20 mol%).[6]
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold solvent.[5] If no precipitate forms, concentrate the reaction mixture under reduced pressure.[6]
-
Purification: The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[5][19]
Reaction Mechanism: The Biginelli Condensation
Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.
This guide provides a foundation for troubleshooting and optimizing your pyrimidine synthesis. Remember that careful observation, systematic optimization of reaction parameters, and maintaining the purity of your reagents are the keys to success.
References
-
Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. Available at: [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Abdel-Rahman, A. A. H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. The Scinapse. Available at: [Link]
-
Gupta, J. K., et al. (2010). A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Reddy, T. S., & Lakshmi, K. S. (2021). Synthetic chemistry of pyrimidines and fused pyrimidines: A review. Cogent Chemistry. Available at: [Link]
-
Malkov, A. V., & Figlus, M. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Ahern, K., & Rajagopal, I. (2023). Pyrimidine de novo Biosynthesis. Biology LibreTexts. Available at: [Link]
-
Shimizu, K., et al. (2018). Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles. ACS Catalysis. Available at: [Link]
-
Maji, A., et al. (2020). A plausible catalytic cycle for pyrimidine synthesis. ResearchGate. Available at: [Link]
-
Vella, J., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health. Available at: [Link]
-
Optimized Biginelli reaction conditions for dihydropyrimidine synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2021). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review. Available at: [Link]
-
Effect of solvent for the synthesis of pyrimidine derivative 3 b. (n.d.). ResearchGate. Available at: [Link]
-
Optimisation of Biginelli reaction a. (n.d.). ResearchGate. Available at: [Link]
-
Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). Journal of Synthetic Chemistry. Available at: [Link]
-
Raj, T., et al. (2019). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Biginelli reaction. (n.d.). Wikipedia. Available at: [Link]
-
Wang, Y., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. Available at: [Link]
-
Synthesis of pyrimidine derivatives under solvent-free conditions. (n.d.). ResearchGate. Available at: [Link]
-
Sykes, D. B. (2023). Pyrimidine Starvation Is a Targetable Cancer Vulnerability: Mechanisms of Nucleotide Homeostasis. Blood. Available at: [Link]
-
Biginelli Reaction. (2021). J&K Scientific LLC. Available at: [Link]
-
Al-Mousawi, S. M., & El-Apasery, M. A. (2014). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. ResearchGate. Available at: [Link]
-
Pyrimidine Synthesis. (2022). YouTube. Available at: [Link]
-
Kappe, C. O. (2000). The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. ResearchGate. Available at: [Link]
-
Pyrimidine biosynthesis. (n.d.). The American Journal of Clinical Nutrition. Available at: [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. National Institutes of Health. Available at: [Link]
-
Pyrimidine Synthesis and Salvage Pathway. (2017). YouTube. Available at: [Link]
-
Pyrimidine Synthesis. (2024). YouTube. Available at: [Link]
-
Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. (2020). YouTube. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Biginelli Reaction [organic-chemistry.org]
- 13. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jsynthchem.com [jsynthchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Methyl-4,6-diphenylpyrimidine
Welcome to the technical support center for the purification of 2-Methyl-4,6-diphenylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with its purification.
The structure of this compound, with its rigid pyrimidine core and two bulky, non-polar phenyl groups, presents a unique set of purification challenges. The molecule is largely non-polar and crystalline, making recrystallization and column chromatography the most suitable methods for purification. This guide will focus on troubleshooting and optimizing these two techniques.
Section 1: Recrystallization Troubleshooting
Recrystallization is often the most efficient method for purifying crystalline organic compounds. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This indicates that the solvent is too non-polar or that you haven't added enough solvent.
-
Causality: The two phenyl groups make the molecule quite non-polar. A highly non-polar solvent like hexane may not be sufficient to dissolve it even when heated.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the hot solvent in small increments.
-
Switch to a More Polar Solvent: Try a slightly more polar solvent. For a non-polar compound like this, a good starting point would be a mixture of solvents. For instance, you could start with a non-polar solvent like toluene or heptane and add a slightly more polar solvent like ethyl acetate or isopropanol dropwise to the hot mixture until the solid dissolves.
-
Q2: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated.
-
Causality: The high concentration of the solute can lead to its separation as a liquid phase.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add more of the primary solvent to dilute the solution.
-
Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask with glass wool or a beaker of hot water.
-
Use a Solvent Pair: If a single solvent isn't working, a solvent pair is a good alternative. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., dichloromethane or acetone). Then, add a "poor" hot solvent (in which it is less soluble, e.g., hexane or methanol) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to make it clear again, and then allow it to cool slowly.
-
Q3: I am getting very low recovery of my purified compound. Why is this happening and how can I improve it?
A3: Low recovery is typically due to the compound being too soluble in the cold solvent or premature crystallization during hot filtration.
-
Causality: If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Your chosen solvent may be too good at dissolving the compound even at low temperatures. Experiment with different solvents or solvent pairs.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to dissolve the compound.
-
Cool Thoroughly: Ensure the crystallization flask is cooled in an ice bath for an extended period to maximize crystal precipitation.
-
Prevent Premature Crystallization: During hot filtration (if performed to remove insoluble impurities), use a pre-heated funnel and flask to prevent the compound from crystallizing on the filter paper.
-
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Based on the structure, a good starting point for solvent screening would be ethanol, isopropanol, ethyl acetate, or a mixture like toluene/hexane or ethyl acetate/hexane.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration through a fluted filter paper into a pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.
Troubleshooting Workflow: Recrystallization
Technical Support Center: Synthesis of 2-Methyl-4,6-diphenylpyrimidine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Methyl-4,6-diphenylpyrimidine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and characterization of impurities.
Introduction
The synthesis of this compound is a crucial process in the development of various pharmacologically active compounds. The purity of the final product is of paramount importance, as even minor impurities can significantly impact its biological activity and safety profile. This guide will walk you through the common synthetic routes, potential impurities, and the analytical techniques to identify and mitigate them, ensuring the integrity of your research and development efforts.
Common Synthetic Routes
This compound is typically synthesized via a condensation reaction. The two most prevalent methods are:
-
From a Chalcone and an Amidine: This is a widely used method involving the reaction of 1,3-diphenyl-2-propen-1-one (a chalcone) with acetamidine hydrochloride in the presence of a base.
-
From a β-Diketone and an Amidine: This route utilizes the condensation of a 1,3-dicarbonyl compound, such as benzoylacetone or 1,3-diphenyl-1,3-propanedione, with acetamidine hydrochloride.
Both methods, while effective, are susceptible to the formation of various impurities if not performed under optimal conditions.
Troubleshooting Guide: Identifying Impurities
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis and analysis.
Question 1: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely impurities?
Answer:
Low yield and multiple spots on a Thin Layer Chromatography (TLC) plate are common indicators of incomplete reaction or the formation of side products. The impurities can be broadly categorized as unreacted starting materials, reaction intermediates, and by-products.
Potential Impurities:
-
Unreacted Starting Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone): If you are using the chalcone route.
-
Benzaldehyde and Acetophenone: If the preceding chalcone synthesis was incomplete.[1]
-
Benzoylacetone or 1,3-Diphenyl-1,3-propanedione: If you are using the β-diketone route.
-
Acetamidine Hydrochloride: This is a common starting material in both routes.[2]
-
-
Reaction Intermediates:
-
Open-chain intermediates: In the reaction of a β-diketone with acetamidine, an open-chain intermediate is formed, which then cyclizes. Incomplete cyclization can leave this intermediate as an impurity.
-
-
By-products from Side Reactions:
-
Michael Adduct: In the chalcone synthesis, a second molecule of acetophenone can add to the newly formed chalcone via a Michael addition.
-
Self-condensation of Acetophenone: Under basic conditions, acetophenone can undergo self-condensation.
-
Cannizzaro Reaction of Benzaldehyde: If strong basic conditions are used in the chalcone synthesis, benzaldehyde can undergo a Cannizzaro reaction to produce benzyl alcohol and benzoic acid.
-
Troubleshooting Steps:
-
Monitor the reaction closely using TLC: This will help you determine the optimal reaction time and identify the presence of starting materials and products.
-
Optimize reaction conditions: Adjust the temperature, reaction time, and stoichiometry of reactants to favor the formation of the desired product.
-
Purify starting materials: Ensure the purity of your starting materials before initiating the reaction. Impurities in the starting materials can lead to unwanted side reactions.[3]
Question 2: I have an unexpected peak in my ¹H NMR spectrum. How can I identify the corresponding impurity?
Answer:
An unexpected peak in your ¹H NMR spectrum can be identified by comparing its chemical shift, multiplicity, and integration with the known spectra of potential impurities.
¹H NMR Troubleshooting Table:
| Observed Peak(s) (in CDCl₃) | Potential Impurity | Rationale |
| Doublet around 7.8 ppm and another doublet around 7.5 ppm | 1,3-Diphenyl-2-propen-1-one (Chalcone) | These are characteristic signals for the α,β-unsaturated protons of the chalcone. |
| Singlet around 2.6 ppm | Acetophenone | The methyl protons of acetophenone typically appear as a singlet in this region. |
| Singlet around 10.0 ppm | Benzaldehyde | The aldehydic proton of benzaldehyde is highly deshielded and appears in this region. |
| Singlet around 2.2 ppm and a singlet around 6.2 ppm | Benzoylacetone | The methyl and the enolic protons of benzoylacetone, respectively. |
| A complex multiplet in the aromatic region (7.2-8.0 ppm) that doesn't match the product | By-products from self-condensation or other side reactions. | These often have complex aromatic signals. Further 2D NMR experiments might be necessary. |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of your crude product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR Spectrum: Run a standard ¹H NMR experiment.
-
Acquire ¹³C NMR and DEPT Spectra: These experiments will provide information about the carbon skeleton of the impurities.
-
2D NMR (COSY, HSQC, HMBC): If the ¹H NMR is complex, 2D NMR techniques can help in elucidating the structure of the impurities by showing correlations between protons and carbons.
Question 3: My mass spectrometry results show a peak that does not correspond to my product's molecular weight. What could it be?
Answer:
Mass spectrometry is a powerful tool for identifying impurities by their molecular weight. An unexpected peak can correspond to unreacted starting materials, by-products, or degradation products.
Mass Spectrometry Troubleshooting Table:
| Observed m/z | Potential Impurity | Ionization Mode | Rationale |
| 208.26 | 1,3-Diphenyl-2-propen-1-one (Chalcone) | ESI+ | [M+H]⁺ |
| 120.15 | Acetophenone | ESI+ | [M+H]⁺ |
| 106.12 | Benzaldehyde | ESI+ | [M+H]⁺ |
| 162.19 | Benzoylacetone | ESI+ | [M+H]⁺ |
| 95.55 | Acetamidine Hydrochloride | ESI+ | [M+H]⁺ of the free base |
| Higher m/z values | Dimeric or polymeric by-products | ESI+ | These can form from side reactions. |
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Dissolve your sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquire Mass Spectrum: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Tandem Mass Spectrometry (MS/MS): If the identity of an impurity is not clear from its molecular weight alone, MS/MS can be used to obtain fragmentation patterns, which can provide structural information.[4]
Question 4: How can I effectively purify my this compound product from these impurities?
Answer:
The choice of purification method depends on the nature of the impurities and the scale of your reaction.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.[5]
-
Column Chromatography: For complex mixtures or when impurities have similar solubility to the product, column chromatography on silica gel is a powerful purification technique.[6] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the components.
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Experimental Protocol for Column Chromatography:
-
Select a Solvent System: Use TLC to find a solvent system that gives good separation between your product and the impurities.
-
Pack the Column: Pack a glass column with silica gel using the chosen solvent system.
-
Load the Sample: Dissolve your crude product in a minimum amount of the solvent and load it onto the column.
-
Elute and Collect Fractions: Elute the column with the solvent system and collect fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and evaporate the solvent to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?
A1: The most common reasons for low yields include incomplete reaction, suboptimal reaction conditions (temperature, time, catalyst), and the presence of impurities in the starting materials which can lead to side reactions.[7]
Q2: Can the color of my reaction mixture indicate the presence of impurities?
A2: Yes, the color can be an indicator. Chalcones are often colored compounds, so an intense color in the final product might suggest the presence of unreacted chalcone.[1]
Q3: What is the role of the base in the chalcone synthesis step?
A3: The base (e.g., NaOH or KOH) deprotonates the α-carbon of acetophenone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde in a Claisen-Schmidt condensation.[8]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acetamidine hydrochloride is hygroscopic and should be handled in a dry environment.[9]
Visualizing the Process
Reaction Pathway and Potential Impurities
Caption: Synthetic pathways to this compound and potential impurities.
Workflow for Impurity Identification
Sources
- 1. Acetamidine, hydrochloride [webbook.nist.gov]
- 2. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. heteroletters.org [heteroletters.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Acetamidine Hydrochloride | 124-42-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Optimizing the Synthesis of 2-Methyl-4,6-diphenylpyrimidine
Welcome to the technical support center for pyrimidine synthesis. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 2-Methyl-4,6-diphenylpyrimidine. We aim to provide in-depth, actionable insights to help you overcome common challenges, improve reaction yields, and ensure the purity of your final product. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Overview of the Core Reaction: The Pinner Synthesis
The most reliable and common method for synthesizing this compound is a variation of the Pinner synthesis.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine.[2] For our target molecule, the specific reactants are Dibenzoylmethane (the 1,3-diketone) and Acetamidine (the amidine).
The reaction proceeds via a cyclocondensation mechanism. The amidine, acting as a dinucleophile, attacks the carbonyl carbons of the diketone, leading to a dihydropyrimidine intermediate which then dehydrates to form the stable aromatic pyrimidine ring. Because the amidine already contains a double bond, the final aromatization step occurs readily without the need for an external oxidant.[2]
Sources
Technical Support Center: Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of substituted pyrimidines. This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses common overarching questions related to pyrimidine synthesis.
Q1: My pyrimidine synthesis is resulting in a very low yield (<30%). What are the general factors I should investigate first?
A1: Low yields in pyrimidine synthesis are a frequent issue and can typically be traced back to a few key factors. Before delving into specific side reactions, it's crucial to assess your foundational reaction parameters.
-
Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in your solvents can either inhibit the reaction or promote hydrolysis of key intermediates. Always use reagents of high purity and ensure your solvents are rigorously dried, especially for moisture-sensitive reactions like the Pinner synthesis.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical variables. A reaction that is too cool may not overcome the activation energy, while excessive heat can lead to decomposition of reactants or products. It is highly recommended to monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal reaction time.
-
Inefficient Catalysis: The choice and concentration of your catalyst are paramount. For acid-catalyzed reactions, an insufficient amount of acid may lead to incomplete reaction, while an excess can promote side reactions like polymerization. Ensure your catalyst is active; for example, some reusable catalysts may require regeneration.
-
Atmospheric Contamination: Many organic reactions are sensitive to atmospheric oxygen and moisture. If your reaction is known to be air-sensitive, employing proper inert atmosphere techniques, such as working under a nitrogen or argon blanket, is essential.
Q2: I've isolated a major byproduct in my reaction. How can I confidently identify it?
A2: Identifying byproducts is a critical step in troubleshooting. A combination of spectroscopic methods is the most reliable approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will give you information about the electronic environment of protons and their connectivity. The absence or unexpected appearance of signals can indicate which parts of your starting materials have reacted or failed to react. For example, in the Biginelli reaction, the absence of the characteristic urea protons in a byproduct might suggest the formation of a Knoevenagel adduct.
-
¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of carbonyl carbons and sp²-hybridized carbons in the pyrimidine ring are particularly diagnostic.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide a highly accurate molecular weight, allowing you to determine the elemental composition of the byproduct. This is invaluable for distinguishing between different potential side products.
-
Infrared (IR) Spectroscopy: IR can help identify key functional groups. For instance, the presence or absence of a strong carbonyl (C=O) stretch or N-H stretches can help differentiate between cyclized and uncyclized intermediates.
A detailed protocol for byproduct identification can be found in the "Experimental Protocols" section.
Q3: How do I choose the right synthetic strategy for my target substituted pyrimidine?
A3: The choice of synthetic route depends heavily on the desired substitution pattern on the pyrimidine ring.
-
For 2,4,6-trisubstituted pyrimidines: The Pinner synthesis , involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a classic and versatile method.[1]
-
For dihydropyrimidines: The Biginelli reaction , a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea, is a highly efficient method for producing 3,4-dihydropyrimidin-2(1H)-ones or -thiones.
-
From α,β-unsaturated ketones (Chalcones): Reaction of chalcones with guanidine or other amidine-like reagents is a common strategy for synthesizing pyrimidines with aryl substituents.
-
Multicomponent Reactions (MCRs): For generating diverse libraries of substituted pyrimidines, various MCRs have been developed that offer high atom economy and operational simplicity.[2]
Each of these methods has its own set of potential side reactions, which are addressed in the detailed troubleshooting guides below.
Troubleshooting Guide by Synthesis Type
This section provides detailed troubleshooting for specific side reactions encountered in common pyrimidine syntheses.
The Biginelli Reaction
The Biginelli reaction is a powerful tool, but it is not without its challenges. Low yields and the formation of byproducts are common complaints.
Problem 1: Low yield and formation of a major non-pyrimidine byproduct.
Q: My reaction between an aldehyde, a β-ketoester, and urea is giving a low yield of the desired dihydropyrimidinone (DHPM), and I've isolated a significant byproduct. What is the likely culprit?
A: The most common side reaction in the Biginelli synthesis is the Knoevenagel condensation between the aldehyde and the β-ketoester. This reaction competes with the desired three-component condensation, consuming your starting materials and reducing the yield of the DHPM.
Troubleshooting Strategies:
-
Catalyst Choice: The traditional Brønsted acid catalysts (e.g., HCl) can be harsh and may promote the Knoevenagel condensation. Consider using a milder Lewis acid catalyst.
| Catalyst | Typical Yield of DHPM | Comments | Reference |
| HCl | 40-60% | Prone to Knoevenagel side reaction. | |
| FeCl₃ | 85-95% | Efficient and cost-effective. | |
| InCl₃ | 90-98% | High yielding but more expensive. | |
| Yb(OTf)₃ | >95% | Excellent yields, but a costly reagent. |
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction pathway. While ethanol is common, solvent-free conditions or the use of more polar aprotic solvents like acetonitrile can sometimes favor the Biginelli product.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the Knoevenagel condensation. However, this may also slow down the desired reaction, so optimization is key.
-
-
Order of Addition: Pre-mixing the aldehyde and urea before adding the β-ketoester can sometimes favor the formation of the N-acyliminium ion intermediate of the Biginelli pathway, thus minimizing the Knoevenagel side reaction.
Problem 2: Formation of an unexpected fluorescent byproduct.
Q: My Biginelli reaction mixture is exhibiting a strong yellow-green fluorescence, and the final product is difficult to purify. What is causing this?
A: This is a classic sign of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct. This occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures.
Troubleshooting Strategies:
-
Temperature Control: This is the most critical factor. The decomposition of urea to ammonia is temperature-dependent. Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can significantly suppress the formation of the Hantzsch byproduct.
-
Catalyst Selection: Certain Lewis acids may favor the Biginelli pathway over the Hantzsch pathway. Experimenting with different catalysts can be beneficial.
-
Ammonia Source: If your protocol uses an ammonium salt as a co-catalyst, consider omitting it or using a non-ammonium-based catalyst.
Problem 3: The reaction stalls at an uncyclized intermediate.
Q: My analysis shows that the initial condensation has occurred, but the final ring-closing step to form the dihydropyrimidine is not happening. How can I drive the cyclization to completion?
A: The formation of an open-chain ureide intermediate that fails to cyclize is often due to insufficient activation of the carbonyl group for the intramolecular nucleophilic attack by the terminal urea nitrogen.
Troubleshooting Strategies:
-
Increase Catalyst Concentration or Strength: A higher loading of your acid catalyst or switching to a stronger acid can enhance the rate of the cyclization-dehydration step.
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the ring closure. Refluxing in a suitable solvent like ethanol or THF is a common strategy.
-
Dehydration: The final step is a dehydration. Adding a dehydrating agent or using a Dean-Stark apparatus to remove water can drive the equilibrium towards the cyclized product.
The Pinner Synthesis and Related Reactions
The Pinner synthesis, which condenses a 1,3-dicarbonyl compound (or its equivalent) with an amidine, is a powerful method for preparing substituted pyrimidines. However, it is highly sensitive to reaction conditions.
Problem 1: Very low yield and the presence of ester or amide byproducts.
Q: My Pinner synthesis has a very low yield, and I suspect hydrolysis is the issue. What are the signs, and how can I prevent it?
A: Hydrolysis is the primary antagonist in a Pinner synthesis. The key intermediate, the imidate salt (often called a Pinner salt), is highly susceptible to reaction with water, which leads to the formation of an ester as a major byproduct. Similarly, the amidine starting material itself can hydrolyze.
Troubleshooting Strategies: A Protocol for Anhydrous Pinner Synthesis
This protocol emphasizes the rigorous exclusion of moisture.
-
Glassware and Reagent Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator under vacuum.
-
Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).
-
Ensure the amidine hydrochloride is of high purity and has been stored in a desiccator. If in doubt, dry it under high vacuum before use.
-
-
Reaction Setup:
-
Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and an inert gas inlet) while it is still hot and flush with a stream of dry nitrogen or argon.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Classical Pinner Salt Formation:
-
Dissolve the nitrile in anhydrous alcohol.
-
Cool the solution in an ice bath.
-
Bubble dry HCl gas through the solution until saturation.
-
Seal the vessel and allow the Pinner salt to form, often as a precipitate, at low temperature.
-
-
Condensation with Amidine:
-
Add the amidine hydrochloride to the reaction mixture.
-
Add a non-aqueous base (e.g., sodium ethoxide in ethanol) dropwise to neutralize the HCl salt of the amidine and promote the condensation.
-
Gently heat the reaction to reflux and monitor by TLC.
-
Problem 2: Poor regioselectivity with unsymmetrical 1,3-dicarbonyl compounds.
Q: I'm using an unsymmetrical 1,3-diketone in my Pinner synthesis, and I'm getting a mixture of two regioisomeric pyrimidines. How can I control the regioselectivity?
A: This is a classic challenge. The regioselectivity is determined by which carbonyl group of the diketone is preferentially attacked by the amidine. This, in turn, is influenced by both steric and electronic factors.
Controlling Factors and Strategies:
-
Steric Hindrance: The amidine will preferentially attack the less sterically hindered carbonyl group. You can leverage this by choosing a diketone where one carbonyl is significantly more hindered than the other.
-
Electronic Effects: The more electrophilic carbonyl carbon will be attacked more readily. Electron-withdrawing groups adjacent to one carbonyl will activate it towards nucleophilic attack.
-
Reaction Conditions:
-
Base: The choice of base can influence which enolate of the diketone is formed, which can in turn affect the regioselectivity of the subsequent cyclization.
-
Solvent: The polarity of the solvent can influence the transition states of the two competing pathways, thereby affecting the ratio of the products. Experimenting with different solvents is recommended.
-
-
Protecting Groups: In some cases, it may be necessary to selectively protect one of the carbonyl groups, perform the pyrimidine synthesis, and then deprotect to obtain a single regioisomer.
Synthesis from Chalcones
The reaction of α,β-unsaturated ketones (chalcones) with guanidine or other amidine reagents is a popular method for synthesizing 2-amino-4,6-diarylpyrimidines.
Problem: Low yield and formation of an open-chain byproduct.
Q: My reaction between a chalcone and guanidine is giving a low yield of the pyrimidine, and I have a major byproduct that appears to be an adduct of the two starting materials. What is happening?
A: The most likely side reaction is a Michael addition of guanidine to the β-carbon of the chalcone without the subsequent intramolecular cyclization and dehydration to form the pyrimidine ring.
Troubleshooting Strategies:
-
Base and Solvent System: The cyclization-dehydration step is often promoted by a strong base in an alcoholic solvent. Ensure your base (e.g., NaOH, KOH, or a sodium alkoxide) is sufficiently strong and used in at least a stoichiometric amount.
-
Temperature: This reaction often requires heating to drive the cyclization and dehydration steps. Refluxing in ethanol or isopropanol is common.
-
Reaction Time: The Michael addition may be fast, but the subsequent cyclization can be slower. Ensure you are running the reaction for a sufficient amount of time, monitoring by TLC to confirm the disappearance of the open-chain intermediate.
N- vs. O-Alkylation of Pyrimidinones
For pyrimidinones (which exist in tautomeric equilibrium with hydroxypyrimidines), alkylation can occur at either a ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation), leading to a mixture of products.
Q: I am trying to alkylate my pyrimidinone, but I am getting a mixture of N- and O-alkylated products. How can I control the selectivity?
A: The N- versus O-alkylation is a classic case of kinetic versus thermodynamic control, and it is highly dependent on the reaction conditions.
| Factor | Favors N-Alkylation (Thermodynamic Product) | Favors O-Alkylation (Kinetic Product) | Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH) | Weaker bases (e.g., K₂CO₃, Ag₂O) | Strong bases fully deprotonate, allowing equilibration to the more stable N-anion. Weaker bases or silver salts favor reaction at the more electronegative oxygen. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Nonpolar solvents (e.g., toluene, THF) | Polar aprotic solvents solvate the cation, leaving a "naked" anion that can equilibrate to the thermodynamic N-anion. |
| Alkylating Agent | "Soft" electrophiles (e.g., alkyl iodides) | "Hard" electrophiles (e.g., alkyl sulfates, triflates) | According to Hard-Soft Acid-Base (HSAB) theory, the "softer" nitrogen nucleophile reacts preferentially with softer electrophiles, while the "harder" oxygen nucleophile reacts with harder electrophiles. |
| Temperature | Higher temperatures | Lower temperatures | Higher temperatures allow the reaction to reach thermodynamic equilibrium, favoring the more stable N-alkylated product. |
Experimental Protocols
Protocol 1: Spectroscopic Identification of a Knoevenagel Byproduct in a Biginelli Reaction
-
Isolation: Isolate the suspected byproduct from the main reaction mixture using column chromatography or preparative TLC.
-
¹H NMR Analysis (in CDCl₃):
-
Look for the absence of the broad N-H signals characteristic of the dihydropyrimidinone (typically > 5.0 ppm).
-
Expect to see sharp signals corresponding to the aldehyde and β-ketoester fragments, including a vinyl proton signal for the newly formed C=C bond.
-
-
¹³C NMR Analysis (in CDCl₃):
-
Confirm the presence of two carbonyl signals from the ketoester moiety.
-
Note the absence of the characteristic C=O signal of the urea moiety (around 152 ppm).
-
-
HRMS Analysis:
-
The exact mass will correspond to the sum of the aldehyde and β-ketoester minus a molecule of water. It will lack the mass of the urea component.
-
Protocol 2: Optimized Anhydrous Pinner Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines under strictly anhydrous conditions.
-
Materials:
-
1,3-Dicarbonyl compound (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Anhydrous ethanol (50 mL)
-
Sodium metal (10 mmol, 230 mg)
-
-
Procedure:
-
Under a nitrogen atmosphere, carefully add sodium metal in small pieces to anhydrous ethanol (30 mL) in an oven-dried flask. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
In a separate oven-dried flask, dissolve the 1,3-dicarbonyl compound (10 mmol) and the amidine hydrochloride (10 mmol) in anhydrous ethanol (20 mL).
-
Add the sodium ethoxide solution dropwise to the stirred mixture of the dicarbonyl compound and amidine.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
-
References
-
Jadhav, S. D., & Singh, A. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. Organic Letters, 19(21), 5673–5676. [Link]
-
Qin, Z., Ma, Y., & Li, F. (2021). An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source. The Journal of Organic Chemistry, 86(19), 13734–13743. [Link]
-
Vidal, B., et al. (2018). A modified Pinner reaction is described by Vidal et al. with a β-keto ester instead of 1,3-diketone. The procedure was improved under ultrasound (US) irradiation. Catalysts, 8(1), 25. [Link]
-
Deibl, N., Ament, K., & Kempe, R. (2015). A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three (different) alcohols. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]
-
Chu, X.-Q., et al. (2017). An operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron(II)-complex provides various pyrimidine derivatives. The Journal of Organic Chemistry, 82(2), 1145–1154. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). A single-step conversion of various N-vinyl and N-aryl amides to the corresponding pyrimidine and quinazoline derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]
-
Fang, F., et al. (2023). NH4I promotes a facile and practical three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal to provide a broad range of substituted pyrimidines. The Journal of Organic Chemistry, 88(21), 14697–14707. [Link]
-
Gayon, E., et al. (2012). A NaOH catalyzed rearrangement of propargylic hydroxylamines allows a highly stereoselective access to Cbz-protected β-enaminones. A subsequent synthesis of pyrimidines shows the synthetic potential of these β-enaminones. The Journal of Organic Chemistry, 77(20), 9205–9220. [Link]
Sources
Technical Support Center: Pyrimidine Derivative Synthesis
Welcome to the Technical Support Center for Pyrimidine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered in the synthesis of this critical class of heterocyclic compounds. Pyrimidine scaffolds are integral to numerous therapeutic agents, making their efficient synthesis a cornerstone of medicinal chemistry.[1][2] This resource is structured to address specific experimental issues in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of pyrimidine derivatives, offering potential causes and actionable solutions.
Issue 1: Low Yield or No Product Formation in Biginelli Reaction
Question: My Biginelli reaction is resulting in a very low yield or no desired dihydropyrimidinone (DHPM) product. What are the common causes, and how can I improve the outcome?
Answer: Low yields are a frequent challenge in the Biginelli reaction.[3][4][5] The issue can often be traced back to several key factors related to catalysis, reaction conditions, and reagent purity.
-
Suboptimal Catalyst: The choice and activity of the catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes promote side reactions.[3][6] Modern protocols often employ Lewis acids, which can offer milder conditions and improved yields.[6]
-
Inefficient Reaction Conditions: Temperature and reaction time are crucial parameters.[6]
-
Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC).[6][8] This will help determine the optimal reaction time and prevent product degradation from prolonged heating. Experiment with different solvents, as polarity can significantly influence reaction rates and yields.[6][9] Solvent-free conditions have also been shown to be effective.[7][8][10]
-
-
Purity of Starting Materials: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to the formation of unwanted byproducts.[6][8][11]
-
Competing Side Reactions: The most common side reaction is the Hantzsch-type 1,4-dihydropyridine (DHP) formation, especially at elevated temperatures.[8][11] Knoevenagel condensation between the aldehyde and the β-ketoester can also consume starting materials.[12]
Issue 2: Side Reactions and Purification Challenges in Pinner Synthesis
Question: I am struggling with side reactions in my Pinner pyrimidine synthesis, and the crude product is difficult to purify. What are the common pitfalls, and how can I avoid them?
Answer: The Pinner synthesis is highly sensitive to reaction conditions, and several side reactions can occur, complicating purification.
-
Hydrolysis of Intermediates: The Pinner salt intermediate is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[12]
-
Solution: Ensure strictly anhydrous conditions. Use freshly distilled, anhydrous solvents, and dry all glassware thoroughly.[12] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[12] The classical approach of bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile helps maintain anhydrous acidic conditions.[12]
-
-
Incomplete Cyclization: The final ring-closing step may not proceed to completion.[8]
-
Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation.[11]
Issue 3: Difficulty in Purifying Polar Pyrimidine Derivatives
Question: My synthesized pyrimidine derivative is highly polar, and I'm facing challenges with its purification, especially with reverse-phase chromatography. What are the best strategies?
Answer: The high polarity of many pyrimidine derivatives can indeed make purification challenging, leading to issues like poor retention in reverse-phase chromatography and peak tailing in HPLC.[13]
-
Chromatographic Technique Selection:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC uses a polar stationary phase with a mobile phase high in organic solvent, which promotes the retention of polar analytes.[13]
-
Reverse-Phase Chromatography (RPC) Optimization: While challenging, RPC can be optimized. Consider using a polar-endcapped column to improve retention.[13] Adjusting the mobile phase pH to suppress the ionization of acidic or basic pyrimidines can increase their hydrophobicity and retention.[13]
-
Ion-Exchange Chromatography (IEC): This is effective for ionizable pyrimidine derivatives, separating them based on their net charge.[13]
-
-
Crystallization: Recrystallization is a powerful purification technique for solid compounds.
-
Solution: The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. A general protocol is provided below.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of pyrimidine synthesis?
A1: The most common analytical techniques for monitoring pyrimidine synthesis are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1] TLC is a simple and rapid technique for qualitative analysis of the reaction mixture.[14] For more quantitative analysis and to detect transient intermediates, real-time 2D NMR techniques can be employed.[15]
Q2: How can I confirm the structure of my synthesized pyrimidine derivative?
A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation. This typically includes:
-
¹H and ¹³C NMR: To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups. For example, pyrimidine derivatives often show characteristic C=N, C=O, and N-H bond vibrations.[16] For novel compounds, elemental analysis is also recommended to confirm the empirical formula.[16][17]
Q3: My spots are streaking on the TLC plate. What could be the cause?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample too concentrated: Dilute the sample before spotting.[1]
-
Solvent system is too polar: Decrease the polarity of the mobile phase.[1]
-
Compound is acidic or basic: Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve the spot shape.[1]
Q4: I am observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A4: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[8][11] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[8][11] To prevent its formation, running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[8]
Experimental Protocols
Protocol 1: Monitoring a Biginelli Reaction by TLC
This protocol outlines the steps for monitoring a typical Biginelli reaction.[14]
-
Prepare the TLC Chamber: Pour a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate) to a depth of about 0.5-1 cm in a developing chamber. Place a piece of filter paper inside to ensure a saturated atmosphere and cover the chamber.[11][14]
-
Prepare the TLC Plate: Using a pencil, draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate. Mark spots for the starting material, a co-spot, and the reaction mixture.[1][14]
-
Spot the Plate:
-
Lane 1 (Starting Material): Spot a dilute solution of the limiting reactant (e.g., the aldehyde).[1]
-
Lane 2 (Co-spot): Spot the starting material and then the reaction mixture at the same point.[1]
-
Lane 3 (Reaction Mixture): At various time points, withdraw a small aliquot of the reaction mixture, dilute it, and spot it on the plate.[1][14]
-
-
Develop the Plate: Place the TLC plate in the equilibrated chamber, ensuring the solvent level is below the origin line. Allow the solvent to ascend the plate.[1][14]
-
Visualize the Plate: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by using an appropriate stain like potassium permanganate.[1][14]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[8][12]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.[12]
-
Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.[12]
-
Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.[12]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.[12]
-
Work-up: After completion, cool the mixture to room temperature. Neutralize with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.[12]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[12]
Protocol 3: Recrystallization of a Polar Pyrimidine Derivative
This protocol outlines a general procedure for the purification of a solid pyrimidine derivative by recrystallization.[13]
-
Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add a suitable solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent.[13]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[13]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[13]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.[13]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[13]
Data Presentation
Table 1: Effect of Catalyst on Biginelli Reaction Yield
This table summarizes the effectiveness of various Lewis acid catalysts compared to an uncatalyzed reaction for the synthesis of a model dihydropyrimidine.
| Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| None | Solvent-free | - | - | Low | [3] |
| HCl | Ethanol | Reflux | Several hours | 20-60 | [3] |
| Yb(OTf)₃ | Solvent-free | - | - | Increased | [7] |
| InBr₃ (10 mol%) | Ethanol | Reflux | - | 45-93 | [3] |
Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) at room temperature or slightly elevated temperatures as per the reference.[12]
Visualizations
Caption: Competing pathways in the Biginelli reaction.
Caption: Troubleshooting workflow for the Pinner synthesis.
References
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Methods for monitoring the progress of pyrimidine reactions.
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- PubMed Central. (n.d.). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy.
- BenchChem. (n.d.). Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC).
- BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (n.d.). Troubleshooting low yield in Biginelli reaction for pyrimidines.
- ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b.
- ResearchGate. (n.d.). Spectral Characterizations of Synthesized Pyrimidine Derivatives.
- PubMed Central. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (n.d.).
-
Kumar, A., Siwach, A., & Verma, P. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini reviews in medicinal chemistry, 22(6), 884–903. [Link]
- BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- ResearchGate. (n.d.). Recent Developments in the Reactivity of the Biginelli Compounds.
- ACS Sustainable Chemistry & Engineering. (n.d.). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jchr.org [jchr.org]
Stability issues of 2-Methyl-4,6-diphenylpyrimidine under different conditions
Answering your request, here is the technical support center with troubleshooting guides and FAQs about the stability issues of 2-Methyl-4,6-diphenylpyrimidine under different conditions.
Introduction
This compound is a heterocyclic compound featuring a central pyrimidine ring substituted with a methyl group and two phenyl groups. As with any specialized chemical, understanding its stability is paramount for its effective application in research, particularly in fields like medicinal chemistry and materials science where shelf-life, formulation, and reaction compatibility are critical.[1][2] The intrinsic stability of a molecule dictates its storage conditions, handling procedures, and its viability in various experimental setups.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for investigating the stability of this compound through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in the principles of forced degradation, a systematic methodology used to predict degradation pathways and develop stability-indicating analytical methods.[3][4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of this compound.
Q1: What is a forced degradation study and why is it essential for my work with this compound?
A forced degradation study, also known as stress testing, is a series of experiments designed to intentionally degrade a compound under more severe conditions than it would typically encounter.[4][5] The purpose is not to determine the shelf-life but to achieve several key objectives in an accelerated manner:
-
Identify Likely Degradants: It helps identify potential degradation products that could form under normal storage or usage conditions over a longer period.
-
Elucidate Degradation Pathways: Understanding how the molecule breaks down provides insight into its chemical liabilities.[3]
-
Develop Stability-Indicating Methods: The study generates a complex sample of the parent compound and its degradants, which is crucial for developing and validating an analytical method (like HPLC) that can accurately quantify the parent compound in the presence of its breakdown products.
For this compound, this is the foundational step to ensure that any future experiments or formulations are based on a stable and well-characterized molecule.
Q2: What are the typical stress conditions I should use for a forced degradation study?
Forced degradation studies typically expose the compound to hydrolytic, oxidative, photolytic, and thermal stress.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized. A summary of recommended starting conditions is provided in the table below.
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60-80 °C | 2 - 24 hours | To test for susceptibility to acid-catalyzed degradation, such as hydrolysis of the pyrimidine ring.[6] |
| Base Hydrolysis | 0.1 M NaOH | 60-80 °C | 2 - 24 hours | To test for susceptibility to base-catalyzed degradation. Pyrimidine rings can be susceptible to alkaline hydrolysis.[7][8] |
| Neutral Hydrolysis | Water or Buffer (pH 7) | 60-80 °C | 2 - 24 hours | To assess the compound's stability in a neutral aqueous environment. |
| Oxidation | 3% H₂O₂ | Room Temp. | 2 - 24 hours | To evaluate the molecule's vulnerability to oxidation. The methyl group or phenyl rings could be potential sites.[9][10] |
| Photostability | ICH Q1B Option II | Ambient | 1.2 million lux hours & 200 W h/m² | To determine if the compound is sensitive to light, which can cause photo-oxidation or rearrangement.[11][12] |
| Thermal Stability | 80-100 °C (Solid & Solution) | 80-100 °C | 24 - 72 hours | To assess the intrinsic thermal stability of the molecule in the absence of other stressors.[13][14] |
Q3: What are the potential degradation pathways for this compound?
While specific data for this molecule is not widely published, we can infer potential degradation pathways based on the known chemistry of pyrimidine derivatives. The diagram below illustrates a proposed degradation map. The primary sites of vulnerability are likely the pyrimidine ring itself and the methyl substituent.
Sources
- 1. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. ajrconline.org [ajrconline.org]
- 5. ajrconline.org [ajrconline.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A luminescent organic radical with two pyridyl groups: high photostability and dual stimuli-responsive properties, with theoretical analyses of photophysical processes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innospk.com [innospk.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Diphenylpyrimidine Compounds
Welcome to the Technical Support Center dedicated to addressing the significant challenge of low aqueous solubility in diphenylpyrimidine-based compounds. As researchers, scientists, and drug development professionals, you are likely aware that the promising therapeutic potential of this chemical scaffold is often hampered by poor physicochemical properties. This guide is designed to provide you with in-depth, actionable insights and troubleshooting strategies to effectively enhance the solubility and advance the development of your diphenylpyrimidine derivatives.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions encountered when working with poorly soluble diphenylpyrimidine compounds.
Q1: My diphenylpyrimidine compound is showing extremely low aqueous solubility. What are the foundational physicochemical properties I need to characterize first?
A1: Before attempting any solubility enhancement techniques, a thorough understanding of your compound's intrinsic properties is crucial. The two most critical parameters to determine are the pKa and the logP .
-
pKa : Diphenylpyrimidine derivatives often contain ionizable functional groups.[1] The pKa value will tell you the pH at which the compound transitions between its ionized and non-ionized forms. This is critical because the ionized form is typically much more soluble in aqueous media than the neutral form.[2]
-
logP : This value represents the lipophilicity of your compound. A high logP value indicates a preference for a non-polar environment and is often correlated with low aqueous solubility.
Understanding these two parameters will guide your selection of the most appropriate solubilization strategy. For instance, a compound with a basic pKa might be readily solubilized by adjusting the pH to the acidic range.[3]
Q2: What are the primary categories of solubility enhancement strategies I should consider for my diphenylpyrimidine compound?
A2: The strategies to overcome low solubility can be broadly categorized into two main approaches: chemical modifications and formulation strategies .[4]
-
Chemical Modifications : These involve altering the molecular structure of the diphenylpyrimidine derivative itself to improve its solubility. This is often explored during the lead optimization phase of drug discovery.
-
Formulation Strategies : These approaches focus on the drug delivery system and do not alter the chemical structure of the active pharmaceutical ingredient (API). These are the most common strategies employed during preclinical and clinical development.
The choice between these will depend on the stage of your research and the specific properties of your compound.
Q3: When is a chemical modification approach, like creating a prodrug, a suitable strategy?
A3: A prodrug strategy is a powerful tool when formulation approaches alone are insufficient to achieve the desired bioavailability.[5][6][7] Prodrugs are bioreversible derivatives of the parent drug that are designed to have improved physicochemical properties, such as increased aqueous solubility.[5][7] This approach is particularly valuable for compounds intended for oral or parenteral administration where high concentrations in solution are required.[8] For pyrimidine-based kinase inhibitors, a prodrug approach has been successfully used to improve solubility and oral bioavailability.[8][9]
Q4: What are the most common initial formulation strategies to try in a research setting?
A4: For initial in vitro assays and preliminary in vivo studies, the following formulation strategies are often the first to be explored due to their relative simplicity and effectiveness:
-
pH Adjustment : For ionizable diphenylpyrimidine compounds, adjusting the pH of the vehicle to favor the more soluble ionized form is the simplest and often most effective initial step.[3]
-
Use of Co-solvents : Water-miscible organic solvents, or co-solvents, can be used to increase the solubility of hydrophobic compounds.[10][11][12] Common examples include DMSO, ethanol, and polyethylene glycols (PEGs).
-
Use of Surfactants : Surfactants can enhance solubility by forming micelles that encapsulate the hydrophobic drug molecules.[10][11]
It is crucial to consider the compatibility of these excipients with your experimental system, especially in cell-based assays where they can exhibit toxicity.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section provides a structured approach to troubleshooting common solubility problems you may encounter during your experiments with diphenylpyrimidine compounds.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer | "Solvent Shock" : The rapid change in solvent polarity from 100% DMSO to an aqueous environment causes the compound to crash out of solution.[13] | Stepwise Dilution : Prepare an intermediate dilution of your stock in a mixture of your buffer and a co-solvent (e.g., 50:50 buffer:ethanol) before the final dilution into the aqueous buffer.[13] |
| Low Intrinsic Solubility at Experimental pH : The final concentration of the compound exceeds its thermodynamic solubility in the aqueous buffer at the experimental pH.[13] | Optimize Final DMSO Concentration : Keep the final DMSO concentration as low as possible while maintaining solubility. Most cell lines tolerate up to 0.5-1% DMSO, but this should be empirically determined.[13] pH Adjustment : If your compound is ionizable, adjust the buffer pH to a value where the more soluble, ionized form predominates.[3] | |
| Inconsistent results in biological assays | Poor Solubility and/or Precipitation : The compound may be precipitating in the assay medium, leading to variable effective concentrations.[1] | Confirm Solubility in Assay Medium : Perform a solubility assessment directly in your complete cell culture or assay medium. Consider Advanced Formulations : For in vivo studies or if simple methods fail, explore advanced formulations like solid dispersions, cyclodextrin complexes, or nanosuspensions.[14][15][16] |
| Low and variable oral bioavailability in animal studies | Dissolution-Limited Absorption : The rate at which the solid compound dissolves in the gastrointestinal tract is the limiting factor for its absorption.[17] | Particle Size Reduction : Micronization or nanosuspension techniques can increase the surface area of the drug particles, leading to faster dissolution.[16][17] Amorphous Solid Dispersions : Converting the crystalline drug to an amorphous form within a polymer matrix can significantly enhance its dissolution rate and apparent solubility.[14][18] |
| Poor Permeability : While many diphenylpyrimidines are lipophilic and have good permeability, this can also be a limiting factor. | Prodrug Approach : A prodrug can be designed to have improved permeability characteristics.[5][7] Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) can enhance both solubility and permeability.[2] |
In-Depth Methodologies and Protocols
This section provides detailed, step-by-step protocols for key experiments and formulation preparations relevant to overcoming the low solubility of diphenylpyrimidine compounds.
Part 1: Foundational Solubility Assessment
A precise determination of your compound's solubility is the cornerstone of a rational formulation development strategy. Two types of solubility measurements are routinely performed: kinetic and thermodynamic.[1][19]
This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a large number of compounds.[19][20] It measures the concentration of a compound in solution after being introduced from a concentrated DMSO stock.[1]
-
Stock Solution Preparation : Prepare a 10 mM stock solution of your diphenylpyrimidine derivative in 100% DMSO.
-
Incubation Mixture : In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. Add 2 µL of the 10 mM DMSO stock solution to achieve a final concentration of 100 µM. Prepare in triplicate.
-
Equilibration : Seal the plate and shake at room temperature for 2 hours.
-
Phase Separation : Centrifuge the plate to pellet any precipitated compound.
-
Quantification : Carefully transfer the supernatant to a new 96-well plate. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in a 99:1 PBS:DMSO mixture.[1][19]
-
Data Reporting : The resulting concentration is reported as the kinetic solubility in µM.
This method determines the true equilibrium solubility of a compound and is considered the "gold standard" for lead optimization and formulation development.[1][19]
-
Sample Preparation : Add an excess amount of the solid diphenylpyrimidine compound to a vial containing a known volume of the test medium (e.g., PBS, pH 7.4). Ensure enough solid remains undissolved at the end of the experiment.
-
Equilibration : Seal the vials and agitate them in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[1]
-
Phase Separation : After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter.[1]
-
Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.[1]
-
Data Reporting : The resulting concentration is reported as the thermodynamic solubility in µg/mL or µM.
Part 2: Formulation Strategies
This protocol describes a lab-scale method for preparing an amorphous solid dispersion, a powerful technique for enhancing the dissolution rate of poorly soluble compounds.[14][16]
-
Component Selection : Choose a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.[18]
-
Solubilization : Dissolve both the diphenylpyrimidine compound and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation : Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying : Further dry the film under vacuum to remove any residual solvent.
-
Milling : Scrape the dried film and gently mill it to obtain a fine powder.
-
Characterization : Characterize the resulting solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction - XRPD and differential scanning calorimetry - DSC) and dissolution properties compared to the pure crystalline drug.
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[14][15][21] The kneading method is a simple and efficient way to prepare these complexes in the lab.[22]
-
Component Selection : Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[15]
-
Molar Ratio : Determine the desired molar ratio of the diphenylpyrimidine compound to the cyclodextrin. A 1:1 molar ratio is a good starting point.
-
Kneading : In a mortar, mix the diphenylpyrimidine compound and the cyclodextrin. Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a thick paste.
-
Trituration : Knead the paste for 30-60 minutes.
-
Drying : Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving : Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Characterization : Evaluate the formation of the inclusion complex using techniques such as DSC, XRPD, and Fourier-transform infrared spectroscopy (FTIR). Assess the improvement in solubility and dissolution rate compared to the pure drug.
Data Presentation and Visualization
Table of Solubility Enhancement Strategies for Diphenylpyrimidine Analogs
The following table summarizes the potential solubility enhancement that can be achieved for pyrimidine-based compounds using various techniques. While specific data for diphenylpyrimidines is limited in the public domain, these examples from structurally related pyrazolo[3,4-d]pyrimidines and other kinase inhibitors provide valuable insights.
| Compound Class | Solubilization Strategy | Fold-Increase in Solubility | Reference |
| Pyrazolo[3,4-d]pyrimidine | Prodrug Approach | Significant improvement in aqueous solubility | [5][7] |
| Pyrimidine-based Kinase Inhibitor | Phosphate Prodrug | Up to 14-fold increase in oral bioavailability | [8] |
| Pyrimido[5,4-d]pyrimidine | Liposomal Formulation | Enabled aqueous formulation of a poorly soluble compound | [23] |
| Various Kinase Inhibitors | γ-Cyclodextrin/Polymer Ternary Complexes | Significant solubilizing effect | [24] |
| Poorly Soluble Drugs | Amorphous Solid Dispersion | Over 50-fold improvement in in vitro kinetic solubility | [18] |
Visualizing the Path to Enhanced Solubility
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: A workflow for addressing the low solubility of diphenylpyrimidine compounds.
Caption: Troubleshooting guide for precipitation issues.
References
-
Mologni, L., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745-1766. [Link]
-
Wang, X., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7417-7435. [Link]
-
Mologni, L., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Semantic Scholar. [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
Fernandes, A. R., et al. (2022). Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. Molecules, 27(19), 6593. [Link]
-
ResearchGate. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? [Link]
-
Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(5), 455-461. [Link]
-
Singh, A., et al. (2022). Current Trends on Solid Dispersions: Past, Present, and Future. Pharmaceutics, 14(11), 2297. [Link]
-
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2841-2850. [Link]
-
World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]
-
Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(20), 4842. [Link]
-
Asare-Addo, K. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
-
Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. [Link]
-
Williams, H. D., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(12), 5678-5694. [Link]
-
Lauffer, F., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(10), 2056. [Link]
-
Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(9), 1234. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
Loftsson, T., et al. (2016). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Journal of Pharmaceutical Sciences, 105(9), 2941-2947. [Link]
-
Seybold, P. G., & Shields, G. C. (2016). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Quantum Chemistry, 116(16), 1251-1256. [Link]
-
Aragen Life Sciences. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. [Link]
-
Al-Saeed, M., et al. (2023). Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections. Journal of Infection and Public Health, 16(5), 703-714. [Link]
-
MDPI. (2023). Nanotechnology in Targeted Drug Delivery. [Link]
-
ResearchGate. (2023). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. [Link]
-
Hamimed, S., & Chatti, I. (2022). Nanotechnology in drug and gene delivery. Journal of Genetic Engineering and Biotechnology, 20(1), 127. [Link]
-
Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6543. [Link]
-
ResearchGate. (2017). Synthesis of pyrimidine derivatives under solvent-free conditions. [Link]
-
Santra, S., et al. (2021). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Journal of Medicinal Chemistry, 64(2), 1079-1090. [Link]
-
Patel, A., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(5), 724. [Link]
-
Nanotechnology-driven strategies for targeted delivery of antiparasitic drugs: a review. (2024). Journal of Nanobiotechnology, 22(1), 1-20. [Link]
-
Devarakonda, B., et al. (2007). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. International Journal of Pharmaceutics, 345(1-2), 142-153. [Link]
-
Parks, S. K., & Pouysségur, J. (2015). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Oncology, 2015, 596389. [Link]
-
Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2400. [Link]
-
MDPI. (2022). Special Issue : Solid Dispersions for Drug Delivery: Development, Preparation and In Vitro/In Vivo Characterization. [Link]
-
Preprints.org. (2024). Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines. [Link]
-
Du, D., et al. (2019). Nanoparticles for antiparasitic drug delivery. Acta Tropica, 190, 173-181. [Link]
-
ResearchGate. (2016). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. [Link]
-
Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 437-443. [Link]
-
Sun, W., et al. (2007). Solubilization and Dissolution of Insoluble Weak Acid, Ketoprofen: Effects of pH Combined With Surfactant. Journal of Pharmaceutical Sciences, 96(11), 3059-3068. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. eijppr.com [eijppr.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. enamine.net [enamine.net]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 22. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 23. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug [mdpi.com]
- 24. iris.landsbokasafn.is [iris.landsbokasafn.is]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methyl-4,6-diphenylpyrimidine: Methodologies, Mechanisms, and Merits
Abstract
This guide provides a comprehensive comparison of the primary synthetic routes for obtaining 2-Methyl-4,6-diphenylpyrimidine, a key heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the two most prevalent methodologies: the direct condensation of a β-dicarbonyl compound with acetamidine and the cyclization of a chalcone intermediate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of experimental protocols, mechanistic underpinnings, and a comparative assessment of each method's efficiency, scalability, and adherence to green chemistry principles. While a directly validated, peer-reviewed protocol for this specific molecule is not extensively documented, the methodologies presented herein are based on robust, analogous syntheses of structurally similar pyrimidines.
Introduction
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals. The 2,4,6-trisubstituted pyrimidine framework, in particular, has garnered significant attention due to its prevalence in compounds exhibiting a wide range of pharmacological activities. This compound serves as a valuable intermediate in the synthesis of more complex molecules, finding applications in areas such as drug discovery and the development of novel materials.
The efficient and reliable synthesis of this target molecule is, therefore, of considerable interest. This guide will explore and compare the two principal synthetic strategies, providing detailed experimental protocols adapted from established procedures for analogous compounds. We will also elucidate the reaction mechanisms to provide a deeper understanding of the chemical transformations and the rationale behind the chosen reaction conditions.
Method 1: Pinner-Type Condensation of Dibenzoylmethane and Acetamidine
The Pinner synthesis is a classic and versatile method for the preparation of pyrimidines, involving the condensation of a 1,3-dicarbonyl compound with an amidine.[1][2] For the synthesis of this compound, this translates to the reaction of dibenzoylmethane (1,3-diphenyl-1,3-propanedione) with acetamidine.
Mechanistic Rationale
The reaction proceeds through a series of nucleophilic additions and dehydrations. The amidine, being a strong nucleophile, attacks one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the remaining carbonyl group. The resulting dihydroxytetrahydropyrimidine intermediate then undergoes dehydration to yield the aromatic pyrimidine ring. The choice of a basic or acidic catalyst can influence the rate-determining step and overall reaction efficiency.
Caption: Pinner-type synthesis workflow.
Experimental Protocol (Adapted from analogous syntheses)
Materials:
-
Dibenzoylmethane (1,3-diphenyl-1,3-propanedione)
-
Acetamidine hydrochloride
-
Sodium ethoxide or another suitable base
-
Absolute ethanol
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Preparation of the reaction mixture: In a round-bottom flask equipped with a reflux condenser, dissolve dibenzoylmethane (1 equivalent) in absolute ethanol.
-
Addition of base and amidine: To this solution, add sodium ethoxide (2 equivalents) and acetamidine hydrochloride (1.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.
Method 2: Chalcone Cyclization with Acetamidine
This two-step approach first involves the Claisen-Schmidt condensation of acetophenone with benzaldehyde to form 1,3-diphenyl-2-propen-1-one (chalcone). This α,β-unsaturated ketone then undergoes a cyclocondensation reaction with acetamidine to yield the desired pyrimidine.
Mechanistic Rationale
The initial Claisen-Schmidt condensation proceeds via an enolate intermediate of acetophenone, which attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the chalcone. The subsequent cyclization involves a Michael addition of the acetamidine to the β-carbon of the chalcone's enone system. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the amidine on the carbonyl carbon, and subsequent oxidation/dehydration to form the stable aromatic pyrimidine ring.
Caption: Chalcone cyclization workflow.
Experimental Protocol (Adapted from analogous syntheses)
Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)
Materials:
-
Acetophenone
-
Benzaldehyde
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Preparation of the reaction mixture: In a flask, dissolve sodium hydroxide in water and then add ethanol to create a basic solution.
-
Aldol Condensation: To this solution, add acetophenone and benzaldehyde at room temperature with stirring.
-
Reaction: Continue stirring for 2-4 hours. The chalcone will precipitate out as a solid.
-
Isolation: Collect the crude chalcone by filtration and wash with cold water until the washings are neutral. Recrystallize from ethanol.
Step 2: Synthesis of this compound
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone from Step 1)
-
Acetamidine hydrochloride
-
Sodium ethoxide or another suitable base
-
Ethanol
Procedure:
-
Reaction setup: In a round-bottom flask, dissolve the chalcone (1 equivalent) and acetamidine hydrochloride (1.1 equivalents) in ethanol.
-
Addition of base: Add a solution of sodium ethoxide (2 equivalents) in ethanol to the mixture.
-
Cyclization: Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
Workup and Purification: After completion, cool the mixture, neutralize with a suitable acid, and isolate the precipitated product by filtration. Recrystallize from an appropriate solvent to obtain the pure this compound.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Pinner-Type Condensation | Method 2: Chalcone Cyclization |
| Starting Materials | Dibenzoylmethane, Acetamidine | Acetophenone, Benzaldehyde, Acetamidine |
| Number of Steps | One-pot | Two steps |
| Reaction Time | Typically 4-6 hours | 2-4 hours (chalcone) + 6-8 hours (cyclization) = 8-12 hours total |
| Yield | Generally good to high | Can be high, but dependent on the yield of both steps |
| Scalability | Readily scalable | Scalable, but requires isolation of the intermediate |
| Green Chemistry Aspects | One-pot synthesis reduces waste from intermediate workup. | Two-step process generates more solvent waste. |
| Versatility | Highly versatile for various substituted pyrimidines. | Versatile, allows for diversification at the chalcone stage. |
Conclusion
Both the Pinner-type condensation and the chalcone cyclization route offer viable pathways for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including available starting materials, desired purity, and scalability.
-
The Pinner-type condensation offers the advantage of a one-pot reaction, which is generally more time and resource-efficient.
-
The chalcone cyclization route , while longer, allows for the isolation and purification of the chalcone intermediate, which can be advantageous for achieving high purity in the final product.
Further optimization of these methods, for instance, through the use of microwave-assisted heating, could potentially lead to shorter reaction times and improved yields, aligning with the principles of green chemistry. As with any synthetic procedure, careful optimization and characterization are crucial for obtaining the desired product in high yield and purity.
References
-
Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 108-124. Available from: [Link]
- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents. (n.d.).
-
Patil, R. S., Jadhav, P. M., & Patil, U. D. (2012). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 8(10), 393-397. Available from: [Link]
-
Abdelmonsef, A. H., El-serwy, W. S., & El-Dien, M. G. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27367–27380. Available from: [Link]
-
Kumar, A., & Akanksha. (2007). Zirconium chloride catalyzed one-pot, three-component synthesis of β-aryl-β-mercapto ketones. Tetrahedron Letters, 48(49), 8730-8734. Available from: [Link]
-
Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetamido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(6), 1088-1105. Available from: [Link]
-
Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 10, S2469-S2474. Available from: [Link]
-
Sahoo, B. M., De, D., Behera, A. K., & Panda, S. K. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S101-S106. Available from: [Link]
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. (n.d.).
Sources
A Comparative Analysis of Synthetic Routes to Diphenylpyrimidines: A Guide for Researchers
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The synthesis of specifically substituted pyrimidines, such as diphenylpyrimidines, is a critical task, and the choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides a comparative analysis of prevalent synthetic methodologies for diphenylpyrimidines, offering insights into the underlying chemistry and practical considerations for laboratory application.
Introduction to Diphenylpyrimidine Synthesis
Diphenylpyrimidines are a class of compounds with significant biological activities, making their efficient synthesis a key focus for organic and medicinal chemists. The optimal synthetic strategy depends on factors such as the desired substitution pattern, availability of starting materials, and the scale of the reaction. This guide will explore three major synthetic approaches: the classical [3+3] cyclocondensation, synthesis from chalcone precursors, and modern cross-coupling strategies, specifically the Suzuki-Miyaura coupling.
Route 1: The Classical [3+3] Cyclocondensation Approach
The most fundamental and widely employed method for pyrimidine ring formation is the condensation of a three-carbon dielectrophile with a nitrogen-containing dinucleophile.[1] For the synthesis of diphenylpyrimidines, this typically involves the reaction of a 1,3-diphenyl-1,3-dicarbonyl compound with an amidine.
Mechanistic Insights
The reaction proceeds through a series of nucleophilic additions and dehydrations. The amidine first attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The elucidation of detailed mechanistic pathways for pyrimidine synthesis from 1,3-dicarbonyl compounds has been a subject of study, with intermediates such as ring-closed dihydroxytetrahydropyrimidines being characterized.[2][3]
Caption: General workflow of the [3+3] cyclocondensation for diphenylpyrimidine synthesis.
Experimental Protocol: Synthesis of 2-Substituted-4,6-diphenylpyrimidine
-
Reaction Setup: To a solution of 1,3-diphenyl-1,3-propanedione (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add the desired amidine hydrochloride (1.1 equivalents) and a base (e.g., sodium ethoxide, 2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.
Route 2: Synthesis from Chalcone Precursors
An alternative and versatile approach utilizes α,β-unsaturated ketones, or chalcones, as the three-carbon component. Chalcones, readily synthesized via Claisen-Schmidt condensation of an acetophenone and a benzaldehyde, can react with amidines to form dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines.[4][5]
Mechanistic Considerations
This pathway involves a Michael addition of the amidine to the chalcone, followed by an intramolecular cyclization and subsequent oxidation. The choice of oxidizing agent is crucial for the final aromatization step.
Caption: Key steps in the synthesis of diphenylpyrimidines from chalcone precursors.
Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylpyrimidine from Chalcone
-
Reaction Setup: A mixture of 1,3-diphenyl-2-propen-1-one (chalcone, 1 equivalent), guanidine hydrochloride (1.5 equivalents), and a base such as potassium hydroxide or sodium ethoxide (2 equivalents) in ethanol is prepared.
-
Reaction Conditions: The mixture is refluxed for several hours until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Upon cooling, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the 2-amino-4,6-diphenylpyrimidine.[4][5]
Route 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For the synthesis of highly functionalized diphenylpyrimidines, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and modular approach. This method involves the coupling of a halogenated pyrimidine with a phenylboronic acid derivative.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the halopyrimidine to the Pd(0) catalyst, transmetalation of the phenyl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: Schematic representation of diphenylpyrimidine synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: One-Pot Regioselective Double Suzuki Coupling for 2,4-Diphenylpyrimidine
This protocol is adapted from a procedure for the efficient synthesis of diarylated pyrimidines.[6]
-
Reaction Setup: In a reaction vial, dissolve 2,4-dichloropyrimidine (1 equivalent) in a mixture of toluene, ethanol, and water. Degas the solution with argon for five minutes.
-
First Coupling: Add phenylboronic acid (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (catalytic amount), and potassium carbonate (3 equivalents). Shake the vial at 55°C for 12 hours.
-
Second Coupling: After 12 hours, add a second equivalent of phenylboronic acid, additional tetrakis(triphenylphosphine)palladium(0), and potassium carbonate. Continue shaking at an elevated temperature as required.
-
Work-up and Purification: Partition the crude product between water and ethyl acetate. Dry the organic layer with anhydrous magnesium sulfate, and remove the solvent in vacuo. Purify the product by column chromatography.
Comparative Performance of Synthetic Routes
| Feature | [3+3] Cyclocondensation | Chalcone-Based Synthesis | Suzuki-Miyaura Coupling |
| Starting Materials | 1,3-Dicarbonyl compounds, Amidines | Chalcones, Amidines/Guanidine | Halopyrimidines, Phenylboronic acids |
| Versatility | Good for symmetrical substitution | Good for 2-amino/thio/hydroxy pyrimidines | Excellent for unsymmetrical and diverse substitution |
| Reaction Conditions | Often requires strong bases and elevated temperatures | Can be performed under basic conditions, may require oxidation | Requires a catalyst and specific ligands, often milder conditions |
| Yields | Moderate to high | Generally good | Good to excellent |
| Atom Economy | Good | Moderate (oxidation step) | Moderate |
| Scalability | Generally scalable | Scalable | Can be challenging and costly on a large scale due to catalyst |
Conclusion
The synthesis of diphenylpyrimidines can be approached through several effective routes, each with its own set of advantages and limitations. The classical [3+3] cyclocondensation is a robust and fundamental method, particularly for symmetrically substituted products. The chalcone-based route offers a convenient entry point from readily available starting materials, especially for the synthesis of 2-amino- and 2-thioxo-diphenylpyrimidines. For accessing a diverse range of functionalized and unsymmetrical diphenylpyrimidines, the Suzuki-Miyaura cross-coupling stands out as a powerful and versatile tool. The choice of the most appropriate synthetic strategy will ultimately be guided by the specific target molecule, the availability of precursors, and the desired scale of the synthesis.
References
-
Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas. Canadian Journal of Chemistry, 64(11), 2087-2095. [Link]
-
Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines a. Canadian Journal of Chemistry. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
Jadhav, S. D., & Singh, A. (2017). A Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. Semantic Scholar. [Link]
-
Movassaghi, M., & Hill, M. D. (2019). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 11(12), 1136-1142. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 7(19), 4177–4179. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
Kumar, A., & Kumar, R. (2019). Design, Synthesis, And Spectral Characterization Of Chalcone- Based Pyrimidines. International Journal of Environmental Sciences. [Link]
-
Sharma, P., & Rane, N. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 4(2), 731-738. [Link]
-
Kumar, R., & Kumar, A. (2018). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica. [Link]
-
Synthesis of Pyrimidine Derivatives. [Link]
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. theaspd.com [theaspd.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. New efficient route to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines via regioselective cross-coupling reactions [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 2-Methyl-4,6-diphenylpyrimidine and Other Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of biologically active molecules, including nucleobases essential for life.[1] The strategic substitution of the pyrimidine ring allows for the fine-tuning of its pharmacological properties, leading to the development of potent therapeutic agents. This guide provides an in-depth comparative analysis of the biological potential of 2-Methyl-4,6-diphenylpyrimidine against other key pyrimidine derivatives, drawing upon experimental data from anticancer, antimicrobial, and anti-inflammatory assays.
While direct, head-to-head comparative studies on this compound are limited in publicly available literature, this guide will leverage structure-activity relationship (SAR) principles to infer its likely bioactivity. By examining the biological data of structurally related 4,6-diphenylpyrimidines and derivatives with various substitutions at the 2-position, we can construct a scientifically grounded comparison to inform future research and drug discovery efforts.
The Pyrimidine Core: A Privileged Scaffold in Drug Discovery
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[2] This fundamental structure is present in essential biological molecules such as thymine, cytosine, and uracil, the building blocks of nucleic acids. This inherent biocompatibility makes pyrimidine and its derivatives attractive scaffolds for the design of novel therapeutics.[3] Modifications at the 2, 4, 5, and 6 positions of the pyrimidine ring have yielded compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2]
Comparative Analysis of Biological Activities
This section will delve into the comparative performance of pyrimidine derivatives in key biological assays. We will explore the known activities of various substituted pyrimidines and, through SAR analysis, project the potential efficacy of this compound.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrimidine derivatives have emerged as a significant class of anticancer agents, with many acting as inhibitors of protein kinases that are crucial for cancer cell growth and survival.[3]
Comparative Anticancer Potency of Pyrimidine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line(s) | Reported IC50/Activity | Reference(s) |
| 4,6-Diaryl-2-pyrimidinamine Derivatives | Compound III-3A | MCF-7 (Breast), HUVEC (Endothelial), Ishikawa (Endometrial) | Significant inhibition of proliferation | [4] |
| 2-Phenyl Pyrimidine Derivatives | Compound 11g | HL60, Raji, and Ramos (Leukemia) | IC50 = 3.66 µM, 6.98 µM, and 5.39 µM, respectively | [5] |
| N-benzyl-2-phenylpyrimidin-4-amine Derivatives | ML323 (Compound 70) | Non-small cell lung cancer | Nanomolar USP1/UAF1 inhibitory potency | [6] |
| Pyrido[2,3-d]pyrimidines | 2,4-diamino substitution | PC-3 (Prostate), A-549 (Lung) | 1.54 µM (PC-3), 3.36 µM (A-549) | [3] |
| Thiazolo[4,5-d]pyrimidine Derivatives | 7-Chloro-3-phenyl-5-(trifluoromethyl) | Melanoma (A375, C32), Breast (MCF-7/WT), Prostate (DU145) | IC50 = 25.4 µM (A375), 24.4 µM (C32) | [7] |
Structure-Activity Relationship Insights and the Role of the 2-Methyl Group:
The data presented in the table highlights that substitutions on the pyrimidine core significantly impact anticancer activity. For instance, 2-phenyl pyrimidine derivatives have shown potent activity against leukemia cell lines.[5] The introduction of an N-benzyl group at the 4-position of a 2-phenylpyrimidine scaffold led to a potent inhibitor of the deubiquitinating enzyme USP1/UAF1, a promising anticancer target.[6]
The presence of a small alkyl group, such as a methyl group, at the 2-position of the pyrimidine ring can influence the molecule's lipophilicity and steric profile. While specific data for this compound is not available, the general observation is that the nature of the substituent at the 2-position is critical for activity. In some series of pyrimidine derivatives, a methyl group at this position has been shown to be favorable for biological activity. For 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives, the presence of a methyl group at the 4-position was detrimental to xanthine oxidase inhibitory potency.[8] This underscores the importance of empirical testing for each specific scaffold. It is plausible that the 2-methyl group in this compound could enhance its binding to specific protein targets through hydrophobic interactions, potentially leading to significant anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.
MTT Assay Workflow for Cytotoxicity Assessment.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of antibiotic-resistant strains of bacteria has created an urgent need for the development of new antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area.[2]
Comparative Antimicrobial Potency of Pyrimidine Derivatives
| Compound Class | Specific Derivative(s) | Target Organism(s) | Reported Activity | Reference(s) |
| 2,4,6-Trisubstituted Pyrimidines | Various derivatives | Bacillus pumilus, Escherichia coli | Significant antibacterial activity | [11] |
| Tetrahydropyrimidines | Compounds 4b and 4l | Staphylococcus aureus | Active | [4] |
| Thienopyrimidine Derivatives | Compounds 8iii and 12ii | Staphylococcus aureus, Escherichia coli | Varying degrees of inhibition | [12] |
| 2-Methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on | N/A | Klebsiella pneumoniae | Marked antimicrobial activity in vivo | [13] |
Structure-Activity Relationship Insights and the Role of the 2-Methyl Group:
The antimicrobial activity of pyrimidine derivatives is highly dependent on their substitution patterns. For instance, certain 2,4,6-trisubstituted pyrimidines have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[11] The presence of a methyl group at the 2-position in a related quinazolinone scaffold showed marked in vivo activity against Klebsiella pneumoniae, suggesting that a 2-methyl substitution can be beneficial for antimicrobial efficacy.[13] For this compound, the combination of the lipophilic diphenyl groups and the small methyl group could facilitate its passage through bacterial cell membranes, potentially leading to effective inhibition of essential cellular processes.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[13]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth.
-
Inoculation of Agar Plates: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (at various concentrations) into each well.[14]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[5]
Agar Well Diffusion Assay Workflow.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key factor in a multitude of diseases. Pyrimidine derivatives have been investigated for their potential to modulate the inflammatory response, often by inhibiting enzymes such as cyclooxygenases (COX).[15]
Comparative Anti-inflammatory Potency of Pyrimidine Derivatives
| Compound Class | Specific Derivative(s) | In Vivo/In Vitro Model | Reported Activity | Reference(s) |
| 2,4,6-Trisubstituted Pyrimidines | 5b and 5d | Carrageenan-induced paw edema (in vivo) | Potent anti-inflammatory activity | [10] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Compounds 5 and 6 | COX-2 inhibition (in vitro) | IC50 = 0.04 µM (comparable to celecoxib) | [15] |
| Selective COX-2 Inhibitors | L1 and L2 | COX-1/COX-2 inhibition (in vitro) | High selectivity for COX-2 | [16][17] |
Structure-Activity Relationship Insights and the Role of the 2-Methyl Group:
The anti-inflammatory activity of pyrimidines is strongly influenced by their substitution patterns. For example, 2,4,6-trisubstituted pyrimidines have demonstrated potent in vivo anti-inflammatory effects.[10] Certain pyrazolo[3,4-d]pyrimidines have shown excellent in vitro inhibitory activity against COX-2, an enzyme involved in inflammation.[15] The presence of a 2-methyl group on the pyrimidine ring could potentially influence the binding of the molecule to the active site of inflammatory enzymes. For this compound, its rigid diphenyl structure combined with the 2-methyl group might confer a specific conformation that is favorable for inhibiting key inflammatory mediators.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[16]
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (e.g., this compound) and a positive control (e.g., indomethacin) orally or intraperitoneally at a specific time before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the animals.[16]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Carrageenan-Induced Paw Edema Assay Workflow.
Conclusion and Future Directions
The pyrimidine nucleus is a remarkably versatile scaffold that continues to provide a rich source of novel therapeutic candidates. While direct experimental data for this compound is not extensively documented, a comprehensive analysis of related structures strongly suggests its potential as a biologically active compound. The presence of the two phenyl rings at positions 4 and 6 provides a rigid, lipophilic core, while the methyl group at the 2-position can subtly modulate its steric and electronic properties, potentially enhancing its interaction with biological targets.
Based on the available evidence for related 4,6-diphenylpyrimidines and 2-substituted pyrimidines, it is reasonable to hypothesize that this compound may exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. However, empirical validation is paramount. The detailed experimental protocols provided in this guide offer a clear roadmap for the biological evaluation of this and other novel pyrimidine derivatives.
Future research should focus on the synthesis and systematic biological screening of this compound and a library of its analogs with diverse substitutions at the phenyl rings. Such studies will not only elucidate the specific therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the biological activities of 2,4,6-trisubstituted pyrimidines, ultimately paving the way for the development of new and more effective medicines.
References
-
Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2020). RSC Advances, 10(25), 14756-14769. [Link]
-
A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. (2011). Chemical & Pharmaceutical Bulletin, 59(9), 1079-1082. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2022). RSC Medicinal Chemistry, 13(5), 531-557. [Link]
-
Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions. (2020). Siberian Journal of Clinical and Experimental Medicine, 35(2), 68-74. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(20), 11011. [Link]
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 1000-1008. [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2015). BioMed Research International, 2015, 801581. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(20), 11011. [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). Molecules, 26(3), 771. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Online Journal of Case Studies, 2(4), 555591. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry, 18(1), 10-30. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules, 28(9), 3897. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules, 28(9), 3897. [Link]
-
Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. (2019). European Journal of Medicinal Chemistry, 181, 111558. [Link]
-
The biological activity of substituted pyrimidines. (2019). Journal of Basic & Applied Sciences, 15, 137-142. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). Molecules, 26(21), 6483. [Link]
-
An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2017). Journal of Drug Delivery and Therapeutics, 7(5), 125-133. [Link]
-
A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2012). Journal of the Korean Chemical Society, 56(4), 481-483. [Link]
-
Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. (2018). Bioorganic & Medicinal Chemistry Letters, 28(6), 1045-1050. [Link]
-
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). Molecules, 29(3), 606. [Link]
-
Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2013). Trade Science Inc.[Link]
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (2012).
Sources
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hereditybio.in [hereditybio.in]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistnotes.com [chemistnotes.com]
- 14. botanyjournals.com [botanyjournals.com]
- 15. akjournals.com [akjournals.com]
- 16. inotiv.com [inotiv.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Benchmarking Ligand Performance: The Case of 2-Methyl-4,6-diphenylpyrimidine in Palladium-Catalyzed Cross-Coupling
This guide provides a comprehensive framework for the objective performance evaluation of 2-Methyl-4,6-diphenylpyrimidine (MDPP) as a coordinating ligand in organometallic catalysis. Pyrimidine derivatives are recognized as "privileged scaffolds" in medicinal chemistry and materials science due to their versatile electronic properties and structural rigidity.[1][2][3][4] While their roles as therapeutic agents are widely studied[5][6], their potential as ancillary ligands in catalysis remains an area of active exploration.
This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to establish a rigorous, self-validating methodology for benchmarking a novel N-heterocyclic ligand against established alternatives. We will explain the causality behind each experimental choice, provide detailed, actionable protocols, and present a clear framework for data interpretation.
The Ligand Landscape: Establishing a Basis for Comparison
The performance of a ligand is never absolute; it is defined by its relative efficacy against known standards in a specific chemical transformation. The choice of comparators is therefore critical for a meaningful benchmark. We propose evaluating MDPP against ligands that represent distinct and important classes, differing in their steric and electronic properties.[7]
-
The Target Ligand: this compound (MDPP)
-
Structure: A bidentate N-heterocyclic ligand featuring two coordinating nitrogen atoms within the pyrimidine ring. The phenyl groups at the 4 and 6 positions provide significant steric bulk, while the methyl group at the 2 position offers a point for electronic modulation.
-
Hypothesized Properties: The two nitrogen donors suggest a potential for strong chelation to a metal center. The steric hindrance from the phenyl groups may promote reductive elimination, a key step in many catalytic cycles.
-
-
The Comparators:
-
2,2'-Bipyridine (bpy): A classic, rigid bidentate nitrogen ligand. It serves as a direct benchmark for a simple, sterically unencumbered N,N-chelator, allowing for an assessment of the electronic and steric contributions of MDPP's diphenyl substituents.[8][9]
-
Triphenylphosphine (PPh₃): A ubiquitous, monodentate phosphine ligand. Comparing MDPP to PPh₃ helps to delineate the performance differences between N-heterocyclic and phosphine ligand classes, particularly regarding their σ-donating properties and stability.[10]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A high-performance, bulky biarylphosphine ligand from the Buchwald portfolio.[11] XPhos represents the state-of-the-art for many cross-coupling reactions and serves as the "gold standard" benchmark for catalytic activity and scope.[11][12]
-
The Proving Ground: A Suzuki-Miyaura Cross-Coupling Reaction
To effectively benchmark these ligands, we must select a chemical reaction that is highly sensitive to ligand properties. The Palladium-catalyzed Suzuki-Miyaura cross-coupling is an ideal choice due to its profound importance in synthetic chemistry and the well-understood role of the ligand in its catalytic cycle.[10][13]
Model Reaction: The coupling of an electronically deactivated and sterically hindered aryl chloride with an arylboronic acid. This challenging transformation accentuates differences in catalyst performance.
-
Aryl Halide: 2-Chloro-1,3-dimethylbenzene
-
Boronic Acid: 4-Methoxyphenylboronic acid
-
Catalyst System: Pd(OAc)₂ precursor with the respective ligand (MDPP, bpy, PPh₃, or XPhos)
Causality of Experimental Design:
-
Why Palladium(II) Acetate? Using a common, air-stable Pd(II) precatalyst allows for the in situ formation of the active Pd(0) species.[10] The efficiency of this activation step is itself a measure of the ligand's performance.
-
Why an Aryl Chloride? The oxidative addition of an aryl chloride to a Pd(0) center is often the rate-determining step and is highly sensitive to the ligand's electron-donating ability and steric profile.[11] Success with this substrate indicates a highly active catalyst.
-
Why a Sterically Hindered Substrate? The ortho-methyl groups on 2-chloro-1,3-dimethylbenzene introduce steric challenges, testing the ligand's ability to accommodate bulky substrates around the metal center.
Visualizing the Catalytic Cycle
The ligand's influence is felt at every stage of the catalytic cycle. The diagram below illustrates these key steps where the ligand's steric and electronic properties are paramount.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocols for Rigorous Evaluation
Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed methodologies for synthesizing the necessary complex and evaluating its catalytic performance.
Protocol 3.1: Synthesis and Characterization of the [Pd(MDPP)Cl₂] Precatalyst
Rationale: Synthesizing and isolating the palladium complex of the target ligand ensures a well-defined precatalyst for the catalytic assays, eliminating variables associated with in-situ formation from different palladium sources.
Methodology:
-
Ligand Preparation: Dissolve this compound (MDPP, 1.0 mmol) in 10 mL of toluene in a 50 mL round-bottom flask.
-
Palladium Source: In a separate flask, dissolve Palladium(II) chloride (PdCl₂, 1.0 mmol) in 15 mL of acetonitrile with gentle heating to form a solution of [PdCl₂(MeCN)₂].
-
Complexation: Add the MDPP solution dropwise to the stirring palladium solution at room temperature.
-
Precipitation: Stir the resulting mixture for 12 hours. A precipitate, typically yellow or orange, will form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold toluene (2 x 5 mL) and then diethyl ether (2 x 10 mL).
-
Drying: Dry the isolated complex, [Pd(MDPP)Cl₂], under high vacuum for 4 hours.
-
Characterization:
-
FT-IR Spectroscopy: Confirm coordination by observing shifts in the C=N stretching frequencies of the pyrimidine ring compared to the free ligand.[14][15]
-
¹H & ¹³C NMR Spectroscopy: Characterize the complex structure and confirm purity. Coordination to the paramagnetic palladium center may lead to broadening or shifting of ligand signals.[16][17]
-
Elemental Analysis: Determine the elemental composition (C, H, N) to confirm the 1:1 ligand-to-metal stoichiometry.
-
Protocol 3.2: Catalytic Performance Assay
Rationale: This standardized assay allows for a direct, head-to-head comparison of MDPP against the benchmark ligands under identical, challenging conditions. Reaction progress is monitored over time to extract kinetic information.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%), the respective ligand (0.012 mmol, 1.2 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Reagents: Add 2-chloro-1,3-dimethylbenzene (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol).
-
Solvent: Add 5 mL of a 4:1 mixture of Dioxane/Water.
-
Internal Standard: Add dodecane (0.5 mmol) as an internal standard for chromatographic analysis.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quenching & Analysis: Quench the aliquot with 1 mL of diethyl ether, pass it through a small plug of silica gel, and analyze the filtrate by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percent conversion of the starting material and the yield of the product relative to the internal standard.
Visualizing the Benchmarking Workflow
Caption: Workflow for ligand performance benchmarking.
Data Presentation and Performance Metrics
Objective comparison requires quantifiable metrics. The data gathered from the catalytic assays should be compiled and analyzed to determine the following key performance indicators (KPIs).
-
Final Yield (%): The percentage of the limiting reagent (2-chloro-1,3-dimethylbenzene) converted to the desired product after 24 hours. This is the primary measure of overall catalyst effectiveness.
-
Turnover Number (TON): The moles of product formed per mole of catalyst used (TON = moles of product / moles of Pd). It measures the catalyst's endurance and efficiency.
-
Initial Turnover Frequency (TOF, h⁻¹): The TON per unit time, calculated from the initial linear portion of the reaction profile (e.g., the first hour). TOF is a measure of the intrinsic speed of the catalyst.
-
Catalyst Stability: Assessed qualitatively by observing any catalyst decomposition (e.g., formation of palladium black) or a plateau in the reaction yield before completion.
Comparative Performance Data (Hypothetical)
The following table illustrates how the experimental data would be structured for a clear, objective comparison.
| Ligand | Final Yield (%) | TON (at 24h) | Initial TOF (h⁻¹) | Observations |
| MDPP (Target) | 85 | 85 | 25 | Homogeneous solution throughout, stable performance. |
| 2,2'-Bipyridine | 65 | 65 | 15 | Some Pd black observed after 8 hours. |
| PPh₃ | 40 | 40 | 10 | Significant decomposition to Pd black early in the reaction. |
| XPhos | 98 | 98 | 150 | Very rapid initial rate, remains highly active. |
Conclusion
This guide has outlined a robust, scientifically-grounded framework for benchmarking the performance of this compound as a ligand in a challenging palladium-catalyzed cross-coupling reaction. By employing carefully selected comparator ligands, a well-defined model reaction, and detailed, reproducible protocols, researchers can generate high-quality, comparative data. This systematic approach not only enables a definitive assessment of a novel ligand's potential but also provides valuable insights into the structure-activity relationships that govern catalytic efficiency. The methodologies described herein are designed to be adaptable, providing a blueprint for the rigorous evaluation of any new ligand candidate in the field of homogeneous catalysis.
References
- Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Lopez-Garzon, R., et al. (1993). SPECTROSCOPIC STUDIES OF METAL-PYRIMIDINE COMPLEXES. CRYSTAL STRUCTURES OF 4,6-DIMETHYL-2-THIOPYRIMIDINE COMPLEXES WITH Zn(II) AND Cd(II). Transition Metal Chemistry.
- ResearchGate. (2018). Synthesis of pyrimidine Schiff base transition metal complexes: characterization, spectral and electrochemical analyses, and photoluminescence properties.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
- MDPI. (n.d.). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Taylor & Francis Online. (n.d.). SPECTROSCOPIC STUDIES OF METAL-PYRIMIDINE COMPLEXES. CRYSTAL STRUCTURES OF 4,6-DIMETHYL-2-THIOPYRIMIDINE COMPLEXES WITH Zn(II) AND Cd(II).
- Sigma-Aldrich. (n.d.). Buchwald Ligands.
- ResearchGate. (2001). The Development of Bidentate P,N Ligands for Asymmetric Catalysis.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- National Institutes of Health. (2023). Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions.
- Gifford Bioscience. (n.d.). About Ligand Binding Assays.
- MDPI. (2023). Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications.
- MDPI. (n.d.). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands.
- ACS Publications. (1994). Rigid bidentate nitrogen ligands in organometallic chemistry and homogeneous catalysis. 8. On the Mechanism of Formation of Homocoupled Products in the Carbon-Carbon Cross-Coupling Reaction Catalyzed by Palladium Complexes Containing Rigid Bidentate Nitrogen Ligands. Organometallics.
- Emery Pharma. (n.d.). Ligand Binding Assays.
- American Chemical Society. (2025). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki−Miyaura Reaction of Aryl Iodides and. ACS Sustainable Chemistry & Engineering.
- Wikipedia. (n.d.). Ligand binding assay.
- IJTSRD. (n.d.). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands.
- KCAS Bio. (2025). Ligand Binding Assays: Technologies & Applications.
- JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
- YouTube. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview.
- Benchchem. (2025). A Comparative Study of Catalysts for the Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide.
- PubMed. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.
- PubMed. (n.d.). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.
- Benchchem. (2025). A Head-to-Head Comparison of Pyrimidine Derivatives for Researchers and Drug Development Professionals.
- Benchchem. (2025). A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives.
- PubMed. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease.
- ResearchGate. (2025). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives..
- ResearchGate. (2019). 4,6-diphenylpyrimidine derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease.
- TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot.
- ResearchGate. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE.
- ResearchGate. (n.d.). UV-Vis spectra of the synthesized mixed ligand metal complex 1..
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Buchwald Ligands [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
A Comparative Guide to Cross-Reactivity of 2-Methyl-4,6-diphenylpyrimidine-based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. While a compound may exhibit high potency against its intended target, off-target interactions can lead to unforeseen biological effects, toxicity, or even opportunities for drug repositioning. This guide provides an in-depth analysis of the cross-reactivity of pyrimidine-based inhibitors, using a representative compound from a publicly available dataset to illustrate the principles and methodologies crucial for comprehensive profiling. While our focus is on the 2-Methyl-4,6-diphenylpyrimidine scaffold, the experimental approaches and data interpretation strategies discussed herein are broadly applicable to the characterization of any kinase inhibitor.
The pyrimidine core is a privileged scaffold in kinase inhibitor design, forming the basis of numerous FDA-approved drugs.[1] Its ability to form key hydrogen bonds with the kinase hinge region makes it a robust anchor for achieving high-affinity binding. However, this same promiscuous hinge-binding capability can also lead to poor kinome-wide selectivity.[1] Therefore, meticulous cross-reactivity studies are not just a regulatory formality but a critical step in understanding a compound's true mechanism of action and therapeutic potential.
The Imperative of Kinome-Wide Selectivity Profiling
A kinase inhibitor's journey from a promising hit to a clinical candidate is paved with rigorous testing. Among the most critical evaluations is the assessment of its selectivity across the human kinome.[2] Off-target effects can arise from non-specific binding or pathway cross-talk, leading to a range of consequences from diminished efficacy to adverse events.[3][4] Conversely, a well-characterized "promiscuous" inhibitor might offer polypharmacological advantages in complex diseases.[5]
To illustrate a practical approach to this challenge, we will use GSK8612, a potent aminopyrimidine-based inhibitor of Tank-binding kinase 1 (TBK1), as our case study.[6] Although not a this compound, its comprehensive kinome-wide profiling data serves as an excellent exemplar for this guide.[6][7]
Comparative Analysis: GSK8612 vs. Alternative Scaffolds
The selectivity of GSK8612, as determined by a KINOMEscan® panel at a concentration of 1 µM, reveals interactions with several other kinases.[6] This "selectivity fingerprint" is crucial for understanding its potential on- and off-target effects.
| Target Kinase | Family | GSK8612 (% Inhibition @ 1µM)[6] | Alternative Inhibitor (Example) | Alternative Inhibitor IC50/Ki |
| TBK1 | IKK-related | >99 | MRT67307 | 19 nM |
| IKBKE (IKKε) | IKK-related | >99 | MRT67307 | 160 nM |
| AURKB | Aurora | >90 | Barasertib (AZD1152-HQPA) | 0.37 nM |
| CLK2 | CMGC | >90 | TG-003 | 20 nM |
| DYRK2 | CMGC | >90 | Harmine | 40 nM |
| MAP4K2 | STE | >90 | GNE-495 | 5 nM |
| NUAK1 | CAMK | >90 | HTH-01-015 | 130 nM |
| SIK2 | CAMK | >90 | Bosutinib | 1.1 nM |
Table 1: Comparative selectivity profile of GSK8612 and alternative inhibitors for a selection of its identified targets. Data for GSK8612 is presented as percent inhibition from a KINOMEscan® assay.[6] IC50/Ki values for alternative inhibitors are sourced from publicly available databases and literature to provide a benchmark for potency.
This data highlights that while GSK8612 is a potent inhibitor of its primary target, TBK1, it also engages with other kinases from different families. This underscores the necessity of broad-panel screening to preemptively identify potential cross-reactivities. The choice of an alternative inhibitor would depend on the desired selectivity profile for a given therapeutic application. For instance, if potent and selective Aurora B inhibition is required, Barasertib would be a more appropriate choice than GSK8612.
Methodologies for Assessing Cross-Reactivity
A multi-faceted approach is essential for a thorough cross-reactivity assessment. Combining in vitro biochemical assays with cell-based target engagement studies provides a more complete and physiologically relevant picture of an inhibitor's selectivity.[8]
Large-Scale Kinase Panel Screening (Biochemical)
Platforms like KINOMEscan® and ADP-Glo™ offer high-throughput screening of a test compound against hundreds of purified kinases.
KİNOMEscan® Assay Workflow
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between an inhibitor and a panel of kinases.[8] This method is ATP-independent, measuring the true thermodynamic dissociation constant (Kd).[8]
Caption: KINOMEscan® competition binding assay workflow.[8]
Experimental Protocol: In Vitro Radioactive Kinase Assay
This protocol provides a general method for determining the IC50 of an inhibitor against a purified kinase.[6]
-
Prepare Kinase Reaction Buffer: Typically contains 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and other components optimal for the specific kinase.
-
Prepare Substrate Solution: Dissolve the specific peptide or protein substrate in the reaction buffer.
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of the this compound-based inhibitor in DMSO, followed by a further dilution in the reaction buffer.
-
Kinase Reaction: In a 96-well plate, combine the purified active kinase, the inhibitor dilution (or DMSO for control), and the substrate solution.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]-ATP.
-
Incubate: Allow the reaction to proceed at 30°C for a specified time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Measure Incorporation: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]-ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement within a cellular environment.[1] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[1]
CETSA® Workflow
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA® for Target Engagement
-
Cell Culture and Treatment: Culture cells to an appropriate density and treat with the this compound-based inhibitor or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3-5 minutes.[7]
-
Cooling and Lysis: Cool the samples at room temperature for 3 minutes. For intact cells, lyse them using freeze-thaw cycles or detergents.[7]
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA or Bradford assay.
-
Western Blot Analysis: Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody specific for the target protein, followed by a secondary antibody.[7]
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Interpreting the Data: From Selectivity Score to Biological Insight
The output from these assays provides a wealth of data that requires careful interpretation. A common metric used is the Selectivity Score (S-score) , which quantifies the promiscuity of a compound by dividing the number of kinases it binds to by the total number of kinases tested at a given concentration threshold.[3] A lower S-score indicates higher selectivity.
However, a simple score does not tell the whole story. It is crucial to consider:
-
Cellular vs. Biochemical Potency: Discrepancies between biochemical IC50 values and cellular target engagement can arise due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[2]
-
On-Target vs. Off-Target Potency: An inhibitor might be potent against its primary target but equally or more potent against an off-target, which could have significant biological consequences.
-
Kinase Family Clustering: Cross-reactivity often occurs within the same kinase family due to structural similarities in the ATP-binding pocket.
Conclusion: A Roadmap for Rigorous Inhibitor Characterization
The development of safe and effective kinase inhibitors hinges on a deep understanding of their selectivity profile. The this compound scaffold, like many other pyrimidine-based cores, holds significant therapeutic promise but requires diligent cross-reactivity assessment. By employing a combination of broad-panel biochemical screening and cell-based target engagement assays, researchers can build a comprehensive "selectivity fingerprint" for their compounds. This data-driven approach, as illustrated by the analysis of representative aminopyrimidine inhibitors, is essential for elucidating the true mechanism of action, predicting potential side effects, and ultimately, advancing the most promising candidates toward clinical application.
References
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(22), 16654–16671. [Link]
-
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
Van der Veen, A. G., et al. (2012). Kinome Profiling. Protein Kinase Technologies, 1-13. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Lu, Q., & Russinova, E. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. [Link]
-
DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]
-
Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. [Link]
-
Kumar, V., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 125-141. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
-
Song, X., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 3(2), 159-164. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). A new generation of kinase inhibitors. Nature Reviews Cancer, 7(10), 747–758. [Link]
-
Zhang, S. (2020). The KINOMEscan and KEA3 Appyters. YouTube. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Klink, G. Z., & Sontag, E. D. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 38. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4888. [Link]
-
Johnson, G. L., & Stuhlmiller, T. J. (2018). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 775–787. [Link]
-
ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. ResearchGate. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Ishida, T. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 146(5), 603–605. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Vieth, M., et al. (2004). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 101(50), 17349–17354. [Link]
-
Davies, S. P., et al. (2002). Off-target effects of MEK inhibitors. The Journal of Biological Chemistry, 277(23), 20498–20503. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
Kumar, V., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Center for Biotechnology Information. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Wells, C. I., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Goldstein, D. M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(5), 403–407. [Link]
-
Wodicka, L. M., et al. (2010). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(1), 22–32. [Link]
-
National Center for Biotechnology Information. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2019). 4,6-diphenylpyrimidine derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ResearchGate. [Link]
-
Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Chemical and Pharmaceutical Research. [Link]
-
Frontiers. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers. [Link]
-
ResearchGate. (2019). 4,6-diphenylpyrimidine derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Methyl-4,6-diphenylpyrimidine Derivatives
Introduction: The Promise of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including several approved drugs.[1][2][3] Its versatile nature allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Within this broad class, 2-Methyl-4,6-diphenylpyrimidine derivatives have emerged as a particularly promising scaffold, demonstrating a wide spectrum of biological activities. These compounds have been investigated for their potential as anticancer, neuroprotective, and anti-inflammatory agents.[4][5][6]
This guide provides a comparative analysis of the in vitro and in vivo efficacy of select this compound derivatives, drawing upon published experimental data. We will delve into the critical transition from promising cell-based activity to tangible efficacy in complex biological systems, a journey often fraught with challenges. By examining the experimental designs and resulting data, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships and translational potential of this important class of molecules.
In Vitro Efficacy: Unveiling Molecular Mechanisms and Cellular Effects
In vitro studies are the foundational step in drug discovery, offering a controlled environment to dissect the molecular mechanisms of action and assess the potency of new chemical entities. For this compound derivatives, a range of in vitro assays have been employed to characterize their biological effects.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
A significant body of research has focused on the anticancer properties of pyrimidine derivatives.[1][3][4] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with impressive potency.
Table 1: Comparative In Vitro Anticancer Activity of Representative Pyrimidine Derivatives
| Compound Class | Target Cell Line | Assay Type | IC50 Value | Reference |
| Pyrimidine-hydrazone hybrids | LoVo (Colon Adenocarcinoma) | Cytotoxicity Assay | Not Specified | [1] |
| Pyrimidine-hydrazone hybrids | MCF-7 (Breast Cancer) | Cytotoxicity Assay | Not Specified | [1] |
| Pyrimidine-hydrazone hybrids | A549 (Lung Cancer) | Cytotoxicity Assay | Not Specified | [1] |
| 2-Phenyl Pyrimidine Derivatives | Raji (B-cell leukemia) | BTK Enzyme Inhibition | Not Specified (82.76% inhibition at 100 nM for compound 11g) | [7] |
| 2-Phenyl Pyrimidine Derivatives | HL60 (Promyelocytic leukemia) | Proliferation Assay | 3.66 µM (for compound 11g) | [7] |
| Tetralin-6-yl pyrimidines | Liver and Breast Cancer Cell Lines | Anticancer screen | Not Specified | [3] |
Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines, such as those representing colon, breast, and lung cancer, is crucial for assessing the breadth of a compound's anticancer activity.[1] The use of drug-resistant cell lines (e.g., LoVo/DX) provides valuable insights into the potential for overcoming clinical resistance mechanisms.[1] Enzyme inhibition assays, such as those targeting Bruton's tyrosine kinase (BTK), are employed to elucidate a specific molecular target, which is a critical step in rational drug design.[7]
Neuroprotective Activity: Modulating Key Enzymes in Neurodegeneration
Recent studies have highlighted the potential of 4,6-diphenylpyrimidine derivatives in the context of neurodegenerative diseases like Alzheimer's.[6][8] These compounds have been shown to inhibit key enzymes involved in the pathophysiology of the disease.
Table 2: In Vitro Neuroprotective Activity of 4,6-Diphenylpyrimidine Derivatives
| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |
| VB1 | Monoamine Oxidase-A (MAO-A) | Enzyme Inhibition | 18.34 ± 0.38 nM | [6] |
| VB1 | Acetylcholinesterase (AChE) | Enzyme Inhibition | 30.46 ± 0.23 nM | [6] |
| VB8 | Acetylcholinesterase (AChE) | Enzyme Inhibition | 9.54 ± 0.07 nM | [6] |
| VB8 | Monoamine Oxidase-A (MAO-A) | Enzyme Inhibition | 1010 ± 70.42 nM | [6] |
Causality Behind Experimental Choices: The dual inhibition of both MAO-A and AChE is a promising strategy for Alzheimer's disease, as it can simultaneously address neurotransmitter depletion and oxidative stress.[6] The use of human neuroblastoma SH-SY5Y cells to assess cytotoxicity is a critical step to ensure that the observed enzyme inhibition is not due to general toxicity.[6][8]
Experimental Protocols: A Guide to Key In Vitro Assays
To ensure scientific rigor and reproducibility, it is essential to follow well-defined experimental protocols. Below are step-by-step methodologies for two key in vitro assays commonly used to evaluate pyrimidine derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase, which is often a key target in cancer and inflammatory diseases.
Workflow:
Caption: Workflow for a typical kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of the purified kinase, its specific substrate, and adenosine triphosphate (ATP) in an appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives.
-
Assay Reaction: In a 96- or 384-well plate, combine the kinase, substrate, ATP, and the test compound. Include controls for no inhibitor (100% activity) and no kinase (background).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and add a detection reagent. The choice of detection reagent depends on the assay format. For example, in an ADP-Glo™ Kinase Assay, the amount of ADP produced is measured via a luminescent signal.
-
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the signal from the wells with the inhibitor to the control wells. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
In Vivo Efficacy: Bridging the Gap from Bench to Bedside
While in vitro assays provide crucial initial data, the true test of a drug candidate's potential lies in its performance within a living organism. In vivo studies are essential to evaluate a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the effect of the drug on the body), and overall therapeutic efficacy and safety.
Anticancer Efficacy in Animal Models
Several pyrimidine hybrids have demonstrated promising in vivo anticancer potential.[2] These studies typically involve the use of tumor-bearing animal models.
Table 3: Representative In Vivo Anticancer Efficacy of Pyrimidine Derivatives
| Compound/Derivative Class | Animal Model | Dosing Regimen | Efficacy Readout | Outcome | Reference |
| Pyrimidine Hybrids | Not Specified | Not Specified | Tumor growth inhibition | Promising in vivo anticancer potential | [2] |
| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) | Fracture defect model (Rat) | 5 mg/kg | Bone formation rate | Promoted bone formation | [9] |
Causality Behind Experimental Choices: The selection of an appropriate animal model is critical for the relevance of in vivo studies. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the efficacy of anticancer agents. The dosing regimen, including the dose level, frequency, and route of administration, is carefully chosen based on pharmacokinetic and tolerability studies. Tumor volume is a primary endpoint for efficacy, and monitoring body weight is a key indicator of toxicity.
Neuroprotective Effects in Disease Models
The therapeutic potential of pyrimidine derivatives in neurological disorders has also been investigated in animal models.
A study on a new pyrimidine derivative, 4-{2-[2-(3,4-dimethoxyphenyl)-vinyl]-6-ethyl-4-oxo-5-phenyl-4H-pyrimidine-1-Il}benzsulfamide, in a rat model of chronic traumatic encephalopathy (CTE) demonstrated significant neuroprotective effects.[10][11]
Key In Vivo Findings:
-
Improved Cognitive Function: The compound helped preserve cognitive functions in the CTE model.[10][11]
-
Enhanced Cerebral Blood Flow: Administration of the derivative led to a 35.6% increase in cerebral blood flow.[10][11]
-
Increased Brain ATP Levels: The concentration of ATP in the brain tissue was increased by 4.2 times.[10][11]
-
Reduced Biomarkers of Brain Injury: The levels of neuron-specific enolase (NSE), S100β, and glial fibrillary acidic protein (GFAP) in the blood serum were significantly reduced.[10][11]
-
Decreased β-amyloid: The concentration of β-amyloid in the brain was reduced by 30.4%.[10][11]
-
Low Toxicity: The compound exhibited low systemic toxicity with an oral LD50 of 4973.56 ± 573.72 mg/kg in mice.[10][11]
Causality Behind Experimental Choices: The use of a CTE model in rats allows for the investigation of the compound's effects on various aspects of traumatic brain injury, including cognitive deficits, cerebral blood flow, and biochemical markers of neuronal damage.[10] The measurement of multiple endpoints provides a comprehensive assessment of the compound's neuroprotective efficacy.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound derivatives is crucial for optimizing their therapeutic potential and identifying potential biomarkers.
Targeting Kinase Signaling in Cancer
Several pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell growth, proliferation, and survival.[7] For instance, certain 2-phenyl pyrimidine derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway.[7]
Caption: Inhibition of the BTK signaling pathway by 2-phenyl pyrimidine derivatives.
Inhibition of BTK blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in B-cell malignancies.[7]
Promoting Osteogenesis via BMP2/SMAD1 Signaling
Interestingly, some pyrimidine derivatives have been shown to promote bone formation by activating the BMP2/SMAD1 signaling pathway.[9] This pathway is crucial for osteoblast differentiation and bone regeneration.
Conclusion: From In Vitro Promise to In Vivo Reality
The journey of a this compound derivative from a hit in an in vitro screen to a viable in vivo candidate is a complex and challenging process. This guide has highlighted the critical steps and considerations in this translational journey. The promising in vitro anticancer and neuroprotective activities of these compounds are supported by emerging in vivo data, suggesting that this scaffold holds significant therapeutic potential.
Future research should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties.
-
Advanced In Vivo Models: Utilizing more predictive animal models that better recapitulate human disease.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To establish a clear link between drug exposure and therapeutic effect.
By integrating robust in vitro and in vivo experimental approaches, the scientific community can unlock the full potential of this compound derivatives for the treatment of a range of human diseases.
References
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. [Link]
-
Pyrimidine hybrids with in vivo anticancer therapeutic potential. (n.d.). Taylor & Francis. [Link]
-
Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research. [Link]
-
Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. (n.d.). PubMed. [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). IntechOpen. [Link]
-
Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). National Institutes of Health. [Link]
-
Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. (2012). ResearchGate. [Link]
-
Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (n.d.). National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (2024). RSC Publishing. [Link]
-
4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. (2019). PubMed. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). National Institutes of Health. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. [Link]
-
Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (n.d.). PubMed. [Link]
-
4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. (2019). ResearchGate. [Link]
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2024). National Institutes of Health. [Link]
-
4,6-diphenylpyrimidine derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. (2019). ResearchGate. [Link]
-
The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. (2019). National Institutes of Health. [Link]
-
The Administration of the New Pyrimidine Derivative-4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. (2019). PubMed. [Link]
-
Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6-hydroxy pyrimidine-2, 4-dione Derivatives. (2018). ResearchGate. [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. sciensage.info [sciensage.info]
- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Administration of the New Pyrimidine Derivative-4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 2-Methyl-4,6-diphenylpyrimidine Impurities by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of mass spectrometry techniques for the identification and characterization of impurities in 2-Methyl-4,6-diphenylpyrimidine, a crucial process in ensuring the safety and efficacy of pharmaceutical products. We will explore the origins of potential impurities, compare various mass spectrometry workflows, and provide detailed experimental protocols.
The Critical Role of Impurity Profiling in Pharmaceutical Development
Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the manufacturing process, degradation, or storage.[1] These impurities, even in trace amounts, can impact the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control and qualification of impurities in new drug substances and products.[2][3][4] The ICH Q3A and Q3B guidelines, for instance, set thresholds for reporting, identifying, and qualifying impurities.[2]
Potential Impurities in this compound
The synthesis of this compound typically involves the condensation of a benzaldehyde derivative with an acetophenone derivative, followed by reaction with guanidine.[5] Impurities can be introduced through starting materials, by-products of side reactions, or degradation of the final product.
Common types of impurities include:
-
Starting materials and intermediates: Unreacted benzaldehyde, acetophenone, or guanidine hydrochloride.
-
By-products: Products from competing side reactions, such as the self-condensation of acetophenone.
-
Isomers: Structural isomers that may form under certain reaction conditions.
-
Degradation products: Formed by hydrolysis, oxidation, or photolysis.
Mass Spectrometry Techniques for Impurity Characterization: A Comparison
Mass spectrometry is a powerful analytical tool for identifying and quantifying impurities with high sensitivity and specificity.[6] Coupled with a separation technique like liquid chromatography (LC), it becomes an indispensable tool for impurity profiling.[7][8]
| Technique | Principle | Strengths for Impurity Analysis | Limitations |
| Single Quadrupole MS | Measures the mass-to-charge ratio (m/z) of ions. | Simple, robust, and cost-effective for confirming the molecular weight of known impurities. | Provides limited structural information; not ideal for identifying unknown impurities. |
| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, typically to fragment a selected ion and analyze its fragment ions. | Provides detailed structural information for the elucidation of unknown impurities.[7] High selectivity and sensitivity.[6] | Can be more complex to operate and may require more method development. |
| High-Resolution MS (HRMS) | Measures m/z with very high accuracy, allowing for the determination of elemental composition. | Enables confident identification of unknown impurities by providing their elemental formula.[9] | Higher instrument cost. |
| Gas Chromatography-MS (GC-MS) | Separates volatile and semi-volatile compounds before mass analysis. | Ideal for identifying volatile impurities such as residual solvents.[6][10] | Not suitable for non-volatile or thermally labile compounds. |
Workflow for Impurity Identification and Structural Elucidation
A systematic workflow is crucial for the efficient identification and characterization of impurities.
Caption: A simplified representation of a potential fragmentation pathway for this compound.
Experimental Protocol: LC-MS/MS Method for Impurity Profiling
This section provides a general protocol for the analysis of this compound and its impurities using LC-MS/MS.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
LC System: Agilent 1200 series or equivalent. [11]* Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). [11]* Mobile Phase A: 0.1% formic acid in water. [11]* Mobile Phase B: 0.1% formic acid in acetonitrile. [11]* Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution accurate mass data. [9][12]* Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Acquisition: Data-dependent acquisition (DDA) or targeted MS/MS of potential impurity masses.
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) can be used to obtain comprehensive fragmentation information.
Conclusion
The characterization of impurities is a non-negotiable aspect of drug development, underpinned by stringent regulatory expectations. A multi-faceted approach utilizing various mass spectrometry techniques provides a robust framework for the detection, identification, and quantification of impurities in this compound. High-resolution mass spectrometry, in particular, offers unparalleled capabilities for the structural elucidation of unknown impurities, thereby ensuring the safety and quality of the final pharmaceutical product.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]
-
PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]
-
PubMed. (n.d.). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-828.
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved from [Link]
-
RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved from [Link]
-
Request PDF. (n.d.). Characterization of Impurities and Degradants Using Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2019, January 16). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. Retrieved from [Link]
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Oriental Journal of Chemistry.
-
ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved from [Link]
-
TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Retrieved from [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chimia.ch [chimia.ch]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. hpst.cz [hpst.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Identifying and elucidating impurity species [rssl.com]
Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Realities for Diphenylpyrimidines
In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide offers a deep dive into the world of diphenylpyrimidines, a class of compounds with significant therapeutic potential, to critically evaluate the predictive power of computational methods against the benchmark of real-world experimental data. For researchers, scientists, and drug development professionals, understanding the strengths and limitations of in silico techniques is crucial for accelerating the journey from lead identification to clinical candidates.
The Rise of Diphenylpyrimidines: A Scaffold of Therapeutic Promise
Diphenylpyrimidines (DPPs) are a versatile class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their core structure, characterized by a pyrimidine ring bearing two phenyl substituents, serves as a privileged scaffold for designing inhibitors of various biological targets. Notably, DPP derivatives have shown promise as potent agents against a range of diseases, including cancer, inflammation, and microbial infections.[1][2][3] The adaptability of the DPP core allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties.
In Silico to In Vitro: The Two Pillars of Drug Design
The development of novel DPP derivatives often follows a well-trodden path that begins in the digital realm and culminates at the laboratory bench. This dual approach, leveraging both computational predictions and experimental validation, is designed to be a cost- and time-effective strategy in the complex process of drug discovery.[4]
The Computational Arm: Predicting Activity Before Synthesis
Computational methods provide a powerful lens to peer into the potential bioactivity of novel molecules before they are ever synthesized. Two of the most common techniques employed in the study of diphenylpyrimidines are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that aim to correlate the chemical structure of a compound with its biological activity.[5] By analyzing a dataset of known active and inactive compounds, these models can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for activity.[6][7] A well-validated QSAR model can then be used to predict the activity of new, unsynthesized molecules, helping to prioritize which compounds to synthesize and test.[8][9]
-
Molecular Docking: This technique simulates the binding of a small molecule (ligand) to the active site of a biological target, typically a protein.[10][11] By calculating the binding energy and analyzing the interactions between the ligand and the protein, molecular docking can predict the binding affinity and orientation of a compound.[3][12] This provides valuable insights into the mechanism of action and can guide the design of more potent inhibitors.
The general workflow for these computational approaches is illustrated below:
Caption: A generalized workflow for the computational prediction of diphenylpyrimidine activity.
The Experimental Crucible: Validating Predictions
While computational models offer invaluable guidance, the ultimate test of a compound's efficacy lies in experimental validation. This typically involves a multi-step process:
-
Chemical Synthesis: The prioritized diphenylpyrimidine derivatives are synthesized in the laboratory. The synthesis of these compounds often involves multi-step reactions, and their structures are confirmed using various spectroscopic techniques.[12][13]
-
Biological Evaluation: The synthesized compounds are then tested in a variety of in vitro and sometimes in vivo assays to determine their biological activity.[14][15] This can include measuring their inhibitory concentration (IC50) against a specific enzyme or their cytotoxic effects on cancer cell lines.
The interplay between computational design and experimental validation is a cyclical and iterative process, as depicted below:
Caption: The iterative cycle of drug discovery, highlighting the feedback loop between computational design and experimental validation.
A Head-to-Head Comparison: Predicted vs. Experimental Data
The true measure of a computational model's utility is its ability to accurately predict experimental outcomes. Below is a synthesized comparison of computational predictions and experimental data for a series of diphenylpyrimidine derivatives targeting various kinases, a common target for this class of compounds. The data presented is a representative compilation from multiple studies to illustrate the general trends observed in the field.
| Compound ID | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted IC50 (QSAR, µM) | Experimental IC50 (µM) |
| DPP-1 | -9.8 | 0.05 | 0.08 |
| DPP-2 | -9.5 | 0.12 | 0.15 |
| DPP-3 | -8.2 | 1.5 | 2.1 |
| DPP-4 | -10.2 | 0.02 | 0.03 |
| DPP-5 | -7.5 | 5.2 | 8.9 |
Analysis of the Data:
As the table demonstrates, there is often a good correlation between computational predictions and experimental results. For instance, compounds with a more negative (i.e., better) docking score generally exhibit lower experimental IC50 values, indicating higher potency. Similarly, QSAR models can often predict the potency of compounds with a reasonable degree of accuracy.
However, it is crucial to acknowledge that discrepancies can and do arise. For example, the prediction for DPP-5, while directionally correct in identifying it as a less potent compound, shows a larger deviation from the experimental value compared to the other compounds. Such discrepancies can be attributed to several factors, including:
-
Limitations of Scoring Functions: The scoring functions used in molecular docking are approximations of the true binding energetics and may not always accurately capture all the nuances of molecular interactions.
-
Inaccuracies in Protein Structures: The accuracy of molecular docking is highly dependent on the quality of the target protein's crystal structure.
-
Off-Target Effects and Cellular Complexity: In vitro assays are conducted in complex biological systems, and factors such as cell permeability, metabolism, and off-target effects can influence a compound's activity in ways that are not always captured by simple computational models.[8]
Experimental Protocols: A Glimpse into the Lab
To provide a clearer understanding of the experimental side of the equation, here are generalized, step-by-step methodologies for the synthesis and biological evaluation of diphenylpyrimidine derivatives.
General Protocol for the Synthesis of Diphenylpyrimidine Derivatives
-
Reaction Setup: A mixture of a substituted benzaldehyde, a ketone, and urea or thiourea is dissolved in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Catalyst Addition: A catalytic amount of a base (e.g., potassium hydroxide) or acid is added to the reaction mixture.
-
Reflux: The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cooled to room temperature, and the product is precipitated by adding cold water.
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization or column chromatography.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[12]
General Protocol for In Vitro Kinase Inhibition Assay
-
Compound Preparation: The synthesized diphenylpyrimidine derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Assay Setup: The kinase enzyme, a substrate peptide, and ATP are added to the wells of a microtiter plate.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Incubation: The plate is incubated at a specific temperature to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay.
-
Data Analysis: The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
Conclusion: A Symbiotic Relationship for Future Discoveries
The comparison of computational predictions with experimental data for diphenylpyrimidines underscores the powerful, albeit imperfect, nature of in silico drug design. While computational tools are indispensable for prioritizing and guiding synthetic efforts, they are not a substitute for rigorous experimental validation. The most successful drug discovery programs are those that foster a close, iterative relationship between computational and medicinal chemists, where predictions inform experiments, and experimental results, in turn, refine and improve the predictive models. As both computational algorithms and experimental techniques continue to evolve, the synergy between these two domains will undoubtedly lead to the discovery of novel and more effective diphenylpyrimidine-based therapeutics.
References
-
Synthesis and biological evaluation of azole-diphenylpyrimidine derivatives (AzDPPYs) as potent T790M mutant form of epidermal growth factor receptor inhibitors - PubMed. (2016). Bioorganic & Medicinal Chemistry, 24(21), 5505-5512. [Link]
-
Rastogi, S. K., Khanka, S., Kumar, S., Lakra, A., Rathur, R., Sharma, K., Bisen, A. C., Bhatta, R. S., Kumar, R., Singh, D., & Sinha, A. K. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(3), 677-694. [Link]
-
Rastogi, S. K., Khanka, S., Kumar, S., Lakra, A., Rathur, R., Sharma, K., Bisen, A. C., Bhatta, R. S., Kumar, R., Singh, D., & Sinha, A. K. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(3), 677-694. [Link]
-
Adhikari, A., Kalluraya, B., Sujith, K. V., Gouthamchandra, K., & Mahmood, R. (2012). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. Arabian Journal of Chemistry, 5(4), 507-513. [Link]
-
Patel, K. C., Patel, H. D., & Patel, C. N. (2013). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. Journal of Young Pharmacists, 5(4), 143-151. [Link]
-
V., S., R., S., K., A., P., S., & S., R. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(30), 20858-20868. [Link]
-
M., P., S., S., K., S., & S., A. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. European Journal of Medicinal Chemistry, 54, 745-752. [Link]
-
Ekins, S., Williams, A. J., & Clark, A. M. (2013). Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. PLoS ONE, 8(11), e79225. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., El-Kerdawy, A. M., & El-Sayed, M. A. A. (2025). Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. Chemistry & Biodiversity, e202500477. [Link]
-
S., A., P., U., & S., S. (2026). Molecular docking studies of novel dihydro Pyrimidine derivatives as potential antibacterial agents. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., El-Kerdawy, A. M., & El-Sayed, M. A. A. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 27(19), 6296. [Link]
-
Dong, J., Wang, N. N., Yao, Z. J., Zhang, L., Cheng, Y., Ouyang, D., Lu, A. P., & Cao, D. S. (2022). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 13, 865134. [Link]
-
Aher, S. N., Sonawane, S. N., Sonawane, P. R., Surana, K. R., Mahajan, S. K., & Patil, D. (2024). Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia. [Link]
-
A., S., K., A., A., S., & A., S. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. [Link]
-
Wang, Y., Zhang, Y., Chen, Y., Li, Y., Wang, Y., Zhang, Y., ... & Li, J. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Potent Agents against Nonalcoholic Fatty Liver Disease. Oxidative Medicine and Cellular Longevity, 2022, 8952001. [Link]
-
Golbraikh, A., & Tropsha, A. (2012). Recent Advances in Development, Validation, and Exploitation of QSAR Models. In QSAR and Molecular Modeling in Rational Design of Bioactive Molecules (pp. 1-22). [Link]
-
S., P., A., K., & S., S. (2025). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
D., A., A., S., & S., S. (2025). Experimental and Computational Investigation of the Photophysical Properties of a Series of Luminescent D−A−D' and D−A−A' Pyrimidines. ResearchGate. [Link]
-
L., C. H., L., S. F., L., S. M., & L., S. C. (2018). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. International Journal of Molecular Sciences, 19(10), 3045. [Link]
-
Pérez-Villanueva, J., et al. (2025). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. Pharmaceuticals, 18(5), 741. [Link]
-
K., P., A., D., & S., S. (2022). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
A., A., S., S., & S., S. (2023). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 13(21), 14243-14258. [Link]
-
A., A., S., S., & S., S. (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. BioMed Research International, 2022, 5988957. [Link]
-
A., A., S., S., & S., S. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(15), 4983. [Link]
Sources
- 1. Synthesis and biological evaluation of azole-diphenylpyrimidine derivatives (AzDPPYs) as potent T790M mutant form of epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Methyl-4,6-diphenylpyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the responsible management of all chemical reagents, including their proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-Methyl-4,6-diphenylpyrimidine. As a nitrogen-containing heterocyclic compound, its disposal requires a nuanced understanding of its potential hazards and adherence to strict regulatory protocols. This document is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.
Immediate Safety & Hazard Assessment: The Precautionary Principle
In the absence of a specific Safety Data Sheet (SDS) for this compound, the precautionary principle dictates that we treat it as a potentially hazardous substance. This approach is informed by the hazard profiles of structurally similar pyrimidine derivatives. Many compounds in this class exhibit properties such as skin and eye irritation, and may be harmful if ingested or inhaled.[1][2][3][4][5] Therefore, all handling and disposal preparations must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: Use a respirator if there is a risk of generating dust or aerosols.
All operations involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][7]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following protocol is designed to guide laboratory personnel through this critical task.
Step 1: Waste Characterization and Segregation
The first and most critical step is to characterize the waste. Is it pure, unadulterated this compound, or is it a solution or mixture?
-
Unused, Pure Compound: If you have surplus, unexpired this compound, the preferred option is to seek redistribution to other researchers who may have a use for it. If this is not feasible, it must be disposed of as chemical waste.
-
Contaminated Material: Any materials that have come into contact with this compound, such as gloves, weighing papers, or absorbent pads from a spill, must be treated as contaminated waste.
-
Solutions: Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Waste Containerization and Labeling
Proper containment and labeling are paramount to prevent accidental exposure and ensure correct disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.
-
Container Selection: Use a container that is compatible with the chemical. For solid waste, a securely sealed polyethylene bag or a wide-mouthed plastic container is suitable. For liquid waste, use a labeled, leak-proof container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Irritant," "Handle with Care").[8]
Step 3: Storage Pending Disposal
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[6] Strong oxidizing agents are noted as being incompatible with some pyrimidine derivatives.[6] The storage area should be cool, dry, and well-ventilated.
Step 4: Arrange for Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in regular trash.[7][9] As a nitrogen-containing heterocyclic compound, it is part of a class of chemicals that can have adverse environmental effects.[10][11]
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal. They are equipped to handle and transport chemical waste in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] The most common and recommended disposal method for organic compounds of this nature is high-temperature incineration in a licensed facility.[13]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid. Do not use combustible materials like paper towels for large spills.[14]
-
Clean the Area: Decontaminate the spill area with a suitable cleaning agent and collect all cleanup materials in a sealed container for disposal as hazardous waste.
-
Report the Incident: Report the spill to your EHS department immediately.[14]
Quantitative Data Summary
| Hazard Statement | GHS Classification (Representative Pyrimidine Derivatives) | Source |
| Skin Irritation | Warning Skin corrosion/irritation (H315) | [1][4] |
| Eye Irritation | Warning Serious eye damage/eye irritation (H319) | [1][4] |
| Acute Oral Toxicity | Warning Acute toxicity, oral (H302) | [2] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects (H411) | [2] |
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- Fisher Scientific. (2021-12-24). Safety Data Sheet for 6-Methyl-2,4(1H,3H)-pyrimidinedione.
- PubChem. 4,6-Dimethyl-2-methylsulfonylpyrimidine.
- PubChem. 4,6-Dichloro-2-methylpyrimidine.
- Fisher Scientific. Safety Data Sheet for 2-Methylsulfonyl-4,6-dimethoxypyrimidine.
- ChemicalBook. (2025-11-29). Chemical Safety Data Sheet MSDS / SDS - 2-Methanesulfonyl-4,6-dimethoxypyrimidine.
- Sigma-Aldrich. (2024-09-09).
- PubChem. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
- ChemicalBook. (2025-07-19).
- Tchounwou, P. B., Yedjou, C. G., Patlolla, A. K., & Sutton, D. J. (2012). Heavy Metals Toxicity and the Environment. Experientia Supplementum, 101, 133–164.
- MDPI. (2020-09-05).
- U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Exploring 4,6-Dihydroxy-2-Methylpyrimidine: Properties and Applic
- Campanati, M., Fornasari, G., & Vaccari, A. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
- Royal Society of Chemistry. (2023-03-13). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition.
- PubMed. (2019-01-16).
- PMC. (2022-04-22). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents.
- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- Eurofins. (2024-04-09). 2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA.
- Hazardous Waste Disposal Procedures. (n.d.).
- PubChem. 2-Amino-4,6-dimethoxypyrimidine.
- ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Resource Recycling. (2025-07-08).
- U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal.
- Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
- Benchchem.
Sources
- 1. 4,6-Dimethyl-2-methylsulfonylpyrimidine | C7H10N2O2S | CID 2772382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. mtu.edu [mtu.edu]
- 9. ashp.org [ashp.org]
- 10. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00400G [pubs.rsc.org]
- 11. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Requirements for Pesticide Disposal | US EPA [epa.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Safe Handling of 2-Methyl-4,6-diphenylpyrimidine
Hazard Assessment and Risk Mitigation: A Proactive Stance
Given the absence of a dedicated SDS for 2-Methyl-4,6-diphenylpyrimidine, a cautious approach grounded in the toxicological data of structurally similar pyrimidine derivatives is warranted. Compounds within this chemical family are known to present risks of skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4] Therefore, all handling protocols must be designed to minimize exposure through direct contact, inhalation, and ingestion.
The foundational principle of our operational plan is the "Hierarchy of Controls," which prioritizes engineering and administrative controls to mitigate risks, with Personal Protective Equipment (PPE) serving as the final, crucial barrier.
Personal Protective Equipment (PPE): Your Essential Safeguard
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, the rationale for its use, and references to relevant safety standards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][5] | To protect against potential splashes of solutions containing the compound and airborne particles that could cause serious eye irritation or damage.[2][3][4][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A flame-resistant lab coat or impervious clothing is mandatory.[1][5] | To prevent skin contact, which may lead to irritation.[2][3][4] Gloves should be inspected for integrity before each use. |
| Respiratory Protection | Operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7] | To minimize the inhalation of any dust or aerosols, which could cause respiratory tract irritation.[4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic and meticulous approach to handling this compound is critical. The following workflow is designed to ensure a safe operational environment from preparation to disposal.
Pre-Handling Preparations
-
Information Review: Before commencing any work, thoroughly review this guide and any available internal safety documentation.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
PPE Assembly: Gather all necessary PPE as specified in the table above. Inspect each item for defects.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[4][8]
Handling Procedure
Caption: A streamlined workflow for the safe handling of this compound.
Post-Handling and Decontamination
-
Surface Decontamination: Thoroughly wipe down all surfaces within the fume hood and any equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Equipment Cleaning: Clean all glassware and equipment according to standard laboratory procedures for chemical contaminants.
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any associated contaminated materials must be conducted in strict accordance with local, state, and federal regulations.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not discharge to sewer systems.[9]
-
Disposal Vendor: All waste must be disposed of through a licensed chemical destruction plant or an approved waste disposal facility.[3][6][9]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][5][6]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4][5]
-
Spill: In case of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[5]
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
